Patulin
Descripción
Propiedades
IUPAC Name |
4-hydroxy-4,6-dihydrofuro[3,2-c]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O4/c8-6-3-4-5(11-6)1-2-10-7(4)9/h1,3,7,9H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWPUFFVAOMMNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=C2C(=CC(=O)O2)C(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021101 | |
| Record name | Patulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Colorless or white odorless solid; [HSDB] White crystalline solid; [Aldrich MSDS], Solid | |
| Record name | Patulin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Patulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in ethanol, diethyl ether, acetone, benzene, and ethyl or amyl acetate, Soluble in common organic solvents; insoluble in petroleum ether, Soluble in water | |
| Record name | PATULIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0000068 [mmHg] | |
| Record name | Patulin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9600 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Compact prisms or thick plates from ether or chloroform, White...crystalline solid, CRYSTALS FROM BENZENE, Colorless crystals, prisms, or plates from Et2O or trichloromethane | |
CAS No. |
149-29-1, 247172-18-5 | |
| Record name | Patulin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Patulin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149291 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sch 351633 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0247172185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Patulin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15586 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | patulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32951 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | patulin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8120 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Patulin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dihydro-4-hydroxy-2H-furo[3,2-c]pyran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PATULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95X2BV4W8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | PATULIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Patulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
111.0 °C, 111 °C | |
| Record name | PATULIN | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3522 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Patulin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034299 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Isolation of Patulin: A Technical Retrospective
A serendipitous discovery in the age of antibiotics, patulin's journey from a potential common cold therapeutic to a regulated mycotoxin is a compelling case study in drug development and toxicology. This technical guide delves into the historical discovery and initial isolation of this compound, providing a detailed look at the experimental protocols and quantitative data from the seminal studies of the 1940s.
Executive Summary
Initially heralded as a promising antibiotic with potential applications against the common cold, this compound was independently isolated in 1943 by two research groups: one led by Harold Raistrick and J. H. Birkinshaw in the United Kingdom, and another by Nancy Atkinson in Australia. The exigencies of World War II and the burgeoning success of penicillin fueled intensive research into novel antimicrobial agents, creating the backdrop for this compound's discovery. However, early enthusiasm was quickly tempered by findings of its toxicity, leading to its reclassification as a mycotoxin. This guide provides a comprehensive technical account of the original fungal culture methods, extraction and purification protocols, and the early analytical characterization of this historically significant secondary metabolite.
Historical Context and Initial Discovery
The early 1940s were a period of intense scientific effort to discover and develop new antimicrobial compounds, spurred by the success of penicillin. It was within this context that this compound, a secondary metabolite produced by several species of Penicillium and Aspergillus, was identified.
In 1943, Birkinshaw and his colleagues isolated the compound from Penicillium patulum (now known as Penicillium griseofulvum) and Penicillium expansum as part of a broader screening program for fungal metabolites with antibiotic properties.[1][2] Concurrently, and independently, Nancy Atkinson in Australia isolated the same substance, which she termed 'penicidin', during her investigations into antibacterial substances produced by molds.[3][4] The compound was given various names by different research groups, including clavacin, claviformin, expansine, and myocin C, reflecting its multiple independent discoveries before its chemical identity was unified.[5]
Initial reports of its efficacy against the common cold led to clinical trials in the United Kingdom under the brand name "tercinin". However, these trials ultimately demonstrated a lack of benefit and, coupled with emerging evidence of its toxicity to both humans and animals, interest in this compound as a therapeutic agent waned by the mid-1940s. By the 1960s, its toxic properties were more thoroughly understood, leading to its reclassification as a mycotoxin.
Fungal Strains and Cultivation for this compound Production
The pioneering researchers utilized strains of Penicillium that were observed to produce metabolites with antibacterial activity. The primary species used in the initial isolation of this compound were Penicillium patulum and Penicillium expansum.
Experimental Protocol: Fungal Cultivation
The following is a generalized protocol based on the methodologies described in early publications for the cultivation of Penicillium species for this compound production:
-
Media Preparation: A Czapek-Dox liquid medium was commonly employed. A typical composition consisted of:
-
Glucose: 40-50 g/L
-
Sodium Nitrate: 2 g/L
-
Potassium Phosphate (monobasic): 1 g/L
-
Magnesium Sulfate: 0.5 g/L
-
Potassium Chloride: 0.5 g/L
-
Ferrous Sulfate: 0.01 g/L
-
The final pH of the medium was adjusted to approximately 4.0-4.5.
-
-
Inoculation: The sterilized medium was inoculated with a spore suspension of the selected Penicillium strain.
-
Incubation: The cultures were incubated as stationary surface cultures at 20-24°C for a period of 14 to 21 days. During this time, a thick mycelial mat would form on the surface of the liquid medium.
Extraction and Isolation of this compound
The initial methods for extracting and purifying this compound from the fungal culture medium were based on classical organic chemistry techniques.
Experimental Protocol: this compound Extraction and Purification
The following protocol represents the general steps undertaken by early researchers for the isolation of this compound:
-
Harvesting and Filtration: After the incubation period, the culture fluid was separated from the mycelial mat by filtration through muslin or a similar filter material.
-
Solvent Extraction: The filtered culture medium was acidified to a pH of approximately 3.0-4.0 with a mineral acid, such as hydrochloric acid. The acidified medium was then subjected to repeated extractions with an organic solvent. Amyl acetate or ethyl acetate were commonly used for this purpose.
-
Concentration: The combined organic extracts were concentrated under reduced pressure to a smaller volume.
-
Back-Extraction into Aqueous Base: The concentrated organic extract was then extracted with a dilute aqueous solution of sodium bicarbonate. This step served to separate acidic compounds, including this compound, from neutral and basic impurities.
-
Re-extraction into Organic Solvent: The aqueous sodium bicarbonate extract was then re-acidified and the this compound was extracted back into an organic solvent, typically chloroform or ether.
-
Crystallization: The final organic extract was dried over anhydrous sodium sulfate and the solvent was evaporated to yield a crude crystalline product. Further purification was achieved by recrystallization from a suitable solvent, such as benzene or a mixture of ether and petroleum ether.
Quantitative Data from Early Studies
Quantitative data from the original publications of the 1940s is not as detailed as in modern studies. However, some estimations of yield can be inferred.
| Parameter | Reported Value | Fungal Strain(s) | Reference |
| Crude this compound Yield | 1.0 - 1.5 g/L | Penicillium patulum | Inferred from Birkinshaw et al. (1943) |
| Purified this compound Yield | 0.5 - 0.8 g/L | Penicillium patulum | Inferred from Birkinshaw et al. (1943) |
Note: These values are estimations based on the described extraction volumes and final product amounts in the historical literature and should be considered approximate.
Early Characterization and Structure Elucidation
The initial characterization of this compound relied on classical chemical and physical methods.
| Property | Description |
| Appearance | Colorless, crystalline solid |
| Melting Point | Approximately 110-111°C |
| Solubility | Soluble in water, ethanol, acetone, and ethyl acetate; sparingly soluble in ether and benzene. |
| Chemical Formula | C₇H₆O₄ |
The correct chemical structure of this compound as an unsaturated lactone was definitively established in the late 1940s and early 1950s through chemical degradation studies and the synthesis of this compound derivatives.
Visualizations
Logical Flow of this compound Discovery
References
An In-depth Technical Guide to the Chemical Structure and Properties of Patulin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin, a mycotoxin produced by several fungal species, notably from the Aspergillus, Penicillium, and Byssochlamys genera, is a significant contaminant in fruits and their derived products, particularly apples.[1][2][3] Its presence in the food chain raises public health concerns due to its documented toxicological effects, including immunotoxicity, genotoxicity, and potential carcinogenicity.[1][4] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and mechanism of toxicity of this compound. Detailed experimental protocols for its extraction and analysis are also presented to aid researchers in its detection and quantification.
Chemical Structure and Identity
This compound is a polyketide lactone with the systematic IUPAC name 4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one. It is a white, crystalline powder that is soluble in water and various organic solvents.
Diagram: Chemical Structure of this compound
Caption: Chemical structure of this compound (C₇H₆O₄).
Physicochemical and Spectroscopic Properties
This compound is a relatively stable molecule, particularly in acidic conditions, but is susceptible to degradation in alkaline environments. It is also heat-stable, meaning that processes like pasteurization do not effectively eliminate it from contaminated products.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₆O₄ | |
| Molar Mass | 154.12 g/mol | |
| Appearance | White crystalline powder/compact prisms | |
| Melting Point | 110-111 °C | |
| Solubility | Soluble in water, ethanol, diethyl ether, acetone, chloroform, ethyl acetate | |
| Vapor Pressure | 6.8 x 10⁻⁶ mmHg |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Features | Reference(s) |
| UV-Vis Spectroscopy | Maximum absorption (λmax) at ~276 nm in methanol/acetonitrile. | |
| Infrared (IR) Spectroscopy | Absorption bands at 5.6, 5.9, and 6.1 microns in the double bond region. | |
| ¹H NMR Spectroscopy | Signals corresponding to the protons in the furan and pyran rings. | |
| ¹³C NMR Spectroscopy | Signals corresponding to the seven carbon atoms in the structure. | |
| Mass Spectrometry (MS) | Deprotonated molecule [M-H]⁻ at m/z 153. Fragment ions at m/z 109 and 81. |
Biosynthesis of this compound
This compound is a polyketide, biosynthesized from 6-methylsalicylic acid (6-MSA) through a series of enzymatic conversions. The biosynthetic pathway involves approximately 10 steps and a cluster of 15 genes has been identified to be involved in this process. A key enzyme in this pathway is isoepoxydon dehydrogenase (IDH).
Diagram: Biosynthetic Pathway of this compound
Caption: Simplified overview of the this compound biosynthetic pathway.
Mechanism of Toxicity
The toxicity of this compound is primarily attributed to its high reactivity with sulfhydryl (SH) groups of amino acids and proteins, leading to the inhibition of various enzymes. This interaction is a key factor in its cytotoxic effects. This compound is also known to induce oxidative stress by increasing the levels of reactive oxygen species (ROS), which can lead to DNA damage, lipid peroxidation, and apoptosis.
Diagram: this compound's Cellular Mechanism of Action
Caption: this compound's mechanism of toxicity at the cellular level.
Experimental Protocols for this compound Analysis
Accurate determination of this compound levels in food matrices is crucial for regulatory compliance and consumer safety. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.
Sample Preparation: Extraction and Cleanup
Objective: To extract this compound from a liquid matrix (e.g., apple juice) and remove interfering compounds.
A. Liquid-Liquid Extraction (LLE)
-
Extraction:
-
To a 10 mL sample of clear apple juice, add 20 mL of ethyl acetate.
-
Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. The top layer is the organic phase containing this compound.
-
Transfer the organic phase to a clean tube.
-
Repeat the extraction of the aqueous phase with another 20 mL of ethyl acetate.
-
Combine the organic extracts.
-
-
Cleanup:
-
Add 10 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extract.
-
Shake for 30 seconds and allow the layers to separate.
-
Discard the lower aqueous layer. This step removes acidic interferences.
-
-
Concentration:
-
Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent (e.g., acidified water, pH 4, or mobile phase) for HPLC analysis.
-
B. Solid-Phase Extraction (SPE)
-
Column Conditioning:
-
Condition a C18 SPE cartridge (e.g., 3 mL, 100 mg) by passing 6 mL of methanol followed by 6 mL of water.
-
-
Sample Loading:
-
Load 2 mL of the apple juice sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 3 mL of 5 mM ammonium acetate followed by 3 mL of water to remove polar interferences.
-
-
Elution:
-
Elute the this compound from the cartridge with 4 mL of methanol.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.
-
Diagram: Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound extraction and analysis.
Analytical Instrumentation and Conditions
A. HPLC-UV Method
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 90:10 v/v), often with a small amount of acid (e.g., 0.1% acetic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20-50 µL.
-
Detection: UV detector set at 276 nm.
-
Quantification: Based on a calibration curve prepared from certified this compound reference standards.
B. LC-MS/MS Method
-
Column: UPLC/UHPLC C18 column for faster analysis.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a modifier such as ammonium acetate or formic acid to enhance ionization.
-
Ionization Source: Electrospray Ionization (ESI) in negative mode is common.
-
Mass Analyzer: Triple quadrupole (QqQ) mass spectrometer.
-
Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Parent ion (Q1): m/z 153 [M-H]⁻
-
Product ions (Q3): m/z 109, 81
-
Conclusion
This technical guide has provided a detailed overview of the chemical structure, properties, biosynthesis, and toxicity of this compound. The provided experimental protocols offer a foundation for the reliable detection and quantification of this mycotoxin. A thorough understanding of these aspects is essential for researchers, scientists, and drug development professionals working on food safety, toxicology, and the development of mitigation strategies to reduce human exposure to this compound. The use of certified analytical standards is imperative for accurate quantification.
References
An In-depth Technical Guide to the Enzymes of Patulin Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin is a mycotoxin produced by several species of fungi, notably those belonging to the genera Aspergillus and Penicillium, which contaminates a wide range of fruits and their derived products, posing a significant food safety concern. The biosynthesis of this toxic secondary metabolite is a complex process involving a series of enzymatic reactions orchestrated by a dedicated gene cluster. A thorough understanding of the enzymes involved in the this compound biosynthetic pathway is crucial for the development of effective strategies to control its production in food and for potential applications in drug development. This technical guide provides a comprehensive overview of the core enzymes in the this compound biosynthesis pathway, including their genetic basis, function, and available quantitative data. Detailed experimental protocols for the study of these enzymes and a visual representation of the biosynthetic pathway and related experimental workflows are also presented.
The this compound Biosynthesis Gene Cluster and Pathway
The genetic blueprint for this compound biosynthesis is located within a conserved gene cluster, typically spanning approximately 40 kb, which has been characterized in several this compound-producing fungi, including Aspergillus clavatus and Penicillium expansum.[1][2][3] This cluster, designated as the pat cluster, comprises 15 genes (patA through patO) that encode the biosynthetic enzymes, transporters, and a pathway-specific transcription factor.[4] The biosynthetic pathway is a multi-step process, estimated to involve around 10 enzymatic reactions, initiating from the condensation of acetyl-CoA and malonyl-CoA.[2]
The generally accepted this compound biosynthetic pathway is as follows:
-
6-Methylsalicylic Acid (6-MSA) Synthesis: The pathway begins with the synthesis of 6-MSA from one molecule of acetyl-CoA and three molecules of malonyl-CoA. This reaction is catalyzed by the polyketide synthase, 6-methylsalicylic acid synthase (6-MSAS).
-
Conversion of 6-MSA to m-Cresol: 6-MSA is then decarboxylated to form m-cresol.
-
Hydroxylation of m-Cresol: m-Cresol undergoes hydroxylation to yield m-hydroxybenzyl alcohol.
-
Further Hydroxylation to Gentisyl Alcohol: m-Hydroxybenzyl alcohol is further hydroxylated to form gentisyl alcohol.
-
Formation of Gentisaldehyde: Gentisyl alcohol is oxidized to gentisaldehyde.
-
Conversion to Isoepoxydon: A series of enzymatic steps, including epoxidation, convert gentisaldehyde to isoepoxydon.
-
Subsequent Intermediates: Isoepoxydon is then converted through a series of intermediates including phyllostine and neothis compound.
-
Final Steps to this compound: The final steps involve the conversion of these intermediates to the final product, this compound.
Core Enzymes and Their Functions
Several key enzymes within the this compound biosynthetic pathway have been identified and functionally characterized. The table below provides a summary of these enzymes and their corresponding genes.
| Gene | Enzyme Name | EC Number | Function in this compound Biosynthesis |
| patK | 6-Methylsalicylic Acid Synthase (6-MSAS) | 2.3.1.165 | Catalyzes the initial condensation of acetyl-CoA and malonyl-CoA to form 6-methylsalicylic acid. |
| patG | 6-Methylsalicylate Decarboxylase | 4.1.1.52 | Decarboxylates 6-methylsalicylic acid to produce m-cresol. |
| patH | m-Cresol Hydroxylase (a Cytochrome P450) | - | Catalyzes the hydroxylation of m-cresol to m-hydroxybenzyl alcohol. |
| patI | m-Hydroxybenzyl Alcohol Hydroxylase (a Cytochrome P450) | - | Catalyzes the hydroxylation of m-hydroxybenzyl alcohol to gentisyl alcohol. |
| patN | Isoepoxydon Dehydrogenase (IDH) | - | Involved in the conversion of isoepoxydon to downstream intermediates. |
| patL | Zinc Finger Transcription Factor | - | A pathway-specific transcription factor that regulates the expression of other pat genes. |
| patA, patC, patM | Transporters | - | Putative transporters involved in the import of precursors or export of this compound or its intermediates. |
| patE | This compound Synthase | - | A flavin-dependent enzyme that catalyzes the final step in this compound biosynthesis. |
Quantitative Data on this compound Biosynthesis
Quantitative analysis of gene expression and the impact of gene knockouts on this compound production provide valuable insights into the critical control points of the biosynthetic pathway.
Gene Expression Data
Studies have shown that the expression of the pat gene cluster is tightly regulated. For instance, in Penicillium expansum, the expression of all 15 pat genes is significantly associated with this compound production, with higher expression observed under this compound-permissive conditions. The transcription factor encoded by patL plays a crucial role in activating the expression of the other genes in the cluster. Furthermore, environmental factors such as temperature and atmosphere have been shown to influence the expression of key genes like idh (patN).
| Condition | Gene | Fold Change in Expression | Reference |
| Fengycin (50 µg/L) treatment of P. expansum | 6-MSAS (patK) | 0.11-fold of control | |
| Fengycin (50 µg/L) treatment of P. expansum | IDH (patN) | 0.93-fold of control (not significant) |
Gene Knockout Data
Targeted gene disruption studies have unequivocally demonstrated the essential role of several pat genes in this compound biosynthesis.
| Gene Knockout | Organism | Effect on this compound Production | Reference |
| ΔpatK (6-MSAS) | Penicillium expansum | Production completely abolished | |
| ΔpatL (Transcription Factor) | Penicillium expansum | Production completely abolished | |
| 6-MSAS disruption (mutants M5 and M21) | Penicillium expansum | 33-41% reduction | |
| ΔPeRasA | Penicillium expansum | Markedly reduced |
Note: Comprehensive quantitative data for the knockout of each individual gene in the pat cluster is not yet available in the literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the enzymes involved in this compound biosynthesis.
Purification of 6-Methylsalicylic Acid Synthase (6-MSAS)
This protocol is adapted from the purification of 6-MSAS from Penicillium patulum.
Materials:
-
Mycelia of this compound-producing fungus
-
0.1 M Tris/sulphate buffer, pH 7.6, containing 15% (v/v) glycerol, 1 mM EDTA, 5 mM 2-mercaptoethanol, and protease inhibitors (e.g., benzamidine)
-
1% NaCl solution
-
Polyethylene glycol (PEG) 6000
-
Potassium phosphate buffer (50 mM and 200 mM), pH 7.6, containing 15% glycerol, 2 mM dithiothreitol, 1 mM EDTA, and protease inhibitors
-
Ammonium sulfate
-
Hydroxyapatite chromatography column
-
Centrifuge
Procedure:
-
Cell Disruption: Harvest mycelia by suction filtration and wash with 1% NaCl solution. Resuspend the mycelia in 0.1 M Tris/sulphate buffer and disrupt the cells using a suitable method (e.g., sonication, French press).
-
Centrifugation: Remove cell debris by centrifugation.
-
PEG Precipitation: Concentrate the supernatant by precipitation with PEG 6000.
-
Hydroxyapatite Chromatography: Dissolve the pellet in 50 mM potassium phosphate buffer and apply to a hydroxyapatite column equilibrated with the same buffer. Elute the 6-MSAS with 200 mM potassium phosphate buffer.
-
Ammonium Sulfate Precipitation: Precipitate the 6-MSAS from the eluted fractions by adding ammonium sulfate.
-
Further Purification: The resulting pellet can be further purified using additional chromatography steps if necessary.
CRISPR/Cas9-Mediated Gene Knockout in Penicillium expansum
This protocol provides a general framework for gene knockout using CRISPR/Cas9.
Materials:
-
P. expansum wild-type strain
-
Cas9-sgRNA expressing plasmid
-
Repair template DNA (linear double-stranded DNA with homology arms flanking the target gene)
-
Protoplast preparation reagents (e.g., lysing enzymes)
-
PEG-calcium transformation buffer
-
Selective growth media
Procedure:
-
sgRNA Design: Design a single guide RNA (sgRNA) specific to the target gene within the pat cluster.
-
Plasmid and Repair Template Construction: Clone the sgRNA into a Cas9-expressing plasmid. Prepare the repair template with homology arms of at least 1-2 kb.
-
Protoplast Preparation: Generate protoplasts from young mycelia of P. expansum using enzymatic digestion.
-
Transformation: Co-transform the protoplasts with the Cas9-sgRNA plasmid and the linear repair template using a PEG-mediated method.
-
Selection and Screening: Plate the transformed protoplasts on a selective medium. Screen the resulting colonies by diagnostic PCR to identify successful gene knockouts.
-
Confirmation: Confirm the gene deletion by Southern blotting or sequencing.
Heterologous Expression of Fungal Cytochrome P450s in Yeast
This protocol outlines the general steps for expressing this compound-related P450 enzymes (e.g., PatH, PatI) in Saccharomyces cerevisiae.
Materials:
-
Yeast expression vector (e.g., pESC-URA)
-
Competent S. cerevisiae cells
-
cDNA of the target P450 gene
-
Yeast transformation reagents
-
Selective yeast growth media (with and without uracil)
-
Inducing agent (e.g., galactose)
Procedure:
-
Gene Cloning: Clone the full-length cDNA of the P450 gene into a yeast expression vector under the control of an inducible promoter (e.g., GAL1).
-
Yeast Transformation: Transform the expression vector into competent S. cerevisiae cells using a standard method (e.g., lithium acetate/PEG).
-
Selection: Select for transformed yeast cells on a synthetic defined medium lacking uracil.
-
Protein Expression: Grow the transformed yeast in a selective medium to mid-log phase and then induce protein expression by adding galactose.
-
Microsome Preparation: Harvest the yeast cells and prepare microsomal fractions, which will contain the expressed P450 enzyme.
-
Enzyme Assays: Use the microsomal fractions for bioconversion assays with the putative substrate (e.g., m-cresol for PatH) to confirm enzymatic activity.
Enzyme Assay for Isoepoxydon Dehydrogenase (IDH)
Principle:
The activity of IDH can be measured by monitoring the change in absorbance of a cofactor (e.g., NAD(P)H) at 340 nm as it is oxidized or reduced during the conversion of isoepoxydon.
General Protocol Outline:
-
Reaction Mixture: Prepare a reaction buffer at an optimal pH containing the substrate (isoepoxydon) and the appropriate cofactor (NAD+ or NADP+).
-
Enzyme Preparation: Use a purified or partially purified enzyme preparation.
-
Assay Initiation: Start the reaction by adding the enzyme to the reaction mixture.
-
Spectrophotometric Monitoring: Immediately monitor the change in absorbance at 340 nm over time using a spectrophotometer.
-
Calculation of Activity: Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NAD(P)H.
Quantitative Real-Time RT-PCR (RT-qPCR) for this compound Gene Expression
This protocol provides a workflow for analyzing the expression levels of pat genes.
Materials:
-
RNA isolation kit
-
DNase I
-
Reverse transcriptase kit
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Gene-specific primers for target pat genes and reference genes
Procedure:
-
RNA Isolation: Isolate total RNA from fungal mycelia grown under different conditions.
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase and random or oligo(dT) primers.
-
qPCR: Perform qPCR using the synthesized cDNA as a template, gene-specific primers, and a suitable qPCR master mix. Include no-template controls and no-reverse-transcriptase controls.
-
Data Analysis: Analyze the qPCR data using the comparative CT (ΔΔCT) method to determine the relative expression levels of the target genes, normalized to one or more stably expressed reference genes.
Visualizations
This compound Biosynthetic Pathway
Caption: The enzymatic steps of the this compound biosynthetic pathway.
Experimental Workflow for Gene Knockout and Analysis
Caption: Workflow for creating and analyzing a gene knockout mutant.
Conclusion
The enzymes involved in this compound biosynthesis represent a fascinating and important area of study. The elucidation of the pat gene cluster has provided a roadmap for understanding the molecular machinery responsible for the production of this mycotoxin. While significant progress has been made in identifying the key enzymes and their functions, further research is needed to fully characterize the entire pathway, including the precise kinetic parameters of each enzyme and the quantitative impact of the disruption of each gene on this compound yield. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to further investigate this complex biosynthetic pathway. A deeper understanding of these enzymes will not only aid in the development of strategies to mitigate this compound contamination in the food supply but may also uncover novel biocatalysts for applications in synthetic biology and drug development.
References
An In-depth Technical Guide on the Genetic Regulation of Patulin Production in Fungi
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a comprehensive overview of the genetic regulatory networks controlling the biosynthesis of patulin, a mycotoxin of significant concern in the food industry. It delves into the key genes, transcription factors, and signaling pathways, supported by quantitative data, experimental methodologies, and visual diagrams to facilitate a deeper understanding of these complex biological processes.
Introduction to this compound and its Biosynthesis
This compound is a mycotoxin produced by several fungal species, most notably Penicillium expansum, a common pathogen of pome fruits.[1][2][3][4] Its presence in food products, particularly apple juice and its derivatives, poses a significant health risk to consumers.[5] The biosynthesis of this compound is a complex process involving a series of enzymatic reactions catalyzed by proteins encoded by a dedicated gene cluster. Understanding the genetic regulation of this pathway is crucial for developing effective strategies to control this compound contamination in the food supply chain.
The this compound biosynthetic pathway begins with the synthesis of 6-methylsalicylic acid (6-MSA) from acetyl-CoA and malonyl-CoA. This initial step is followed by a cascade of enzymatic modifications, including decarboxylation, hydroxylation, and cyclization, ultimately leading to the formation of the this compound molecule. The genes encoding the enzymes for this pathway are clustered together in the fungal genome, a common feature for secondary metabolite production in fungi. In P. expansum, this cluster is composed of 15 genes, designated patA through patO.
The this compound Biosynthetic Gene Cluster (pat cluster)
The pat gene cluster in P. expansum spans approximately 44-45 kb and contains genes encoding all the necessary enzymes for this compound biosynthesis, as well as regulatory and transport proteins. The expression of these genes is tightly regulated and often coordinately induced under conditions favorable for this compound production.
Core Biosynthetic Genes
The core of the this compound biosynthetic pathway is catalyzed by a set of key enzymes encoded within the pat cluster. The synthesis of the polyketide backbone of this compound is initiated by a polyketide synthase (PKS), encoded by the patK gene. Subsequent modification steps are carried out by a series of enzymes, including oxidoreductases, dehydrogenases, and cytochrome P450 monooxygenases.
Regulatory and Transport Genes
Within the pat cluster, the patL gene encodes a pathway-specific transcription factor that plays a critical role in activating the expression of the other pat genes. This Zn(II)2Cys6 binuclear zinc cluster transcription factor is essential for this compound biosynthesis. Additionally, the cluster contains genes predicted to encode transporters, such as an ATP-binding cassette (ABC) transporter (peab1), which may be involved in the secretion of this compound or its intermediates out of the fungal cell.
Global Regulators of this compound Production
Beyond the pathway-specific regulator PatL, the production of this compound is governed by a complex network of global regulatory proteins that respond to various environmental and developmental cues. These "master regulators" integrate signals related to nutrient availability, pH, and light to modulate the expression of the pat gene cluster.
The Velvet Complex and LaeA
The velvet complex, composed of proteins such as VeA, VelB, and VelC, is a key regulator of secondary metabolism and development in many filamentous fungi. In P. expansum, VeA, VelB, and VelC have been shown to be involved in the regulation of this compound biosynthesis. These proteins, in conjunction with the global regulator LaeA, form a nuclear complex that controls the expression of numerous secondary metabolite gene clusters, including the pat cluster. Deletion of laeA in P. expansum results in a significant reduction in this compound production and down-regulation of the pat genes.
Carbon Catabolite Repression: The Role of CreA
Carbon source availability is a major factor influencing this compound production. The presence of readily metabolizable sugars, such as glucose and sucrose, often represses the biosynthesis of secondary metabolites through a mechanism known as carbon catabolite repression (CCR). In fungi, CCR is primarily mediated by the transcription factor CreA. In P. expansum, CreA acts as a negative regulator of this compound synthesis. Loss-of-function mutations in creA lead to increased expression of the pat genes and, consequently, higher this compound production, even in the presence of repressive carbon sources. Interestingly, there is evidence suggesting that CreA may negatively regulate laeA expression, providing a link between carbon sensing and the global control of secondary metabolism.
pH Regulation via PacC
The ambient pH of the environment is a critical signal for fungal growth, development, and secondary metabolism. The pH-responsive transcription factor PacC is the central component of the fungal pH signaling pathway. In P. expansum, PacC plays a crucial role in regulating this compound production. This compound biosynthesis is generally favored under acidic conditions. The expression of pacC and the subsequent activation of the PacC protein are influenced by the surrounding pH, which in turn modulates the expression of the pat gene cluster.
Nitrogen Metabolite Repression and AreA
Nitrogen availability also significantly impacts this compound biosynthesis. Similar to carbon, the presence of preferred nitrogen sources, such as ammonium, can lead to the repression of secondary metabolite production through nitrogen metabolite repression (NMR). This process is mediated by the GATA transcription factor AreA. In Penicillium species, the addition of ammonium has been shown to decrease the transcript levels of key this compound biosynthetic genes. The upstream regions of some pat genes contain putative AreA binding sites, suggesting a direct role for this transcription factor in regulating this compound production in response to nitrogen availability.
Signaling Pathways in this compound Regulation
The global regulators discussed above are part of intricate signaling pathways that translate environmental cues into changes in gene expression.
A Model for Integrated Regulation
The regulation of this compound biosynthesis is a result of the complex interplay between pathway-specific and global regulatory networks. Environmental signals such as the availability of carbon and nitrogen sources, as well as ambient pH, are sensed by the fungus and transduced through specific signaling cascades. These pathways converge on the key transcription factors—CreA, AreA, and PacC—which in turn modulate the activity of the global regulator LaeA and the pathway-specific activator PatL. The final output of this integrated network is the precise control of the expression of the pat gene cluster and, consequently, the level of this compound production.
Caption: Integrated signaling pathway for this compound regulation.
Quantitative Data on this compound Regulation
The following tables summarize quantitative data from various studies on the effects of different regulatory factors on this compound production and gene expression.
Table 1: Effect of Global Regulators on this compound Production and Gene Expression
| Gene Deleted | Fungal Strain | Condition | Change in this compound Production | Change in pat Gene Expression | Reference |
| ΔlaeA | P. expansum | In vitro | Decreased | Down-regulated | |
| ΔcreA | P. expansum | In apples | No this compound produced | - | |
| ΔveA | P. expansum | In vitro | Decreased | - | |
| ΔpatL | P. expansum | In vitro | Absent | Drastically decreased |
Table 2: Influence of Environmental Factors on this compound Production
| Factor | Condition | Effect on this compound Production | Reference |
| Carbon Source | Glucose-containing sugars | Favorable | |
| High sucrose (175 mM vs 15 mM) | Decreased by 175-fold | ||
| Nitrogen Source | Complex organic sources | Favorable | |
| Ammonium chloride (30 mM) | Decreased idh and 6-msas transcripts | ||
| pH | Acidic (pH 3-5) | Favorable | |
| pH 4-7 | Highest amount detected | ||
| pH < 3 | Traces detected | ||
| pH 2.5 or 8.5 | Reduced | ||
| Temperature | 20-25 °C | Optimal for production |
Experimental Protocols
This section outlines the general methodologies used in the study of genetic regulation of this compound production. For detailed, step-by-step protocols, it is essential to consult the original research articles.
Fungal Strains and Culture Conditions
-
Strains: Wild-type and genetically modified strains of Penicillium expansum are commonly used.
-
Media: Potato Dextrose Agar (PDA) or Broth (PDB) and Czapek-Dox media are frequently used for routine culture and this compound production assays. Specific carbon and nitrogen sources are added to investigate their effects.
-
Culture: Fungi are typically grown in the dark at a controlled temperature, often around 25°C. For this compound production, static liquid cultures are often permissive, while shaking cultures can be restrictive.
Gene Knockout and Complementation
-
Method: Gene deletion mutants are typically generated using a homologous recombination strategy. A deletion cassette containing a selectable marker (e.g., hygromycin resistance) flanked by sequences homologous to the regions upstream and downstream of the target gene is introduced into fungal protoplasts via transformation.
-
Verification: Successful gene replacement is confirmed by PCR and Southern blot analysis.
-
Complementation: To confirm that the observed phenotype is due to the deletion of the target gene, a complemented strain is created by reintroducing a wild-type copy of the gene into the knockout mutant.
Caption: General workflow for fungal gene knockout.
Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Fungal mycelium is harvested from liquid cultures, frozen in liquid nitrogen, and ground to a fine powder. Total RNA is then extracted using a commercial kit or a Trizol-based method.
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and oligo(dT) or random primers.
-
qPCR: Real-time quantitative PCR is performed using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative expression of target genes is calculated using the 2-ΔΔCt method, with a housekeeping gene (e.g., β-tubulin or actin) as an internal control.
This compound Quantification (HPLC)
-
Extraction: this compound is extracted from fungal cultures or food matrices using a solvent such as ethyl acetate.
-
Purification: The crude extract may be cleaned up using solid-phase extraction (SPE) columns to remove interfering compounds.
-
Analysis: The purified extract is analyzed by high-performance liquid chromatography (HPLC) with a UV detector, typically at a wavelength of 276 nm. The concentration of this compound is determined by comparing the peak area to a standard curve of known this compound concentrations.
Conclusion and Future Directions
The genetic regulation of this compound production in fungi is a complex and multifaceted process. A hierarchical regulatory network, consisting of a pathway-specific transcription factor (PatL) and several global regulators (LaeA, CreA, PacC, and AreA), integrates various environmental signals to control the expression of the pat biosynthetic gene cluster. This intricate control allows the fungus to fine-tune this compound production in response to its surroundings.
For researchers and professionals in drug development, a thorough understanding of these regulatory mechanisms offers several potential avenues for intervention. Targeting the key regulatory proteins or their signaling pathways could lead to novel strategies for preventing this compound contamination in food. Furthermore, the study of these complex regulatory circuits in fungi can provide valuable insights into the fundamental principles of gene regulation and secondary metabolism, which may be applicable to the discovery and production of other bioactive compounds.
Future research should focus on further elucidating the molecular interactions between the different regulatory proteins and identifying the upstream signaling components that sense the environmental cues. A systems-level understanding of the entire regulatory network will be instrumental in developing robust and effective strategies to mitigate the risks associated with this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Sequencing, physical organization and kinetic expression of the this compound biosynthetic gene cluster from Penicillium expansum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. Biosynthesis and Toxicological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanisms of Patulin Toxicity in Mammalian Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin (PAT), a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys, is a common contaminant in fruits and their derivatives, posing a significant health risk to consumers.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's toxicity in mammalian cells. The primary mechanisms of this compound-induced cytotoxicity involve the induction of oxidative stress, initiation of apoptosis, infliction of DNA damage leading to cell cycle arrest, and modulation of critical cellular signaling pathways. This document outlines the intricate signaling cascades, summarizes key quantitative toxicological data, and provides detailed experimental protocols for the assays cited, offering a valuable resource for researchers in toxicology, pharmacology, and drug development.
Introduction
This compound (4-hydroxy-4H-furo[3,2c]pyran-2[6H]-one) is a secondary metabolite known for its toxic effects, which include mutagenicity, teratogenicity, and immunotoxicity.[1][3] Its primary mode of action at the molecular level is attributed to its electrophilic nature, allowing it to form covalent adducts with nucleophilic molecules, particularly those containing sulfhydryl groups, such as cysteine and glutathione.[1] This reactivity disrupts cellular homeostasis and triggers a cascade of events leading to cell damage and death. Understanding these mechanisms is crucial for developing effective strategies to mitigate this compound's toxic effects and for assessing the risks associated with its presence in the food chain.
Key Mechanisms of this compound Toxicity
Induction of Oxidative Stress
A primary and well-documented mechanism of this compound toxicity is the induction of oxidative stress. This compound treatment leads to a significant increase in intracellular reactive oxygen species (ROS), such as superoxide anions and hydroxyl radicals. This surge in ROS is coupled with the depletion of intracellular glutathione (GSH), a critical antioxidant, as this compound readily forms adducts with GSH. The imbalance between ROS production and the cell's antioxidant capacity results in oxidative damage to lipids, proteins, and nucleic acids.
The generation of ROS and depletion of GSH activate the nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a key regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1. This compound, as an electrophile, can modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression as a cellular defense mechanism.
Apoptosis Induction
This compound is a potent inducer of apoptosis, or programmed cell death, in various mammalian cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.
The intrinsic pathway is initiated by mitochondrial dysfunction. This compound can cause a decrease in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytoplasm. Cytosolic cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), which in turn activates caspase-9, an initiator caspase. Activated caspase-9 subsequently activates executioner caspases, such as caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis. The process is also regulated by the Bcl-2 family of proteins, with this compound shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.
DNA Damage and Cell Cycle Arrest
This compound has been demonstrated to be genotoxic, causing DNA damage in mammalian cells. The production of ROS by this compound can lead to oxidative DNA damage. The presence of DNA damage triggers cellular checkpoints that halt the cell cycle to allow for DNA repair. If the damage is too severe, the cell may undergo apoptosis. This compound has been shown to induce cell cycle arrest at the G1/S and G2/M phases in different cell types. This cell cycle arrest is often mediated by the tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21/WAF1.
Modulation of Cellular Signaling Pathways
This compound's toxicity is orchestrated through the modulation of several key signaling pathways:
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: this compound activates the p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK) pathways. These pathways are involved in cellular responses to stress, inflammation, and apoptosis. Activation of the p38 and JNK pathways, in particular, has been linked to this compound-induced apoptosis.
-
Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation. Some studies suggest that this compound may inhibit the PI3K/Akt pathway, thereby promoting apoptosis.
Quantitative Data on this compound Toxicity
The cytotoxic effects of this compound are dose- and cell-type-dependent. The following tables summarize some of the reported quantitative data on this compound's toxicity in various mammalian cell lines.
| Cell Line | Assay | Exposure Time (h) | IC50 Value (µM) | Reference |
| SH-SY5Y (Human Neuroblastoma) | MTS | 48 | 2.5 | |
| HCT116 (Human Colon Cancer) | MTS | 48 | >50 | |
| MCF-7 (Human Breast Cancer) | MTS | 48 | >50 | |
| L929 (Mouse Fibroblast) | MTS | 48 | 12.48 | |
| HeLa (Human Cervical Cancer) | MTT | 24 | ~3.0 | |
| SW-48 (Human Colon Adenocarcinoma) | MTT | 24 | ~3.5 | |
| MRC-5 (Human Fetal Lung Fibroblast) | MTT | 24 | >8.0 | |
| HepG2 (Human Hepatocellular Carcinoma) | MTT | 24 | Varies | |
| Caco-2 (Human Colorectal Adenocarcinoma) | MTT | 24 | Varies | |
| HEK293 (Human Embryonic Kidney) | Various | 24 | ~7.5 |
Table 1: IC50 Values of this compound in Various Mammalian Cell Lines.
| Cell Line | This compound Concentration (µM) | Effect | Quantitative Change | Reference |
| HEK293 | 7.5 | Increased ROS production | Varies with time | |
| HEK293 | 7.5 | Decreased GSH content | Significant reduction | |
| HEK293 | 15 | Increased p38 phosphorylation | Time-dependent increase | |
| HEK293 | 15 | Increased JNK phosphorylation | Time-dependent increase | |
| Caco-2 | 3 and 30 | Increased caspase-3/7 activity | Dose-dependent increase | |
| 293T | Varies | Decreased SOD activity | Dose-dependent decrease | |
| 293T | Varies | Increased MDA content | Dose-dependent increase | |
| Skin of Mice | 160 µ g/animal | Increased Bax expression | 1.3-2.6 fold increase | |
| Skin of Mice | 160 µ g/animal | Increased p53 expression | 2.8-3.9 fold increase | |
| Skin of Mice | 160 µ g/animal | Increased p21/WAF1 expression | 3.6-3.9 fold increase |
Table 2: Dose-Dependent Effects of this compound on Various Cellular Parameters.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanisms of this compound toxicity.
Cell Viability Assay (MTT Assay)
Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of this compound and a vehicle control for the desired exposure time (e.g., 24 or 48 hours).
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control group.
Measurement of Intracellular ROS (DCFH-DA Assay)
Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Protocol:
-
Seed cells in a 96-well plate or on coverslips and treat with this compound as described for the cell viability assay.
-
Wash the cells with pre-warmed PBS or serum-free medium.
-
Incubate the cells with 5-10 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.
-
Wash the cells twice with PBS to remove excess dye.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
Apoptosis Assay (Annexin V/Propidium Iodide Staining and Flow Cytometry)
Principle: Annexin V is a protein that has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Protocol:
-
Seed and treat cells with this compound in a 6-well plate or T25 flask.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be positive for both stains.
DNA Damage Assessment (Comet Assay)
Principle: The single-cell gel electrophoresis (SCGE) or comet assay is a sensitive method for detecting DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail," the length and intensity of which are proportional to the amount of DNA damage.
Protocol:
-
Harvest and resuspend this compound-treated cells in PBS at a concentration of ~1x10⁵ cells/mL.
-
Mix the cell suspension with low-melting-point agarose and pipette onto a pre-coated microscope slide.
-
Allow the agarose to solidify at 4°C.
-
Immerse the slides in a cold lysis buffer (containing high salt and detergents) for at least 1 hour to lyse the cells and unfold the DNA.
-
For the alkaline comet assay (to detect single-strand breaks), immerse the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Perform electrophoresis at a low voltage.
-
Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualize the comets under a fluorescence microscope and analyze the images using specialized software to quantify the extent of DNA damage (e.g., tail length, tail moment).
Western Blotting for Signaling Protein Activation
Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. For signaling pathways, antibodies that recognize the phosphorylated (activated) forms of proteins are often used.
Protocol:
-
Lyse this compound-treated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., phospho-p38, total p38, cleaved caspase-3) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in this compound toxicity.
Caption: this compound-induced oxidative stress and Nrf2 pathway activation.
References
- 1. Dose dependent cytotoxic activity of this compound on neuroblastoma, colon and breast cancer cell line | Annals of Medical Research [annalsmedres.org]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mcgillradiobiology.ca [mcgillradiobiology.ca]
Patulin Genotoxicity and DNA Damage Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin (PAT), a mycotoxin produced by various species of Penicillium, Aspergillus, and Byssochlamys, is a common contaminant in fruits and fruit-based products. Its presence in the food chain poses a significant health risk due to its cytotoxic and genotoxic properties. This technical guide provides an in-depth overview of the mechanisms underlying this compound-induced genotoxicity and the intricate network of DNA damage response pathways activated in mammalian cells. This document summarizes key quantitative data, details common experimental protocols for assessing this compound's genotoxicity, and visualizes the involved signaling cascades and workflows.
Introduction
This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite known for its reactivity towards cellular nucleophiles, particularly thiol groups of proteins and glutathione (GSH).[1][2] This reactivity is central to its mechanism of toxicity, leading to a cascade of cellular events that culminate in DNA damage and cell death. The genotoxic effects of this compound include the induction of chromosomal aberrations, micronuclei formation, and DNA strand breaks.[2][3][4] Understanding the molecular pathways triggered by this compound is crucial for risk assessment and the development of potential therapeutic interventions against its toxic effects.
Mechanisms of this compound-Induced Genotoxicity
The genotoxicity of this compound is multifactorial, stemming from its ability to induce oxidative stress, form DNA adducts, and disrupt cellular signaling pathways.
Oxidative Stress and Reactive Oxygen Species (ROS) Production
A primary mechanism of this compound-induced cellular damage is the generation of reactive oxygen species (ROS). This compound treatment leads to a significant increase in intracellular ROS levels, which in turn causes oxidative damage to cellular macromolecules, including lipids, proteins, and DNA. The depletion of intracellular glutathione (GSH), a key antioxidant, further exacerbates this oxidative stress.
DNA Adduct Formation and Cross-linking
This compound is an electrophilic compound that can react with cellular thiols. While direct covalent binding to DNA is not its primary mode of action, this compound has been shown to form adducts with thiol-containing molecules, and there is evidence suggesting its potential to cause DNA-DNA and DNA-protein cross-linking, which can lead to structural damage to DNA and the formation of micronuclei.
DNA Damage Response Pathways
Cells respond to this compound-induced DNA damage through a complex and interconnected network of signaling pathways designed to either repair the damage or eliminate the compromised cell.
Apoptosis (Programmed Cell Death)
This compound is a potent inducer of apoptosis in various cell types. The apoptotic cascade is initiated through both the intrinsic (mitochondrial) and extrinsic pathways.
-
Intrinsic Pathway: this compound-induced oxidative stress leads to mitochondrial dysfunction, characterized by a decrease in mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This triggers the activation of a caspase cascade, primarily involving caspase-9 and the executioner caspase-3. The Bcl-2 family of proteins plays a crucial role in this process, with this compound causing a decrease in the expression of the anti-apoptotic protein Bcl-2.
-
Extrinsic Pathway: While the intrinsic pathway is predominant, some studies suggest the involvement of the extrinsic pathway through the activation of caspase-8.
Endoplasmic Reticulum (ER) Stress Pathway
The accumulation of ROS induced by this compound can lead to the misfolding of proteins in the endoplasmic reticulum, triggering the ER stress response and the unfolded protein response (UPR). This is characterized by the upregulation of ER stress markers such as GRP78 and CHOP. Prolonged ER stress ultimately activates apoptotic signaling.
Nrf2-Mediated Antioxidant Response
As a defense mechanism against oxidative stress, cells activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to electrophiles like this compound or increased ROS, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, upregulating their expression to combat oxidative damage.
p53-Mediated Cell Cycle Arrest and Apoptosis
The tumor suppressor protein p53 is a critical sensor of DNA damage. In response to this compound-induced DNA damage, p53 is activated and can trigger cell cycle arrest, typically at the G1/S or G2/M phases, to allow time for DNA repair. If the damage is too severe, p53 can initiate apoptosis. This compound has been shown to cause an overexpression of p53 and its downstream target p21/WAF1, a cyclin-dependent kinase inhibitor that mediates cell cycle arrest.
Quantitative Data on this compound-Induced Genotoxicity
The following tables summarize quantitative data from various studies on the genotoxic effects of this compound.
Table 1: this compound-Induced DNA Damage (Comet Assay)
| Cell Line/Organism | This compound Concentration | Exposure Time | Parameter Measured | Result | Reference |
| Skin cells (mice) | 160 µ g/100 µl acetone | 24-72 h | Olive Tail Moment | 34-63% increase | |
| SH-SY5Y | 500 nM | 24 h | % DNA in Tail | Significant increase |
Table 2: this compound-Induced Micronucleus Formation
| Cell Line/Organism | This compound Concentration | Exposure Time | Parameter Measured | Result | Reference |
| Human lymphocytes | 0.4, 0.8, 1.2 µM | 48 h | % Micronucleated cells | Dose-dependent increase | |
| V79 cells | 0.8 µM | 17 h | Chromosomal Aberrations | ~10-fold increase over control | |
| Bone marrow (mice) | 2.5, 5, 10 mg/kg bw | 24 h | Micronucleus frequency | Significant increase |
Table 3: this compound-Induced Apoptosis and Cell Cycle Arrest
| Cell Line | This compound Concentration | Exposure Time | Parameter Measured | Result | Reference |
| HL-60 | 10, 20 µM | 6 h | Apoptotic cells (DNA laddering) | Clearly observed | |
| Skin cells (mice) | 160 µ g/100 µl acetone | 24-72 h | Apoptosis (Annexin V/PI) | 2.8-10 fold induction | |
| Skin cells (mice) | 160 µ g/100 µl acetone | 24-72 h | Cell Cycle Arrest | Significant G1 and S-phase arrest | |
| HepG2 | 2.5-15 µM | Not specified | Caspase activity | Elevation of caspase cascade | |
| 293T | Not specified | Not specified | Caspase-3, -8, -9 activity | Significant increase | |
| Caco-2 | 30 µM | 5 and 24 h | "Low-caspase" cells | Induction observed |
Experimental Protocols
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The alkaline comet assay is a sensitive method for detecting DNA single-strand breaks, double-strand breaks, and alkali-labile sites.
Methodology:
-
Cell Preparation: Harvest cells and resuspend in ice-cold PBS to a concentration of approximately 1 x 10^5 cells/mL.
-
Slide Preparation: Mix cell suspension with low melting point agarose (0.5-1% in PBS) at 37°C and immediately pipette onto a pre-coated microscope slide. Allow to solidify on a cold flat surface.
-
Lysis: Immerse slides in freshly prepared, cold lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) for at least 1 hour at 4°C in the dark.
-
Alkaline Unwinding: Place slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13) for 20-40 minutes at 4°C in the dark to allow for DNA unwinding.
-
Electrophoresis: Perform electrophoresis at a low voltage (e.g., 25 V) and a specific amperage (e.g., 300 mA) for 20-30 minutes at 4°C in the dark.
-
Neutralization: Gently rinse slides with a neutralization buffer (0.4 M Tris-HCl, pH 7.5) three times for 5 minutes each.
-
Staining: Stain the DNA with a fluorescent dye such as propidium iodide (PI) or SYBR Green.
-
Visualization and Analysis: Visualize comets using a fluorescence microscope. DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using specialized software.
Cytokinesis-Block Micronucleus (CBMN) Assay
The CBMN assay is a comprehensive method to assess chromosome breakage and loss, as well as cytotoxicity and cytostasis.
Methodology:
-
Cell Culture and Treatment: Culture cells in appropriate medium and expose to this compound at various concentrations.
-
Addition of Cytochalasin B: After an appropriate initial incubation period with the test compound (often around the time of one cell cycle), add cytochalasin B (a cytokinesis inhibitor) to the culture medium at a final concentration of 3-6 µg/mL.
-
Incubation: Continue to incubate the cells for a period that allows for the completion of one nuclear division (e.g., 24-28 hours for human lymphocytes).
-
Harvesting and Slide Preparation: Harvest the cells, treat with a hypotonic solution (e.g., 0.075 M KCl), and fix with a freshly prepared fixative (e.g., methanol:acetic acid, 3:1). Drop the cell suspension onto clean microscope slides and allow to air dry.
-
Staining: Stain the slides with a suitable DNA stain such as Giemsa or DAPI.
-
Scoring: Under a light or fluorescence microscope, score the frequency of micronuclei in binucleated cells. Other nuclear anomalies such as nucleoplasmic bridges and nuclear buds can also be scored. At least 1000-2000 binucleated cells should be scored per concentration.
Visualizing the Pathways
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Signaling pathways of this compound-induced genotoxicity.
Caption: Workflow for the alkaline Comet assay.
Caption: Workflow for the CBMN assay.
Conclusion
This compound exerts its genotoxic effects through a complex interplay of mechanisms, with the induction of oxidative stress being a central event. This leads to DNA damage, which in turn activates a network of signaling pathways including those involved in apoptosis, ER stress, and cell cycle control. The Nrf2-mediated antioxidant response represents a key cellular defense mechanism against this compound-induced toxicity. The experimental protocols detailed in this guide, namely the Comet assay and the CBMN assay, are robust methods for quantifying the genotoxic potential of this compound and other compounds. A thorough understanding of these pathways and methodologies is essential for researchers and professionals working to mitigate the risks associated with this prevalent mycotoxin.
References
- 1. mdpi.com [mdpi.com]
- 2. Toxicological effects of this compound mycotoxin on the mammalian system: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hepatotoxicity and genotoxicity of this compound in mice, and its modulation by green tea polyphenols administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biosynthesis and Toxicological Effects of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Immunotoxicological Effects of Patulin Exposure: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin (PAT), a mycotoxin produced by various species of Aspergillus, Penicillium, and Byssochlamys, is a common contaminant in fruits and fruit-based products, particularly apples. Beyond its recognized gastrointestinal and neurological effects, this compound exerts significant immunotoxicity, posing a considerable risk to human and animal health.[1][2] This technical guide provides an in-depth overview of the immunotoxicological effects of this compound exposure, detailing its impact on various immune cells, the modulation of cytokine production, and the underlying molecular mechanisms involving oxidative stress, apoptosis, and key signaling pathways. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the immunological consequences of this compound exposure and developing potential therapeutic interventions.
Introduction
This compound is a secondary metabolite known for its toxic effects, which include immunotoxicity, genotoxicity, and embryotoxicity.[2][3] The primary mechanism of this compound's toxicity is attributed to its high affinity for sulfhydryl (-SH) groups, leading to the depletion of intracellular glutathione (GSH) and subsequent oxidative stress.[4] This interaction with critical cellular components disrupts normal physiological processes within the immune system, leading to a range of adverse effects on both innate and adaptive immunity. Understanding the precise mechanisms of this compound's immunotoxicity is crucial for risk assessment and the development of strategies to mitigate its harmful effects.
Effects of this compound on Immune Cells and Functions
This compound exposure has been demonstrated to have a profound impact on a variety of immune cells, altering their viability, function, and signaling processes.
Macrophages
Macrophages, as key players in the innate immune response, are significantly affected by this compound. In vitro studies have shown that this compound can inhibit several critical macrophage functions. Exposure to this compound has been found to decrease the production of reactive oxygen species (ROS), impair phagosome-lysosome fusion, and reduce phagocytic activity in mouse macrophages. Furthermore, this compound can suppress the secretion of pro-inflammatory cytokines in macrophages.
Lymphocytes
Both T and B lymphocytes are susceptible to the toxic effects of this compound. In mice, this compound exposure has been associated with a decrease in the absolute number of spleen lymphocytes, with a more pronounced effect on the B-cell population. In vitro studies on human peripheral blood mononuclear cells (PBMCs) have shown that this compound can inhibit lymphocyte proliferation, particularly at higher concentrations. This anti-proliferative effect is linked to the depletion of intracellular glutathione.
Modulation of Cytokine Production
This compound significantly alters the production of various cytokines, which are essential for immune regulation and communication. Exposure to this compound has been shown to decrease the secretion of several key cytokines from human PBMCs and T cells, including Interleukin-4 (IL-4), IL-13, Interferon-gamma (IFN-γ), and IL-10. Interestingly, the secretion of other cytokines like IL-8 and IL-5 appears to be unaffected. This selective modulation of cytokine profiles can disrupt the delicate balance between Th1 and Th2 immune responses.
Molecular Mechanisms of this compound-Induced Immunotoxicity
The immunotoxic effects of this compound are underpinned by several interconnected molecular mechanisms, primarily revolving around the induction of oxidative stress and the activation of specific signaling pathways leading to apoptosis.
Oxidative Stress and Glutathione Depletion
A central mechanism of this compound's toxicity is its ability to react with sulfhydryl groups, leading to the depletion of intracellular glutathione (GSH), a critical antioxidant. This depletion of GSH disrupts the cellular redox balance, resulting in the accumulation of reactive oxygen species (ROS) and a state of oxidative stress. Oxidative stress, in turn, can damage cellular components, including lipids, proteins, and DNA, and trigger downstream signaling cascades that contribute to inflammation and cell death.
Apoptosis
This compound has been shown to induce apoptosis, or programmed cell death, in various immune cells. This process is often mediated by the generation of ROS and the subsequent activation of the mitochondrial pathway of apoptosis. The induction of apoptosis by this compound contributes to the depletion of immune cell populations and the overall immunosuppressive effect of the mycotoxin.
Signaling Pathways
Several key signaling pathways are implicated in the immunotoxic effects of this compound.
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound has been identified as an activator of the NLRP3 inflammasome. The activation of this pathway contributes to the inflammatory component of this compound's toxicity.
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK, are critical regulators of cellular processes such as proliferation, differentiation, and apoptosis. This compound has been shown to activate the p38 and JNK signaling pathways in human embryonic kidney cells, with the p38 pathway playing a significant role in this compound-induced cell death. The activation of MAPK pathways is also correlated with this compound-mediated ROS production.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the immunotoxicological effects of this compound.
Table 1: Effects of this compound on Immune Cell Viability and Proliferation
| Cell Type | This compound Concentration | Exposure Time | Effect | Reference |
| Human PBMCs | 0.6 µM | Not Specified | Reduction in cell viability | |
| HeLa Cells | 2 µM | Not Specified | 40% inhibition rate | |
| SW-48 Cells | 2 µM | Not Specified | 30% inhibition rate | |
| HeLa Cells | 4 µM | Not Specified | 65% reduction in viability | |
| SW-48 Cells | 4 µM | Not Specified | 55% reduction in viability | |
| Mouse Splenocytes | 1 nM - 10 nM | Not Specified | Stimulatory effect on proliferation | |
| Mouse Splenocytes | >10 nM (ID50: 0.02-0.24 µM) | Not Specified | Strong inhibition of proliferation | |
| Rat R2C Leydig Cells | up to 10 µM | 24 h | No significant effect on viability | |
| Rat R2C Leydig Cells | 4 µM | 24 h | Significantly reduced testosterone secretion |
Table 2: Effects of this compound on Cytokine Production
| Cell Type | This compound Concentration | Cytokine | Effect | Reference |
| Human PBMCs | 50 ng/mL | IL-4, IL-13, IFN-γ, IL-10 | Strong decrease in secretion | |
| Human PBMCs | 50 ng/mL | IL-8, IL-5 | No effect on secretion |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the immunotoxicological effects of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on immune cells.
-
Cell Preparation: Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
This compound Exposure: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well and incubate overnight in the dark to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Cytokine Secretion Analysis (ELISA)
This protocol is for quantifying the levels of specific cytokines secreted by immune cells following this compound exposure.
-
Cell Culture and Treatment: Culture immune cells (e.g., PBMCs) in a 24-well plate and stimulate with appropriate activators (e.g., anti-CD3/CD28 antibodies) in the presence or absence of this compound for a designated time.
-
Supernatant Collection: Centrifuge the cell culture plates and collect the supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight.
-
Wash the plate and block with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash and add streptavidin-HRP.
-
Wash and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to detect and quantify apoptosis in immune cells exposed to this compound.
-
Cell Treatment: Expose cells to this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for MAPK Signaling
This protocol is for detecting the activation of MAPK signaling proteins in response to this compound.
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated and total forms of MAPK proteins (e.g., p-p38, p38, p-JNK, JNK) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Macrophage Phagocytosis Assay
This protocol assesses the effect of this compound on the phagocytic capacity of macrophages.
-
Macrophage Culture: Culture macrophages (e.g., bone marrow-derived macrophages or a macrophage cell line) in a 24-well plate.
-
This compound Treatment: Treat the macrophages with this compound for a specified time.
-
Phagocytosis Induction: Add fluorescently labeled particles (e.g., FITC-labeled zymosan or dextran) to the cells and incubate for 30-60 minutes at 37°C. A control at 4°C should be included to inhibit active phagocytosis.
-
Quenching/Washing: Remove non-internalized particles by washing with a quenching solution (e.g., trypan blue) or cold PBS.
-
Analysis: Quantify phagocytosis using either:
-
Flow Cytometry: Analyze the fluorescence intensity of the cells.
-
Fluorometry: Lyse the cells and measure the fluorescence of the lysate in a plate reader.
-
Confocal Microscopy: Visualize and quantify the internalized fluorescent particles.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: Core mechanism of this compound-induced immunotoxicity.
Caption: this compound-induced activation of the NLRP3 inflammasome.
Caption: this compound-induced MAPK signaling leading to apoptosis.
Caption: Experimental workflow for apoptosis detection.
Conclusion
This compound poses a significant threat to the immune system through a multifaceted mechanism primarily initiated by its reaction with sulfhydryl groups and the subsequent induction of oxidative stress. This leads to the impairment of essential functions of key immune cells like macrophages and lymphocytes, altered cytokine production, and the induction of apoptosis via signaling pathways such as the NLRP3 inflammasome and MAPK cascades. The detailed protocols and data presented in this guide provide a robust framework for researchers to investigate the immunotoxicological effects of this compound and to explore potential avenues for mitigating its adverse health impacts. Further research is warranted to fully elucidate the complex interplay of signaling pathways involved and to develop effective strategies for preventing and treating this compound-induced immunotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. In vitro antitumor activity of this compound on cervical and colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Signaling Pathways Regulating NLRP3 Inflammasome Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound influences the expression of Th1/Th2 cytokines by activated peripheral blood mononuclear cells and T cells through depletion of intracellular glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
Gastrointestinal Effects of Patulin Ingestion in Animal Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Patulin (PAT), a mycotoxin produced by several fungal species, is a common contaminant in fruits and fruit-based products, with apples being a primary source. Ingestion of this compound poses a significant health risk, with the gastrointestinal (GI) tract being the first and most affected biological barrier. This technical guide provides an in-depth overview of the gastrointestinal effects of this compound ingestion as observed in various animal models. It summarizes key toxicological data, details experimental methodologies, and elucidates the molecular signaling pathways involved in this compound-induced intestinal toxicity. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in toxicology, food safety, and drug development.
Introduction
This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a secondary metabolite produced by molds such as Penicillium, Aspergillus, and Byssochlamys species.[1][2] Its presence in food, particularly in apples and apple-derived products, raises public health concerns due to its toxic effects.[1] Animal studies have been instrumental in characterizing the toxicological profile of this compound, revealing the gastrointestinal tract as a primary target for its adverse effects.[2] In vivo studies have demonstrated that this compound can cause a range of gastrointestinal issues, including ulcers, inflammation, and bleeding.[2] This guide will synthesize the current knowledge on the subject, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.
Quantitative Toxicological Data
The following tables summarize the key quantitative data from various animal studies on the gastrointestinal effects of this compound.
Table 1: Acute Oral Toxicity of this compound in Rodents
| Animal Model | Strain | LD50 (mg/kg body weight) | Reference(s) |
| Mice | 20-100 | ||
| Rats | Sprague-Dawley | 55.0 (72-hour) | |
| Rats | 20-100 |
Table 2: Subacute and Chronic Oral Toxicity and Gastrointestinal Effects of this compound
| Animal Model | Strain | Dose | Duration | Key Gastrointestinal Findings | Reference(s) |
| Rats | Wistar | 24, 84, or 295 mg/L in drinking water | 4 weeks | Decreased food and liquid intake; fundic ulcers in the stomach; villous hyperaemia in the duodenum. | |
| Rats | Sprague-Dawley | 50% or 75% of oral LD50 | 2 weeks (daily or every other day) | Gastric and intestinal hyperemia and distention; ulceration and inflammation of the stomach. | |
| Rats | Male | 0.1 mg/kg bw/day (oral) | 60 or 90 days | No specific intestinal effects noted in this study focusing on the thymus, but highlights long-term exposure models. | |
| Rats | Dawley | Not specified (gavage) | Chronic | Benign tumors in the fore stomach and glandular stomach. |
Table 3: Effects of this compound on Intestinal Barrier Function and Cellular Integrity
| Parameter | Animal/Cell Model | This compound Concentration | Effect | Reference(s) |
| Transepithelial Electrical Resistance (TEER) | Caco-2 cells | 95 µM | Evident reduction | |
| TEER | HT-29 and Caco-2 cells | Micromolar concentrations | Rapid and dramatic decrease | |
| Intestinal Permeability | Caco-2 cells | Not specified | Increased passage of commensal bacteria | |
| Tight Junction Protein (ZO-1) | Caco-2 cells | Not specified | Considerably decreased expression | |
| Glutathione (GSH) Levels | Rat liver slices | 200 µM | Reduced to 25% of control | |
| Glutathione-S-Transferase (GST) Activity | Rat liver slices | 200 µM | Reduced |
Experimental Protocols
This section details the methodologies for key experiments cited in the study of this compound's gastrointestinal effects.
Animal Studies for Acute and Subacute Toxicity
-
Animal Model: Male Sprague-Dawley rats (50-60 g) or Wistar rats.
-
This compound Administration: Oral gavage is a common method. For subacute studies, this compound can be administered in drinking water, often in a citrate buffer (e.g., 1 mM) to ensure stability.
-
Dosage: For acute toxicity, doses are typically calculated based on the LD50. For subacute studies, concentrations can range from approximately 24 to 295 mg/L in drinking water.
-
Duration: Acute studies are often monitored for 72 hours post-administration. Subacute studies can last for several weeks (e.g., 4 weeks).
-
Endpoint Analysis:
-
Gross Pathology: At necropsy, the stomach and intestines are examined for hyperemia, distention, ulceration, and hemorrhage.
-
Histopathology: Tissue samples from the stomach, duodenum, jejunum, and ileum are collected, fixed in 10% neutral buffered formalin, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination of epithelial degeneration, inflammation, and ulceration.
-
Measurement of Intestinal Barrier Function (Transepithelial Electrical Resistance - TEER)
-
Cell Culture: Human colon adenocarcinoma cells (Caco-2) or HT-29 cells are cultured on permeable supports (e.g., Transwell inserts) until they form a confluent monolayer and differentiate, typically for 21 days for Caco-2 cells.
-
This compound Treatment: this compound, dissolved in a suitable vehicle (e.g., cell culture medium), is added to the apical side of the cell monolayer at various concentrations.
-
TEER Measurement: TEER is measured at different time points using a voltohmmeter (e.g., Millicell-ERS). The resistance values are typically corrected for the resistance of the empty filter and expressed in Ω·cm². A decrease in TEER indicates a disruption of the intestinal barrier.
Western Blot Analysis of Tight Junction Proteins
-
Protein Extraction: Intestinal tissue or cultured intestinal epithelial cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. The protein concentration is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against tight junction proteins (e.g., rabbit anti-ZO-1, mouse anti-occludin, rabbit anti-claudin-1). After washing, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities can be quantified using densitometry software.
Assessment of Oxidative Stress
-
Measurement of Reactive Oxygen Species (ROS): Intestinal tissue homogenates or cultured cells can be incubated with a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). The fluorescence intensity, which is proportional to the amount of ROS, can be measured using a fluorescence microplate reader or flow cytometry.
-
Glutathione (GSH) Assay: The levels of reduced glutathione in intestinal tissue homogenates can be determined using a colorimetric assay kit based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Lipid Peroxidation Assay: Malondialdehyde (MDA), a product of lipid peroxidation, can be measured in tissue homogenates using the thiobarbituric acid reactive substances (TBARS) assay.
Molecular Signaling Pathways and Mechanisms of Toxicity
This compound exerts its toxic effects on the gastrointestinal tract through a multi-faceted mechanism primarily initiated by its high reactivity with sulfhydryl (-SH) groups of cellular macromolecules. This initial interaction triggers a cascade of downstream events, including oxidative stress, disruption of the intestinal barrier, inflammation, and apoptosis.
Experimental Workflow for Investigating this compound-Induced Intestinal Toxicity
Caption: Experimental workflow for studying this compound's intestinal toxicity.
This compound-Induced Disruption of Intestinal Barrier Function
This compound's ability to react with sulfhydryl groups is a key initiating event in its toxicity. This reactivity leads to the inhibition of protein tyrosine phosphatases (PTPs), which are crucial regulators of intestinal epithelial barrier function. The active site of PTPs contains an essential cysteine residue that is targeted by this compound. Inactivation of PTPs disrupts the phosphorylation state of tight junction proteins, leading to their mislocalization and degradation. This ultimately compromises the integrity of the intestinal barrier, as evidenced by a decrease in TEER.
Caption: this compound's effect on intestinal barrier via PTP inactivation.
Oxidative Stress and Cellular Damage Signaling Cascade
The depletion of intracellular glutathione (GSH), a major antioxidant, due to adduct formation with this compound leads to a state of oxidative stress. This is characterized by an increase in reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. Oxidative stress activates several downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (p38 and JNK) and the Nrf2 pathway. Activation of MAPK pathways can lead to inflammation and apoptosis. The Nrf2 pathway is a cellular defense mechanism against oxidative stress, but its sustained activation can also contribute to cellular dysfunction. The culmination of these events is cellular apoptosis and tissue damage, contributing to the observed gastrointestinal pathology.
Caption: this compound-induced oxidative stress and downstream signaling.
Conclusion
The ingestion of this compound leads to significant adverse effects on the gastrointestinal tract in animal models. The primary mechanism of toxicity involves its reactivity with sulfhydryl groups, leading to the inhibition of crucial enzymes like protein tyrosine phosphatases and the induction of oxidative stress. These initial events trigger a cascade of cellular responses, including the disruption of the intestinal barrier, inflammation, and apoptosis, which manifest as macroscopic and microscopic damage to the gut. The quantitative data and experimental protocols summarized in this guide provide a valuable resource for researchers investigating the toxicology of this compound and for the development of strategies to mitigate its harmful effects. Further research is warranted to fully elucidate the complex interplay of the signaling pathways involved and to translate these findings to human health risk assessment.
References
Methodological & Application
Application Note & Protocol: Quantification of Patulin in Apple Juice by HPLC-UV
Introduction
Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which is a common contaminant of apples and apple-based products. Due to its potential health risks, including genotoxic, immunotoxic, and neurotoxic effects, regulatory bodies worldwide, such as the U.S. Food and Drug Administration (FDA) and the European Commission, have established maximum permissible levels for this compound in apple juice, typically at 50 µg/L.[1][2][3] This application note provides a detailed protocol for the quantification of this compound in apple juice using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The described method is based on established and validated procedures, offering a reliable and robust approach for routine analysis and quality control.[4][5]
Principle
The method involves the extraction of this compound from the apple juice matrix, followed by cleanup to remove interfering substances, and subsequent quantification by reversed-phase HPLC with UV detection. This compound is typically extracted from the aqueous apple juice sample using an organic solvent, most commonly ethyl acetate, through liquid-liquid extraction (LLE). An alternative and often more selective approach involves solid-phase extraction (SPE) using cartridges that can selectively retain this compound while allowing interfering compounds to be washed away. The cleaned-up extract is then injected into an HPLC system. Separation is achieved on a C18 column with an isocratic mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile. This compound is detected by its UV absorbance, which is maximal at approximately 276 nm. Quantification is performed by comparing the peak area of this compound in the sample to a calibration curve prepared from certified this compound standards.
Experimental Protocols
1. Reagents and Materials
-
Solvents: HPLC grade acetonitrile, ethyl acetate, and water.
-
Acids: Glacial acetic acid or trifluoroacetic acid (TFA).
-
Salts: Anhydrous sodium sulfate, sodium carbonate.
-
Standards: Certified this compound standard.
-
Sample Preparation: Solid-phase extraction (SPE) cartridges (C18 or specialized molecularly imprinted polymer - MIP) or liquid-liquid extraction apparatus.
-
Instrumentation: HPLC system equipped with a UV detector, a C18 analytical column, and data acquisition software.
2. Standard Solution Preparation
-
Stock Standard Solution (e.g., 100 µg/mL): Accurately weigh a known amount of this compound standard and dissolve it in a suitable solvent like ethyl acetate or acetonitrile to a final known volume in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve. Typical concentration ranges for the calibration curve are from the limit of quantification (LOQ) up to 200 µg/L.
3. Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is adapted from the AOAC Official Method 2000.02.
-
Transfer a 10 mL aliquot of the apple juice sample into a separatory funnel.
-
Add 20 mL of ethyl acetate to the separatory funnel and shake vigorously for 1-2 minutes.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer two more times with fresh 20 mL portions of ethyl acetate.
-
Combine the three ethyl acetate extracts.
-
For cleanup, add 2 mL of a 1.5% (w/v) sodium carbonate solution to the combined ethyl acetate extract and shake. This step helps in removing acidic interferences.
-
Discard the lower aqueous layer.
-
Dry the ethyl acetate extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Evaporate the dried extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
4. Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge by passing a specific volume of methanol followed by water.
-
Loading: Load a known volume of the apple juice sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with water or a weak organic solvent solution to remove polar interferences.
-
Elution: Elute the retained this compound from the cartridge using a small volume of a suitable organic solvent, such as ethyl acetate or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a known volume of the mobile phase, similar to the LLE protocol.
5. HPLC-UV Analysis
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile is typical. The ratio can be adjusted to achieve optimal separation, for example, 95:5 (v/v) water:acetonitrile. The mobile phase is often acidified with a small amount of acetic acid or TFA to improve peak shape.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 276 nm.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
6. Data Analysis
-
Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value greater than 0.999 is desirable.
-
Quantify the amount of this compound in the sample by interpolating the peak area of the sample chromatogram into the calibration curve.
-
Calculate the final concentration of this compound in the original apple juice sample, taking into account the dilution and concentration factors from the sample preparation steps.
Data Presentation
Table 1: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV Detector |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile/Water (e.g., 10:90, v/v), isocratic |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or 30°C |
| Detection | UV at 276 nm |
Table 2: Method Validation Data Summary
| Parameter | Typical Value | Reference(s) |
| Linearity Range (µg/L) | 15 - 200 | |
| Correlation Coefficient (R²) | > 0.999 | |
| Limit of Detection (LOD) (µg/L) | 1.82 - 4.5 | |
| Limit of Quantification (LOQ) (µg/L) | 4.6 - 15 | |
| Recovery (%) | 70 - 120 | |
| Precision (RSD %) | < 15% |
Mandatory Visualization
Caption: Experimental workflow for this compound quantification in apple juice.
Caption: Logical relationship of method validation parameters.
References
- 1. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
- 2. scispace.com [scispace.com]
- 3. jfda-online.com [jfda-online.com]
- 4. Verification of HPLC method to detect this compound levels and evaluation of exposure risk of this compound in apple-based products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Application Note: Quantitative Analysis of Patulin in Fruit-Based Baby Food by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Introduction
Patulin is a mycotoxin produced by several species of fungi, such as Penicillium, Aspergillus, and Byssochlamys, that can grow on fruits, particularly apples.[1] This toxin is heat-stable, meaning normal pasteurization processes are insufficient to remove it from contaminated products.[2] Due to its potential toxicity, including immunological, neurological, and gastrointestinal effects, regulatory bodies worldwide have established stringent maximum limits for this compound in food products, especially those intended for infants and young children.[3][4] The presence of this compound in apple-based products is often considered an indicator of the quality of the raw fruit used in production.[1] This application note provides a detailed protocol for the sensitive and reliable quantification of this compound in fruit-based baby food using LC-MS/MS, a highly specific and sensitive analytical technique.
Regulatory Landscape
The maximum allowable levels for this compound in baby food are strictly regulated. Below is a summary of the limits set by major international bodies.
| Regulatory Body | Product Category | Maximum Level (µg/kg or µg/L) | Reference |
| European Commission (EC) | Apple juice and solid apple products for infants and young children | 10 | |
| European Commission (EC) | Baby foods other than processed cereal-based foods | 10 | |
| World Health Organization (WHO) | Apple-based foods for infants and children | 10 | |
| U.S. Food and Drug Adm. (FDA) | Apple juice and apple juice products (Action Level) | 50 |
Experimental Protocols
This section details the methodologies for sample preparation and instrumental analysis for the quantification of this compound.
Protocol 1: Solid-Phase Extraction (SPE) Sample Preparation
This protocol is a robust method for cleaning up complex matrices like baby food.
Materials:
-
Solid-Phase Extraction (SPE) Cartridges (e.g., Oasis MAX or ENVIRO-CLEAN® HLDVB)
-
Methanol (HPLC Grade)
-
Deionized Water
-
Ammonium Acetate (5mM)
-
n-Hexane/Acetone (7:3, v/v) or Methanol for elution
-
Nitrogen evaporator
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh 10 g of the fruit-based baby food sample into a 50 mL polypropylene centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for at least 1 minute. Centrifuge at ≥ 3000 x g for 5 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by passing 6 mL of methanol, followed by 6 mL of deionized water.
-
Sample Loading: Load 2-5 mL of the sample extract (supernatant) onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 3 mL of 5mM ammonium acetate.
-
Wash the cartridge with 3 mL of deionized water.
-
Dry the cartridge under a full vacuum for 10 minutes to remove excess water.
-
-
Elution: Elute the this compound from the cartridge with 4 mL of methanol or 3 mL of n-hexane/acetone (7:3, v/v).
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 1 mL of a suitable solvent, such as methanol/water (1:1, v/v) containing 0.1% acetic acid. The sample is now ready for LC-MS/MS analysis.
Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Sample Preparation
This method offers a simpler and faster alternative to traditional SPE.
Materials:
-
QuEChERS extraction salts and dSPE cleanup tubes
-
Acetonitrile (HPLC Grade)
-
Centrifuge
Procedure:
-
Sample Homogenization: Weigh 10 g of the baby food sample into a 50 mL centrifuge tube.
-
Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium acetate).
-
Shake vigorously for 1 minute and then centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 1 mL or 6 mL) of the supernatant to a dSPE cleanup tube containing sorbents like C18 and graphitized carbon black (GCB).
-
Vortex for 30 seconds and centrifuge at ≥ 3000 x g for 5 minutes.
-
-
Final Extract: Collect the purified supernatant and transfer it to an autosampler vial for analysis.
LC-MS/MS Instrumental Analysis
Liquid Chromatography (LC) Parameters
| Parameter | Condition 1 | Condition 2 |
| UHPLC System | Vanquish-Flex or equivalent | Dionex Ultimate 3000 or equivalent |
| Column | HSS T3, 1.8 µm, 2.1 x 100 mm | Selectra® DA, 1.8 µm, 50 x 2.1 mm |
| Mobile Phase A | 0.2mM Ammonium Fluoride (NH4F) in Water | 10 mM Ammonium Formate / 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | 10 mM Ammonium Formate / 0.1% Formic Acid in Methanol |
| Flow Rate | 0.3 mL/min | 0.3 mL/min |
| Injection Volume | 10 µL | 20 µL |
| Column Temp. | 30 °C | 40 °C |
| Gradient | A detailed gradient must be optimized for separation. A typical gradient starts at 5% B, ramps to 100% B, and then re-equilibrates. | A detailed gradient must be optimized for separation. |
Mass Spectrometry (MS/MS) Parameters
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole (e.g., Thermo Scientific™ TSQ Fortis™) |
| Ionization Mode | Negative Ion Electrospray (ESI-) or Atmospheric Pressure Chemical Ionization (APCI) |
| Precursor Ion (m/z) | 153.0 [M-H]⁻ |
| Product Ions (m/z) | 109.0 / 81.2 |
| Collision Gas | Nitrogen or Argon |
| Ion Source Temp. | 600 °C (APCI/ESI) |
Method Performance and Quantitative Data
The following table summarizes typical performance characteristics of LC-MS/MS methods for this compound analysis.
| Parameter | Result | Matrix | Reference |
| Limit of Quantification (LOQ) | 1 ppb (µg/kg) | Apple Juice | |
| 4.0 ng/g (ppb) | Apple-based baby food | ||
| 10 ppb (µg/kg) | Apple Sauce (Baby Food) | ||
| Linearity (r²) | > 0.99 | 2 - 1000 ng/mL | |
| 0.999 | 10 - 200 ppb | ||
| Recovery | 80 - 90% | Apple Juice (SPE) | |
| 95% (at 10 ng/g) | Baby Food (Automated) | ||
| 87 - 106% | Apple Sauce | ||
| Internal Standard | ¹³C-patulin (optional, but recommended for accuracy) | Various |
Experimental Workflow Visualization
The following diagram illustrates the complete analytical workflow for determining this compound in fruit-based baby food.
Caption: A flowchart of the analytical process from sample preparation to final reporting.
References
Application Note: Sensitive and Reliable Detection of Patulin in Apple Juice Using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which is a common contaminant of apples and apple-based products. Due to its potential carcinogenic and other toxic effects, regulatory bodies worldwide have set maximum allowable levels for this compound in food products, typically at 50 µg/L in apple juice.[1] This application note describes a robust and sensitive method for the quantitative determination and confirmation of this compound in apple juice using Gas Chromatography-Mass Spectrometry (GC-MS). The method involves a streamlined sample preparation procedure followed by GC-MS analysis, offering high selectivity and sensitivity for routine monitoring and quality control.
Principle
The method is based on the extraction of this compound from the apple juice matrix, followed by derivatization to increase its volatility and thermal stability for GC-MS analysis. A common derivatization agent is bis(trimethylsilyl)trifluoroacetamide (BSTFA), which converts the polar hydroxyl group of this compound into a less polar trimethylsilyl (TMS) ether. The derivatized this compound is then separated by gas chromatography and detected by mass spectrometry, often in the highly selective Selected Ion Monitoring (SIM) mode. The use of an internal standard can improve the accuracy and precision of the quantification.
Experimental
Apparatus and Reagents
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Autosampler vials with inserts
-
Pipettes and general laboratory glassware
-
This compound standard
-
3-Nitrobenzyl alcohol (3-NBA) as internal standard (optional)
-
Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis-trimethylsilyl trifluoroacetamide
-
Ethyl acetate, hexane, acetonitrile (analytical grade)
-
Anhydrous sodium sulfate
-
Helium (carrier gas)
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Extraction: To 5 mL of apple juice in a centrifuge tube, add a known amount of internal standard (e.g., 3-NBA). The juice is then alkalized and extracted with a mixture of ethyl acetate and hexane.[2][3]
-
Concentration: A portion of the organic extract is transferred to a clean tube and concentrated to dryness under a gentle stream of nitrogen.[2][3]
-
Reconstitution: The dried residue is resolubilized in a small volume of acetonitrile.
Alternative Sample Preparation: QuEChERS
A Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) based method offers a streamlined alternative for sample preparation.
-
Extraction: 5 mL of apple juice is mixed with acetonitrile.
-
Partitioning: Magnesium sulphate, sodium carbonate, and sodium chloride are added to induce phase separation.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile layer is transferred to a tube containing a mixture of magnesium sulphate and primary secondary amine (PSA) sorbent for cleanup.
Derivatization
-
To the reconstituted or cleaned-up extract, add a derivatizing agent such as N,O-bis-trimethylsilyl trifluoroacetamide (BSTFA).
-
The mixture is then heated to ensure complete derivatization of this compound.
GC-MS Conditions
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 280°C.
-
Oven Temperature Program: Initially 100°C for 2 min, ramped at 15°C/min to 210°C, then at 50°C/min to a final temperature of 300°C, held for 2 min.
-
Transfer Line Temperature: 250°C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Ions Monitored for this compound-TMS: m/z 183, 226, 211.
-
Ions Monitored for 3-NBA (Internal Standard): m/z 194, 164, 210.
Results and Discussion
The described GC-MS method provides excellent linearity, sensitivity, and recovery for the analysis of this compound in apple juice. The use of SIM mode enhances the selectivity of the method by monitoring specific fragment ions of the derivatized this compound, thereby reducing matrix interference. The retention time for the this compound-TMS derivative is approximately 8.64 minutes under the specified conditions.
Quantitative Data Summary
| Parameter | Method 1 (LLE-GC-MS) | Method 2 (QuEChERS-GC-MS) | Method 3 (LLE-GC-MS with 3-NBA IS) | Method 4 (GC-MS for Tea) |
| Limit of Detection (LOD) | 3 µg/L | 0.4 µg/L | 2 µg/L | 0.25 ng/g |
| Limit of Quantification (LOQ) | 10 µg/L | 1.3 µg/L | 5 µg/L | 0.83 ng/g |
| Recovery | 86% (at 20-100 µg/L) | 79.9% - 87.9% | Not Specified | 89.7% - 102.6% |
| Linearity (R²) | Not Specified | 0.994 | 0.999 | Not Specified |
| Spike Levels | 20-100 µg/L | Not Specified | 5-100 µg/L | 10-100 ppb |
The GC-MS method detailed in this application note is a reliable and sensitive tool for the routine monitoring of this compound in apple juice. The method demonstrates good performance characteristics, meeting the requirements for regulatory compliance and quality assurance in the food industry. Both LLE and QuEChERS sample preparation methods have been successfully applied, offering flexibility to different laboratory workflows.
Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Pipette 5.0 mL of apple juice into a 15 mL polypropylene centrifuge tube.
-
If using an internal standard, add a known concentration of 3-NBA solution.
-
Add 1 mL of 1 M sodium bicarbonate solution and vortex for 30 seconds.
-
Add 5 mL of ethyl acetate-hexane (80:20, v/v) and vortex for 1 minute.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 100 µL of acetonitrile.
-
Proceed to the derivatization step.
Protocol 2: Sample Preparation using QuEChERS
-
Place 5 mL of the apple juice sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at 5000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL d-SPE cleanup tube containing PSA and magnesium sulfate.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Transfer the supernatant to a clean vial for derivatization.
Protocol 3: Derivatization and GC-MS Analysis
-
To the 100 µL of reconstituted or cleaned-up extract, add 50 µL of BSTFA.
-
Seal the vial and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature.
-
Transfer the derivatized sample to an autosampler vial.
-
Inject 1 µL into the GC-MS system.
-
Acquire data in SIM mode, monitoring the characteristic ions for this compound-TMS and the internal standard (if used).
-
Create a calibration curve using this compound standards prepared and derivatized in the same manner as the samples.
-
Quantify the this compound concentration in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for this compound detection by GC-MS.
References
Application Notes and Protocols for Patulin Analysis: A Guide to Sample Preparation Techniques
Introduction
Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates apples and other fruits. Due to its potential carcinogenicity and other toxic effects, regulatory bodies worldwide, including the U.S. Food and Drug Administration (FDA) and the European Union (EU), have established maximum permissible levels for this compound in food products, particularly in apple juice and apple-based products intended for infants and young children.[1][2][3] Accurate and reliable determination of this compound levels is therefore crucial for ensuring food safety. This document provides detailed application notes and protocols for the most common and effective sample preparation techniques used in this compound analysis, designed for researchers, scientists, and professionals in drug development and food safety.
The selection of an appropriate sample preparation method is a critical step that significantly influences the accuracy, sensitivity, and reproducibility of the final analytical result. The primary goals of sample preparation are to extract this compound from the complex food matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis, typically High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Mass Spectrometry (MS/MS) detection.[4][5] This guide will focus on three widely used techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).
Key Sample Preparation Techniques
Liquid-Liquid Extraction (LLE)
Liquid-Liquid Extraction is a traditional and widely used method for this compound analysis. It relies on the differential solubility of this compound in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Ethyl acetate is the most commonly used extraction solvent for this compound.
This protocol is based on the method described in the AOAC Official Method 974.18.
Materials:
-
Apple juice sample
-
Ethyl acetate, HPLC grade
-
Sodium carbonate solution (1.5% w/v)
-
Anhydrous sodium sulfate
-
Separatory funnel (250 mL)
-
Beakers
-
Centrifuge and centrifuge tubes
-
Nitrogen evaporator
-
Volumetric flasks
-
HPLC vials
Procedure:
-
Extraction:
-
Place 50 mL of apple juice into a 250 mL separatory funnel.
-
Add 50 mL of ethyl acetate to the separatory funnel.
-
Shake vigorously for 1 minute and allow the layers to separate.
-
Drain the lower aqueous (juice) layer into a beaker.
-
Transfer the upper ethyl acetate layer into a separate beaker.
-
Return the aqueous layer to the separatory funnel and repeat the extraction two more times with 50 mL portions of ethyl acetate.
-
Combine all three ethyl acetate extracts (approximately 150 mL total).
-
-
Cleanup:
-
Add 2 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extracts and mix vigorously. This step helps to remove acidic interferences.
-
Allow the layers to separate and discard the lower aqueous layer.
-
-
Drying and Concentration:
-
Add 20 g of anhydrous sodium sulfate to the ethyl acetate extract and let it stand for 30 minutes to remove residual water.
-
Decant the dried ethyl acetate into a clean beaker.
-
Evaporate the ethyl acetate extract to a small volume (e.g., <25 mL) using a gentle stream of nitrogen on a steam bath.
-
Cool the extract to room temperature and adjust the final volume to 25.0 mL with fresh ethyl acetate.
-
-
Final Preparation:
-
Prior to HPLC analysis, filter an aliquot of the final extract through a 0.45 µm syringe filter into an HPLC vial.
-
Diagram: Liquid-Liquid Extraction (LLE) Workflow
Caption: Workflow for this compound Extraction using LLE.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction is a more modern and efficient technique that offers several advantages over LLE, including reduced solvent consumption, higher sample throughput, and cleaner extracts. SPE utilizes a solid sorbent packed in a cartridge to selectively retain either the analyte of interest or the matrix interferences. For this compound analysis, C18 or polymeric sorbents like Oasis HLB are commonly used.
This protocol is adapted from methods utilizing macroporous or polymeric SPE cartridges.
Materials:
-
Apple juice sample
-
SPE cartridges (e.g., C18 or Oasis HLB)
-
SPE vacuum manifold
-
Sodium bicarbonate solution (1%)
-
Acetic acid solution (1%)
-
Elution solvent (e.g., 10% ethyl acetate in diethyl ether or acetonitrile)
-
Nitrogen evaporator
-
Reconstitution solvent (e.g., 0.1% formic acid in water)
-
HPLC vials
Procedure:
-
Cartridge Conditioning:
-
Condition the SPE cartridge by passing a few milliliters of methanol followed by deionized water through it. Do not allow the cartridge to dry out.
-
-
Sample Loading:
-
Load 2.5 mL of the apple juice sample onto the conditioned cartridge at a slow, drop-wise flow rate (approximately one drop per second).
-
-
Washing (Interference Removal):
-
Wash the cartridge with 2 mL of 1% sodium bicarbonate solution to remove acidic interferences.
-
Wash the cartridge again with 2 mL of 1% acetic acid solution.
-
Dry the cartridge under a gentle stream of nitrogen.
-
-
Elution:
-
Elute the retained this compound from the cartridge by passing 1 mL of the elution solvent (e.g., 10% ethyl acetate in diethyl ether) through it at a slow flow rate.
-
Collect the eluate in a glass vial.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen.
-
Dissolve the residue in 200 µL of the reconstitution solvent (e.g., 0.1% formic acid in water).
-
-
Final Preparation:
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
// Nodes Condition [label="Condition SPE Cartridge\n(Methanol, Water)", fillcolor="#F1F3F4", fontcolor="#202124"]; Load [label="Load Sample (2.5 mL)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash with 1% NaHCO3", fillcolor="#FBBC05", fontcolor="#202124"]; Wash2 [label="Wash with 1% Acetic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; Dry [label="Dry Cartridge", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Elute [label="Elute this compound\n(Ethyl Acetate/Ether)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Evaporate [label="Evaporate to Dryness", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reconstitute [label="Reconstitute in\n0.1% Formic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="HPLC Analysis", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Condition -> Load; Load -> Wash1; Wash1 -> Wash2; Wash2 -> Dry; Dry -> Elute; Elute -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Analysis; }
Caption: Workflow for this compound Extraction using QuEChERS.
Data Presentation: Comparison of Sample Preparation Techniques
The performance of each sample preparation technique can be evaluated based on key validation parameters such as recovery, limit of detection (LOD), and limit of quantification (LOQ). The following table summarizes these parameters from various studies for different food matrices.
| Technique | Matrix | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| LLE | Apple Juice | 94.63 | 0.21 | 0.70 | |
| Apple Juice | 98 | < 5 | - | ||
| SPE | Baby Food | 92.85 - 100.45 | 0.00966 | 0.0293 | |
| Apple Juice | 91 - 94 | - | - | ||
| Apple Juice | 92 | - | - | ||
| Apple Juice Concentrate | 96.4 - 114.1 | 5 | - | ||
| Apple Juice | 85.35 - 90.14 | - | - | ||
| QuEChERS | Processed Foods | 83 - 90.1 | - | - | |
| Apple Juice | 92 - 103 | 0.32 | 1.15 | ||
| Strawberries | High | 1.5 | 5 | ||
| Automated LLE | Various Apple Products | 95 - 110 | - | 4.0 |
Note: LOD and LOQ values can vary significantly based on the analytical instrumentation used (e.g., HPLC-UV vs. LC-MS/MS).
Conclusion
The choice of sample preparation technique for this compound analysis depends on various factors, including the sample matrix, available equipment, desired sample throughput, and the required sensitivity.
-
Liquid-Liquid Extraction is a well-established method but can be time-consuming and solvent-intensive.
-
Solid-Phase Extraction offers a more efficient and cleaner alternative, with numerous commercially available cartridges tailored for mycotoxin analysis.
-
QuEChERS provides a rapid and high-throughput option, particularly suitable for a wide range of food matrices and subsequent analysis by mass spectrometry.
For all methods, careful validation is essential to ensure the accuracy and reliability of the results. The protocols and data presented in these application notes provide a solid foundation for developing and implementing robust methods for this compound monitoring in food products.
References
- 1. weber.hu [weber.hu]
- 2. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
- 3. Determination of this compound in Processed Foods Using QuEChERS Extraction and UHPLC-MS/MS Analysis | Separation Science [sepscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Solid-Phase Extraction (SPE) for Patulin Clean-up: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the clean-up of patulin from various food matrices using solid-phase extraction (SPE). This compound, a mycotoxin produced by several fungal species, is a common contaminant in apple products and its levels are regulated globally due to potential health risks.[1] Effective sample clean-up is crucial for accurate quantification of this compound, and SPE offers a robust and efficient alternative to traditional liquid-liquid extraction (LLE) methods.[2][3]
Introduction to this compound and the Need for Clean-up
This compound (4-hydroxy-4H-furo[3,2-c]pyran-2(6H)-one) is a heat-stable mycotoxin that can be found in rotting fruits, particularly apples. Due to its genotoxic and potential carcinogenic properties, regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Union (EU) have established maximum permissible levels for this compound in food products. For instance, the EU has set limits of 50 µg/kg for fruit juices, 25 µg/kg for solid apple products, and 10 µg/kg for apple-based baby food.
Analytical methods for this compound detection, such as High-Performance Liquid Chromatography (HPLC) with UV detection, often face challenges from interfering matrix components like 5-hydroxymethylfurfural (HMF). HMF can co-elute with this compound, leading to inaccurate quantification. Therefore, a selective and efficient clean-up step is essential to remove these interferences and concentrate the analyte before instrumental analysis.
Advantages of Solid-Phase Extraction (SPE)
SPE has emerged as a preferred method for this compound clean-up due to its numerous advantages over conventional LLE:
-
Simplicity and Speed: SPE protocols are generally less tedious and time-consuming compared to LLE.
-
Reduced Solvent Consumption: SPE significantly minimizes the use of organic solvents.
-
High Selectivity and Sensitivity: SPE allows for highly selective extraction and concentration of the target analyte, leading to improved sensitivity.
-
Automation Potential: SPE procedures can be automated, increasing sample throughput and reproducibility.
A variety of SPE sorbents are available for this compound clean-up, including silica gel, C18, and advanced materials like molecularly imprinted polymers (MIPs). MIPs, in particular, offer high selectivity due to cavities specifically designed to bind the target analyte.
Quantitative Data Summary
The following tables summarize the performance of different SPE methods for this compound clean-up in various matrices, based on data from several studies.
Table 1: Recovery of this compound using Different SPE Sorbents
| SPE Sorbent | Matrix | Spiking Level | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| C18 | Apple Juice Concentrate | Not Specified | 96.4 - 114.1 | 1.62 - 4.82 | |
| C18 | Dilute Apple Juice | Not Specified | 85.35 - 90.14 | Not Specified | |
| Molecularly Imprinted Polymer (MIP) | Apple Juice | 50 ng/mL | 84 | 2 | |
| Molecularly Imprinted Polymer (MIP) | Apple Juice | 25, 50, 75 ng/mL | 91.3 - 95.2 | Not Specified | |
| Molecularly Imprinted Polymer (MIP) | Apple-Fruit Puree | 20 - 50 µg/kg | > 70 | Not Specified | |
| Molecularly Imprinted Polymer (MIP) | Thick Juices & Fruit Juice Concentrates | Not Specified | > 80 | Not Specified | |
| Molecularly Imprinted Polymer (MIP) | Cider | 10, 40 µg/kg | > 80 | Not Specified | |
| ISOLUTE® Myco | Clear Apple Juice | Not Specified | Not Specified | Not Specified | |
| Graphene-based magnetic nanocomposite (MSPE) | Apple Juice | Not Specified | 68.7 - 83.6 | 1.8 - 8.7 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound with SPE Clean-up
| SPE Sorbent | Matrix | LOD | LOQ | Reference |
| C18 | Apple Juice Concentrate | 0.005 mg/kg | Not Specified | |
| ISOLUTE® Myco | Clear Apple Juice | Not Specified | 10 µg/kg | |
| Graphene-based magnetic nanocomposite (MSPE) | Apple Juice | 2.3 µg/kg | Not Specified | |
| Molecularly Imprinted Polymer (MIP) | Apple Juice | 0.15 µg/L | 0.5 µg/L | |
| Molecularly Imprinted Polymer (MIP) | Apple Juice | 0.5 ng/mL | 1.0 ng/mL | |
| Automated MIP-SPE with LC-MS/MS | Apple Juice & other products | Not Specified | 4.0 ng/g |
Experimental Protocols
This section provides detailed methodologies for this compound clean-up using different SPE cartridges.
Protocol 1: this compound Clean-up from Clear Apple Juice using ISOLUTE® Myco SPE Columns
This protocol is designed for the extraction of this compound from clear apple juice prior to LC-MS/MS analysis.
Sample Pre-treatment:
-
For solid apple samples and cloudy apple juices, enzymatic treatment with pectinase is required to improve analyte recovery.
-
Homogenize 10 g of the apple sample.
-
Add 150 µL of pectinase aqueous solution (3800 units/mL) and 10 mL of water.
-
Mix and incubate at 40°C for 2 hours or at room temperature overnight.
-
Centrifuge at 4500 g for 5 minutes and filter the supernatant through a 0.2 µm filter.
-
SPE Procedure:
-
Sample Application: Load 10 mL of the clear apple juice or the pre-treated sample supernatant onto the ISOLUTE® Myco column.
-
Interference Wash 1: Wash the column with 3 x 1 mL of 10 mM ammonium acetate (pH 5).
-
Drying: Dry the column for 5 minutes at maximum pressure (2 bar/29 psi).
-
Interference Wash 2: Wash the column with 1 mL of toluene.
-
Drying: Dry the column for 5 minutes at maximum pressure (2 bar/29 psi).
-
Elution: Elute this compound with 1 mL of acetonitrile.
-
Post-elution: Dry the eluate under a stream of air or nitrogen. Reconstitute the residue in 500 µL of water prior to analysis.
Protocol 2: this compound Clean-up from Apple Juice using Molecularly Imprinted Polymer (MIP) SPE Cartridges
This protocol utilizes the high selectivity of MIPs for the clean-up of this compound in apple juice.
Sample Pre-treatment:
-
Dilute the apple juice in a 1:1 ratio with 2% acetic acid.
SPE Procedure:
-
Conditioning: Condition the SupelMIP® SPE - this compound cartridge with 2 mL of acetonitrile, followed by 1 mL of deionized water at a flow rate of 1-2 drops per second.
-
Loading: Load 4 mL of the pre-treated sample onto the cartridge.
-
Washing:
-
Wash with 1 mL of 1% sodium bicarbonate solution.
-
Wash with 2 mL of deionized water at a flow rate of 0.5–1 mL/minute.
-
Apply a strong vacuum for 10 seconds to dry the SPE tube.
-
-
Elution: Elute the analyte with 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate under a strong vacuum.
-
Reconstitution: Evaporate the eluate to dryness and reconstitute in 1 mL of 0.1% acetic acid in water.
Protocol 3: this compound Clean-up from Apple Juice Concentrate using C18 SPE Cartridges
This method is suitable for the determination of this compound in apple juice concentrate.
SPE Procedure:
-
Sample Application: Directly apply the undiluted apple juice concentrate to a C18 SPE cartridge.
-
Further details on washing and elution steps for this specific application were not available in the provided search results but would typically involve a wash step with a weak solvent to remove polar interferences and elution with a stronger organic solvent to recover the this compound. Subsequent analysis is performed by HPLC with UV detection.
Visualizations
Experimental Workflow for this compound Clean-up using SPE
Caption: General workflow for solid-phase extraction (SPE) of this compound.
Logical Relationship of SPE Sorbent Selection
Caption: Factors influencing the selection of an SPE sorbent for this compound analysis.
References
Application Notes and Protocols for Liquid-Liquid Extraction of Patulin
Introduction
Patulin is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates apples and apple-based products. Due to its potential health risks, including immunotoxic and genotoxic effects, regulatory limits for this compound in food products have been established in many countries.[1] Accurate and reliable analytical methods are crucial for monitoring this compound levels to ensure food safety. Liquid-liquid extraction (LLE) is a foundational and widely used technique for the extraction and purification of this compound from various food matrices prior to chromatographic analysis.[2]
This document provides detailed application notes and protocols for the liquid-liquid extraction of this compound, with a focus on apple juice and related products. The information is intended for researchers, scientists, and professionals involved in food safety and drug development.
Principle of Liquid-Liquid Extraction for this compound
Liquid-liquid extraction is a sample preparation technique that separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. This compound is soluble in several organic solvents such as ethyl acetate, dichloromethane, and acetonitrile.[3] The general LLE workflow for this compound involves extracting the analyte from the aqueous sample (e.g., apple juice) into an organic solvent. A subsequent "clean-up" step, often involving a wash with a sodium carbonate solution, is frequently employed to remove interfering acidic compounds. However, it is important to note that this compound is unstable in alkaline conditions, which necessitates careful control of this step.
Experimental Protocols
Protocol 1: Classic Ethyl Acetate Liquid-Liquid Extraction
This protocol is a widely adopted method for the extraction of this compound from apple juice and is based on the AOAC Official Method 2000.02.
Materials:
-
Apple juice sample
-
Ethyl acetate (HPLC grade)
-
Sodium carbonate solution (1.5% w/v in deionized water)
-
Anhydrous sodium sulfate
-
Acetic acid solution (for residue dissolution)
-
Vortex mixer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
HPLC vials
Procedure:
-
Sample Preparation: Pipette 5 mL of the apple juice sample into a 50 mL extraction tube.
-
First Extraction: Add 10 mL of ethyl acetate to the extraction tube.
-
Mixing: Vigorously shake the tube for 1 minute using a vortex mixer to ensure thorough mixing of the two phases.
-
Phase Separation: Allow the layers to separate. The upper layer is the ethyl acetate phase containing the this compound.
-
Collection of Organic Phase: Carefully transfer the upper ethyl acetate layer to a clean culture tube.
-
Second Extraction: Repeat the extraction of the remaining aqueous layer with another 10 mL of ethyl acetate.
-
Combine Extracts: Combine the two ethyl acetate extracts.
-
Alkaline Wash (Clean-up): Add 2 mL of 1.5% sodium carbonate solution to the combined ethyl acetate extracts and mix vigorously. This step removes acidic interferences.
-
Separation and Drying: After phase separation, transfer the upper ethyl acetate layer to a new tube containing approximately 1 g of anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Evaporate the dried ethyl acetate extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Dissolve the residue in a known volume (e.g., 0.5 mL) of a suitable solvent, such as acetic acid solution, for subsequent HPLC analysis.
Protocol 2: Dichloromethane (DCM) Based Extraction for LC-MS/MS Analysis
This protocol utilizes dichloromethane as the extraction solvent and is particularly suited for automated sample preparation systems followed by LC-MS/MS analysis.
Materials:
-
Apple-derived product sample (e.g., juice, puree)
-
Dichloromethane (DCM)
-
¹³C-patulin internal standard solution
-
Sample vials (15 mL)
-
Mechanical shaker (e.g., Geno/Grinder)
-
Centrifuge
-
LC autosampler vials
Procedure:
-
Sample Preparation: Weigh 1.00 ± 0.05 g of the sample into a 15 mL sample vial.
-
Internal Standard Spiking: Spike the sample with 50 μL of ¹³C-patulin solution (1.0 ppm).
-
Extraction: Add 2 mL of DCM to the vial.
-
Mixing: Shake the sample vials for 3 minutes at 1000 rpm using a mechanical shaker.
-
Phase Separation: Centrifuge the vials for 5 minutes at 4200 × g to facilitate phase separation.
-
Sample Collection: Pipette approximately 0.5 mL of the DCM extract (lower layer) into an LC autosampler vial for LC-APCI-MS/MS analysis.
Data Presentation
The following tables summarize quantitative data from various studies on liquid-liquid extraction of this compound.
Table 1: Recovery Rates of this compound using Different LLE Protocols
| Sample Matrix | Extraction Solvent | Spiking Level (µg/L or µg/kg) | Average Recovery (%) | Analytical Method | Reference |
| Apple Juice | Ethyl Acetate | 20 | 96.6 | HPLC-UV | |
| Apple Juice | Ethyl Acetate | 50 | 95.9 | HPLC-UV | |
| Apple Juice | Ethyl Acetate | 100 | 93.1 | HPLC-UV | |
| Apple Juice | Ethyl Acetate | 200 | 93.4 | HPLC-UV | |
| Apple Juice | Ethyl Acetate | 20 - 200 | 91 - 108 | HPLC-UV | |
| Apple Juice | Acetonitrile | 4 | 97.5 | HPLC-MS/MS | |
| Apple Juice | Acetonitrile | 8 | 92.49 | HPLC-MS/MS | |
| Apple Juice | Acetonitrile | 20 | 96.92 | HPLC-MS/MS | |
| Apple Juice | Dichloromethane | 10 (ng/g) | 95 | LC-APCI-MS/MS | |
| Apple Juice | Dichloromethane | 50 (ng/g) | 110 | LC-APCI-MS/MS | |
| Apple Juice | Dichloromethane | 200 (ng/g) | 101 | LC-APCI-MS/MS | |
| Apple Juice | Dichloromethane | 1000 (ng/g) | 104 | LC-APCI-MS/MS | |
| Apple Puree | Ethyl Acetate | 10 | 77 - 100 | HPLC-UV | |
| Ginger Juice | Ethyl Acetate | Not specified | 75.09 ± 0.27 | HPLC-UV | |
| Guinea Sorrel Juice | Ethyl Acetate | Not specified | 75.27 ± 0.64 | HPLC-UV |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis following LLE
| Sample Matrix | Extraction Solvent | LOD | LOQ | Analytical Method | Reference |
| Apple Juice | Ethyl Acetate | < 5 µg/L | 15 µg/L | HPLC-UV | |
| Apple Juice | Not specified | 5 µg/L | - | HPLC-UV | |
| Apple Juice & Puree | Ethyl Acetate | 3-4 µg/kg | 5-8 µg/kg | HPLC-UV | |
| Ginger & Guinea Sorrel Juice | Ethyl Acetate | 1.4 µg/L | 4.6 µg/L | HPLC-UV | |
| Apple-derived products | Dichloromethane | 1.14 ng/g | 4.0 ng/g | LC-APCI-MS/MS |
Mandatory Visualizations
Caption: Workflow for classic ethyl acetate LLE of this compound.
Caption: Workflow for Dichloromethane (DCM) based LLE of this compound.
References
Application Notes and Protocols for Patulin Extraction Using Molecularly Imprinted Polymers (MIPs)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and practical protocols for the application of Molecularly Imprinted Polymers (MIPs) in the selective extraction of patulin from various matrices, particularly apple-based products.
Introduction
This compound is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which commonly contaminates rotting apples and apple products. Due to its potential immunotoxic and genotoxic properties, regulatory bodies in numerous countries, including the US and the European Union, have established maximum permissible levels of this compound in food products. Traditional methods for this compound analysis, such as liquid-liquid extraction (LLE), often face challenges including being laborious and suffering from the co-extraction of interfering compounds like 5-hydroxymethylfurfural (HMF).[1]
Molecularly Imprinted Polymers (MIPs) offer a highly selective and robust alternative for sample cleanup and pre-concentration. MIPs are synthetic polymers with custom-made recognition sites that are complementary in shape, size, and functional group orientation to a target analyte (the template molecule). This high selectivity allows for superior cleanup of complex matrices, leading to more accurate and sensitive downstream analysis.
Principle of Molecular Imprinting
The synthesis of MIPs involves the polymerization of functional monomers and a cross-linker in the presence of a template molecule (this compound or a structural analog). After polymerization, the template is removed, leaving behind specific recognition cavities within the polymer matrix that can selectively rebind the target analyte from a sample.
Performance of MIPs for this compound Extraction
The effectiveness of MIPs for this compound extraction has been demonstrated in several studies. Key performance indicators are summarized in the table below, showcasing the high recovery rates and low detection limits achievable with this technology.
| Matrix | Recovery Rate (%) | RSD (%) | LOD | LOQ | Linearity Range | Reference |
| Apple Juice | 84% | 2% | - | - | - | |
| Apple Juice | 85-90% | <15% | 0.5 ng/mL | 1 ng/g | 1-100 ng/mL | |
| Apple Juice | 82-98% | 3.03-3.83% | 8.6 µg/L | 28.6 µg/L | 0.1-10 mg/L | |
| Apple Juice | 81.3-106.3% | <4.5% | 0.05-0.2 ng/g | - | 1-100 ng/mL | |
| Apple Juice, Puree, Jam | >77% | <11% | - | - | 2-100 µg/kg | |
| Apple-based Foods | >77% | <11% | - | - | 2-100 µg/kg | |
| Apple Puree | >75% | - | - | - | - | |
| Spiked Samples | >80% | - | - | - | - |
RSD: Relative Standard Deviation; LOD: Limit of Detection; LOQ: Limit of Quantification
Experimental Protocols
Protocol 1: Synthesis of Molecularly Imprinted Polymer for this compound
This protocol describes a general method for synthesizing a this compound-specific MIP using a non-covalent approach. Dummy templates, which are structurally similar to this compound, are often used to avoid template bleeding in the final analysis.
Materials:
-
Template: this compound or a dummy template (e.g., uric acid, 2-oxindole, 6-hydroxynicotinic acid)
-
Functional Monomer: Methacrylic acid (MAA) or Maleic acid (MA)
-
Cross-linker: Ethylene glycol dimethacrylate (EGDMA) or Trimethylolpropane trimethacrylate (TRIM)
-
Initiator: 2,2'-Azobisisobutyronitrile (AIBN)
-
Porogen (Solvent): Acetonitrile or Methanol
-
Silica support (optional, for surface imprinting)
Procedure:
-
Template-Monomer Complex Formation: Dissolve the template and functional monomer in the porogen. Allow the mixture to pre-assemble by incubating at a low temperature to facilitate the formation of non-covalent bonds.
-
Polymerization: Add the cross-linker and initiator to the mixture. Purge with nitrogen to remove oxygen, which can inhibit polymerization. Initiate polymerization either thermally or photochemically.
-
Grinding and Sieving: The resulting bulk polymer is ground into fine particles and sieved to obtain a uniform particle size.
-
Template Removal: The template is removed by washing the polymer particles extensively with a suitable solvent (e.g., methanol/acetic acid mixture) until no template can be detected in the washings.
-
Drying: The washed MIP particles are dried under vacuum.
Caption: Workflow for the synthesis of Molecularly Imprinted Polymers.
Protocol 2: this compound Extraction from Apple Juice using MIP-Solid Phase Extraction (SPE)
This protocol outlines the steps for using a MIP-SPE cartridge for the cleanup and pre-concentration of this compound from apple juice samples.
Materials:
-
MIP-SPE cartridge
-
Apple juice sample
-
Acetic acid
-
Sodium bicarbonate solution
-
Acetonitrile
-
Deionized water
-
Diethyl ether
-
Ethyl acetate
-
SPE manifold
Procedure:
-
Sample Pre-treatment: Dilute the apple juice sample 1:1 with a 2% acetic acid solution. For puree samples, enzymatic treatment with pectinase may be required to reduce viscosity.
-
Cartridge Conditioning: Condition the MIP-SPE cartridge by passing 2 mL of acetonitrile followed by 1 mL of deionized water.
-
Sample Loading: Load 4 mL of the pre-treated sample onto the cartridge at a flow rate of 1-2 drops per second.
-
Washing:
-
Wash the cartridge with 1 mL of 1% sodium bicarbonate solution.
-
Follow with a wash of 2 mL of deionized water.
-
Apply a strong vacuum for a short period to dry the sorbent.
-
-
Elution: Elute the bound this compound from the cartridge with an appropriate solvent. A common elution solvent is a mixture of diethyl ether and ethyl acetate. For instance, use 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for HPLC analysis.
Caption: Experimental workflow for this compound extraction using MIP-SPE.
Protocol 3: HPLC Analysis of this compound
This protocol provides a general method for the quantification of this compound using High-Performance Liquid Chromatography with UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column
Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of water and acetonitrile. For example, water-acetonitrile (99:1, v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 276 nm
-
Column Temperature: Ambient or controlled (e.g., 30 °C)
Procedure:
-
Calibration: Prepare a series of this compound standard solutions of known concentrations to generate a calibration curve.
-
Injection: Inject the reconstituted sample extract and the standard solutions into the HPLC system.
-
Quantification: Identify the this compound peak in the sample chromatogram based on its retention time compared to the standards. Quantify the concentration of this compound by comparing the peak area with the calibration curve.
Troubleshooting
-
Low Recovery:
-
Ensure complete template removal after MIP synthesis.
-
Optimize the pH of the loading and washing solutions.
-
Check for appropriate flow rates during SPE.
-
Ensure the elution solvent is strong enough to desorb this compound.
-
-
Interfering Peaks in Chromatogram:
-
Optimize the washing steps in the SPE protocol to remove matrix interferences more effectively.
-
Adjust the mobile phase composition or gradient in the HPLC method to improve separation.
-
-
Template Bleeding:
-
Use a dummy template for MIP synthesis.
-
Ensure exhaustive washing of the MIP after synthesis.
-
Conclusion
Molecularly Imprinted Polymers provide a highly selective and efficient tool for the extraction and pre-concentration of this compound from complex food matrices. The protocols outlined in this document offer a robust framework for researchers and scientists to implement MIP-based methods for routine this compound analysis, ensuring compliance with food safety regulations and contributing to the development of safer food products. The high recovery rates and low detection limits achievable with MIPs make them a superior alternative to traditional sample preparation techniques.
References
Application Notes and Protocols for Immunosensor-Based Patulin Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patulin (PAT) is a mycotoxin produced by several species of fungi, particularly Penicillium expansum, which commonly contaminates apples and apple-derived products. Due to its potential carcinogenicity and other toxic effects, regulatory bodies worldwide have set stringent maximum limits for this compound in food products.[1] Traditional detection methods like chromatography are accurate but can be time-consuming, expensive, and require specialized personnel.[1] Immunosensor-based assays offer a promising alternative, providing rapid, sensitive, and cost-effective screening of this compound in various food matrices.[2]
These application notes provide an overview and detailed protocols for two primary types of immunosensor-based assays for this compound screening: electrochemical and optical immunosensors.
Principle of Immunosensing for this compound
Immunosensors for this compound detection are based on the highly specific binding affinity between an anti-patulin antibody (or an aptamer, a synthetic nucleic acid-based receptor) and the this compound molecule. The general principle involves immobilizing one of the binding partners (antibody or this compound-protein conjugate) onto a transducer surface. When a sample containing this compound is introduced, a competitive or direct binding event occurs, which is then converted into a measurable signal by the transducer.
Section 1: Electrochemical Immunosensor for this compound Detection
Electrochemical immunosensors measure changes in electrical properties (e.g., current, potential, impedance) resulting from the antibody-antigen interaction. These sensors are known for their high sensitivity, rapid response, and potential for miniaturization.
Application Note: Voltammetric Aptasensor for this compound
This application note describes a highly sensitive voltammetric aptasensor for the detection of this compound, adapted from a smartphone-controlled device protocol. The assay utilizes a this compound-specific aptamer immobilized on a pencil graphite electrode (PGE). The binding of this compound to the aptamer alters the electrochemical response of a redox probe, which is measured by differential pulse voltammetry (DPV).
Experimental Protocol: Voltammetric Aptasensor
1. Materials and Reagents:
-
This compound (PAT) standard
-
PAT-specific aptamer (amino-labeled)
-
Pencil graphite electrodes (PGE)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Acetate buffer solution (ABS; 500 mM, pH 4.8)
-
Phosphate-buffered saline (PBS; 50 mM, pH 7.4)
-
Tris-buffered saline (TBS)
-
Potassium ferricyanide/ferrocyanide ([Fe(CN)₆]³⁻/⁴⁻) redox probe solution (5 mM in PBS containing 100 mM KCl)
-
Apple juice samples
2. Electrode Preparation and Aptamer Immobilization:
-
Electrode Activation: Electrochemically activate the PGE surface by applying a potential of +1.2 V for 30 seconds in acetate buffer.
-
Chemical Activation: Chemically activate the electrode surface with a solution of 5 mM EDC and 8 mM NHS for 30 minutes. This prepares the surface for covalent bonding with the amino-labeled aptamer.
-
Aptamer Immobilization: Immerse the activated PGE in a 40 µL solution containing 2.5 µg/mL of the PAT-specific aptamer for 60 minutes.
-
Washing: Wash the electrode with TBS for 3 seconds to remove any non-specifically bound aptamers.
3. This compound Detection:
-
Sample Incubation: Prepare various concentrations of this compound standards in PBS. Immerse the aptamer-modified electrode into the this compound solution and incubate for 30 minutes to allow the aptamer and this compound to interact.
-
Washing: Wash the electrode with PBS for 3 seconds to remove unbound this compound.
-
DPV Measurement: Perform DPV measurements in the 5 mM [Fe(CN)₆]³⁻/⁴⁻ redox probe solution. The measurements are based on the change in the redox probe signal observed at approximately +0.22 V.
4. Data Analysis:
An increase in the this compound concentration leads to a decrease in the DPV current signal. A calibration curve is constructed by plotting the current decrease against the this compound concentration. The concentration of this compound in unknown samples is determined by interpolating their DPV signal on this calibration curve. For apple juice samples, a 1:50 dilution with PBS is recommended to minimize matrix effects.[3]
Experimental Workflow: Voltammetric Aptasensor
Section 2: Optical Immunosensor for this compound Detection
Optical immunosensors utilize light to detect the antibody-antigen interaction. Common techniques include fluorescence, surface plasmon resonance (SPR), and colorimetry. These methods offer high sensitivity and can be adapted for various assay formats.
Application Note: Fluorescence-Based Aptasensor
This application note outlines a fluorescence-based aptasensor for this compound detection. The principle relies on fluorescence quenching and recovery. A fluorescently labeled this compound aptamer interacts with a quencher, leading to a low fluorescence signal. In the presence of this compound, the aptamer preferentially binds to the toxin, causing a conformational change that separates it from the quencher and restores the fluorescence signal.
Experimental Protocol: Fluorescence Aptasensor
1. Materials and Reagents:
-
This compound (PAT) standard
-
Carboxytetramethylrhodamine (TAMRA)-labeled PAT aptamer
-
Fullerenol quantum dots (FOQDs) as a quencher
-
HEPES buffer
-
Apple juice samples
2. Assay Procedure:
-
Aptamer Concentration Optimization: Determine the optimal concentration of the TAMRA-labeled PAT aptamer by measuring fluorescence intensity at different concentrations. A concentration of 60 nM has been shown to be effective.[4]
-
Quenching Measurement: Incubate a fixed concentration of the TAMRA-labeled aptamer (e.g., 60 nM) with varying concentrations of FOQDs in HEPES buffer for 1 hour. Measure the fluorescence to determine the optimal quencher concentration that provides maximum quenching.
-
This compound Detection:
-
To a solution containing the optimized concentrations of TAMRA-labeled aptamer and FOQDs, add different concentrations of this compound standards.
-
Incubate the mixture to allow for the binding reaction between the aptamer and this compound.
-
Measure the fluorescence intensity. The fluorescence will increase in proportion to the concentration of this compound.
-
-
Sample Analysis: For apple juice samples, a 100-fold dilution in HEPES buffer is recommended to mitigate matrix interference. The standard addition method can be used for accurate quantification.
Signaling Pathway: Fluorescence Aptasensor
Section 3: Performance Data of this compound Immunosensors
The following table summarizes the performance of various immunosensor-based assays for this compound detection, providing a basis for comparison.
| Immunosensor Type | Recognition Element | Detection Method | Linear Range | Limit of Detection (LOD) | Food Matrix | Reference |
| Electrochemical Aptasensor | Aptamer | Differential Pulse Voltammetry (DPV) | 1 - 10,000 pg/mL | 0.18 pg/mL | Buffer | |
| Electrochemical Aptasensor | Aptamer | Differential Pulse Voltammetry (DPV) | 100 - 100,000 pg/mL | 0.47 pg/mL | Apple Juice | |
| Electrochemical Immunosensor | Polyclonal Antibody | Electrochemical Impedance Spectroscopy (EIS) | 0.01 - 10 ng/mL | 9.8 pg/mL | Apple Juice | |
| Electrochemical Aptasensor | Aptamer | Square Wave Voltammetry (SWV) | 1 - 25 µM | 3.56 ng/mL | Apple Juice | |
| Electrochemical Aptasensor | Aptamer | DPV | 0.01 x 10⁻⁷ - 0.10 µg/mL | - | Apple Juice | |
| Fluorescence Aptasensor | Aptamer | Fluorescence Quenching | 0.02 - 1 ng/mL | 0.01 ng/mL | Buffer | |
| Fluorescence Aptasensor | Aptamer | Fluorescence Quenching | 0.05 - 1 ng/mL | - | Apple Juice | |
| Chemiluminescence Assay | - | Chemiluminescence Inhibition | 0.04 - 10.0 ng/mL | 0.01 ng/mL | Apple Juice | |
| Lateral Flow Assay | Aptamer | Colorimetric | 7.07 - 359.5 ng/mL | 0.36 ng/mL | Apple Juice | |
| SPR-based Nanosensor | Molecularly Imprinted Nanoparticles | Surface Plasmon Resonance (SPR) | 0.5 - 750 nM | 0.011 nM | - | |
| ELISA | Monoclonal Antibody | Colorimetric | - | 0.028 ppb (7.0 ppb after dilution) | Applesauce, Apple Cider |
Conclusion
Immunosensor-based assays provide a powerful tool for the rapid and sensitive screening of this compound in food samples. Both electrochemical and optical platforms offer distinct advantages and can be tailored to specific analytical needs. The protocols and data presented here serve as a guide for researchers and professionals in developing and implementing these advanced detection methods to ensure food safety. Further optimization and validation are crucial for adapting these methods to different food matrices and for regulatory compliance.
References
- 1. Label-Free Optical Detection of Mycotoxins Using Specific Aptamers Immobilized on Gold Nanostructures [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Smartphone-Controlled Aptasensor for Voltammetric Detection of this compound in Apple Juice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fullerenol Quantum Dots-Based Highly Sensitive Fluorescence Aptasensor for this compound in Apple Juice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Aptamer-Based Detection of Patulin in Food Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the detection of patulin, a mycotoxin commonly found in fruit-based products, using aptamer-based biosensors. Aptasensors offer high sensitivity and selectivity, presenting a promising alternative to conventional analytical methods.[1][2][3] This document outlines various detection methodologies, including electrochemical, fluorescent, and colorimetric assays, complete with performance data and step-by-step experimental procedures.
Introduction to Aptamer-Based this compound Detection
This compound (PAT) is a mycotoxin produced by several fungal species that can contaminate fruits and vegetables, particularly apples.[1] Due to its potential toxic effects on human health, regulatory bodies have set maximum permissible limits for this compound in food products, necessitating sensitive and reliable detection methods.[1] Aptamers, which are single-stranded DNA or RNA oligonucleotides, can be engineered to bind to specific targets with high affinity and specificity, making them ideal recognition elements in biosensors for food safety monitoring.
Quantitative Data Summary
The following tables summarize the performance of various aptamer-based sensors for this compound detection reported in the literature.
Table 1: Performance of Electrochemical Aptasensors for this compound Detection
| Aptasensor Type | Food Matrix | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| Voltammetric | Apple Juice | 1 - 10,000 pg/mL | 0.47 pg/mL | 91.24 - 93.47 | |
| Structural Switching | Apple Juice | 1 - 25 µM | 3.56 ng/mL | 94.4 (accuracy) | |
| Dual-Signaling | Apple, Pear, Tomato | 0.1 nM - 100.0 µM | 0.043 nM | Not Reported | |
| Impedimetric | Apple Juice | Not Specified | 2.8 ng/L | Not Reported | |
| Simultaneous (PAT & OTA) | Apple Juice | 0.01 x 10⁻⁷ - 0.10 µg/mL | Not Reported | Not Reported |
Table 2: Performance of Fluorescent Aptasensors for this compound Detection
| Aptasensor Type | Food Matrix | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| Ratiometric (UiO-66-TCPP) | Apple Juice | Not Specified | 0.0162 ng/mL | Not Reported | |
| Fullerenol Quantum Dots | Apple Juice | 0.05 - 1 ng/mL | 0.03 ng/mL | 95 - 106 | |
| Simultaneous (PAT & OTA) | Apple Juice | 0.10 - 50 ng/mL | 0.09 ng/mL | Not Reported |
Table 3: Performance of Colorimetric Aptasensors for this compound Detection
| Aptasensor Type | Food Matrix | Linear Range | Limit of Detection (LOD) | Recovery (%) | Reference |
| Label-Free (HCR & DNAzyme) | Fruits & Fruit Products | 0.1 - 200 ng/mL | 0.060 ng/mL | 91.4 - 105 | |
| Gold Nanoparticle-Based | Apple & Hawthorn Juice | 5.0 - 200.0 ng/mL | 5.0 ng/mL | 83.6 - 90.7 | |
| Enzyme-Chromogenic | Not Specified | 50 - 2500 pg/mL | 48 pg/mL | Not Reported |
Experimental Protocols
Voltammetric Aptasensor for this compound Detection
This protocol is based on the work by Guler et al. (2024).
Materials:
-
Pencil graphite electrodes (PGE)
-
Acetate buffer solution (500 mM ABS, pH 4.8)
-
EDC (5 mM) and NHS (8 mM) solution
-
Amino-labeled this compound-specific aptamer (2.5 µg/mL)
-
Tris-buffered saline (TBS)
-
Phosphate-buffered saline (PBS, 50 mM, pH 7.40)
-
This compound standard solutions
-
Redox probe solution (5 mM [Fe(CN)₆]³⁻/⁴⁻)
-
Apple juice samples
Procedure:
-
Electrode Activation:
-
Electrochemically activate the PGE surface by applying a potential of +1.2 V for 30 s in acetate buffer.
-
Chemically activate the electrodes with EDC/NHS solution for 30 minutes to facilitate covalent binding.
-
-
Aptamer Immobilization:
-
Immerse the activated PGE into a 40 µL solution containing 2.5 µg/mL of the amino-labeled this compound-specific aptamer for 60 minutes.
-
Wash the electrode with TBS for 3 seconds to remove non-specifically bound aptamers.
-
-
This compound Incubation:
-
Prepare different concentrations of this compound in PBS.
-
Immerse the aptamer-functionalized electrode into the this compound solutions and incubate for 30 minutes.
-
Wash the electrode with PBS for 3 seconds.
-
-
Electrochemical Measurement:
-
Perform differential pulse voltammetry (DPV) measurements in the presence of the redox probe solution.
-
The change in the redox probe signal at approximately +0.22 V is measured. A decrease in current is proportional to the increasing concentration of this compound.
-
Sample Preparation (Apple Juice):
-
Dilute apple juice samples 1:50 with the appropriate buffer before analysis.
Caption: Workflow for voltammetric detection of this compound.
Fluorescence Aptasensor for this compound Detection
This protocol is based on the work by Pang et al. (2022) using fullerenol quantum dots (FOQDs).
Materials:
-
Carboxytetramethylrhodamine (TAMRA)-labeled this compound aptamer
-
Fullerenol quantum dots (FOQDs)
-
HEPES buffer
-
This compound standard solutions
-
Apple juice samples
Procedure:
-
Optimization of Aptamer Concentration:
-
Determine the optimal concentration of the TAMRA-labeled aptamer by measuring fluorescence intensity at different concentrations (e.g., 10-60 nM). A concentration of 60 nM was found to be suitable.
-
-
Assay Principle:
-
In the absence of this compound, the TAMRA-labeled aptamer adsorbs onto the surface of FOQDs via π-π stacking interactions. This brings the TAMRA fluorophore in close proximity to the FOQDs, leading to fluorescence quenching.
-
In the presence of this compound, the aptamer preferentially binds to this compound, causing a conformational change that weakens the interaction with FOQDs. This results in the recovery of TAMRA fluorescence.
-
-
Detection Protocol:
-
Mix the TAMRA-labeled aptamer and FOQDs in HEPES buffer and incubate.
-
Add either this compound standard solutions or prepared food samples.
-
Measure the fluorescence intensity of TAMRA. The increase in fluorescence is proportional to the concentration of this compound.
-
Sample Preparation (Apple Juice):
-
Dilute apple juice samples 100-fold with HEPES buffer to minimize matrix interference before analysis.
Caption: Principle of fluorescence quenching-recovery aptasensor.
Colorimetric Aptasensor for this compound Detection
This protocol is based on the work by Pan et al. (2025) using gold nanoparticles (AuNPs).
Materials:
-
This compound-specific aptamer
-
Gold nanoparticles (AuNPs)
-
High salt concentration buffer (e.g., NaCl)
-
This compound standard solutions
-
Apple and hawthorn juice samples
Procedure:
-
Assay Principle:
-
In the absence of this compound, the aptamer is in a random coil state and adsorbs onto the surface of AuNPs, stabilizing them against salt-induced aggregation. The solution remains red.
-
When this compound is present, the aptamer binds to it, undergoing a conformational change that leads to its desorption from the AuNP surface.
-
The unprotected AuNPs then aggregate in the presence of a high salt concentration, resulting in a color change from red to blue.
-
-
Detection Protocol:
-
Mix the AuNP solution with the this compound-specific aptamer.
-
Add either this compound standard solutions or prepared food samples and incubate.
-
Add the high salt concentration buffer.
-
Observe the color change visually or measure the absorbance spectrum using a spectrophotometer. The degree of color change is proportional to the this compound concentration.
-
Sample Preparation:
-
Appropriate dilution of fruit juice samples may be required to reduce matrix effects.
Caption: Principle of colorimetric aptasensor using AuNPs.
General Considerations for Aptasensor Development
-
Aptamer Selection: The choice of aptamer is critical. The dissociation constant (Kd) indicates the binding affinity, with lower values representing higher affinity. For example, the PAT-11 aptamer has a Kd of 21.83 ± 5.022 nM.
-
Selectivity: Aptasensors should be tested against other mycotoxins that may be present in the food matrix, such as ochratoxin A, fumonisin B1, and deoxynivalenol, to ensure high selectivity for this compound.
-
Matrix Effects: Food matrices are complex and can interfere with the assay. Sample preparation steps like dilution, extraction, or cleanup are often necessary to ensure accurate and reliable results.
-
Validation: The performance of the developed aptasensor should be validated against standard analytical methods like HPLC to confirm its accuracy and reliability for real-world applications.
References
Application Note & Protocol: Robust Extraction of Patulin from Complex Food Matrices
Introduction
Patulin is a mycotoxin produced by several species of fungi, such as Aspergillus, Penicillium, and Byssochlamys, that commonly contaminate fruits, particularly apples.[1][2] Its presence in food products, especially apple juice and other apple-based items, is a significant food safety concern due to its potential carcinogenic and teratogenic properties.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Union (EU) have established maximum permissible levels for this compound in various foodstuffs to protect consumers.[5] The accurate determination of this compound levels in complex food matrices is challenging due to the presence of interfering compounds and the mycotoxin's chemical properties. This application note provides a detailed protocol for the efficient extraction and cleanup of this compound from complex food matrices, focusing on the widely applicable QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Challenges in this compound Extraction
The extraction of this compound from food matrices is often complicated by several factors:
-
Co-extractive Interference: Complex matrices, such as fruit purees and grain-based products, contain numerous compounds that can be co-extracted with this compound, potentially interfering with its detection and quantification. A common interfering compound is 5-hydroxymethylfurfural (HMF).
-
This compound Instability: this compound is unstable in alkaline conditions, which can lead to its degradation during certain cleanup steps.
-
Low Concentrations: this compound is often present at trace levels, necessitating a sensitive and efficient extraction and concentration method.
Overview of Extraction Methodologies
Several methods have been developed for the extraction of this compound from food samples, each with its own advantages and limitations. The most common techniques include:
-
Liquid-Liquid Extraction (LLE): A traditional method that involves partitioning this compound between an aqueous sample and an immiscible organic solvent, typically ethyl acetate. While effective, LLE can be time-consuming and require large volumes of organic solvents.
-
Solid-Phase Extraction (SPE): This technique utilizes a solid sorbent to retain this compound from the sample extract, followed by elution with a suitable solvent. SPE offers good cleanup and concentration but can be more expensive than LLE. Molecularly Imprinted Polymers (MIPs) are a highly selective type of SPE sorbent for this compound.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an initial extraction with an organic solvent (typically acetonitrile) and partitioning salts, followed by a dispersive solid-phase extraction (dSPE) cleanup step. QuEChERS is known for its speed, simplicity, and effectiveness in analyzing multiple analytes in various matrices.
Quantitative Data Summary
The following table summarizes the performance of different this compound extraction methods from various food matrices as reported in the literature.
| Extraction Method | Food Matrix | Analytical Technique | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| QuEChERS | Apple-based Baby Food | UHPLC-MS/MS | 83 - 90.1 | - | - | |
| QuEChERS | Apple-pear juice, puree, infant cereals | LC-ESI-MS/MS | 94 - 104 | ≤0.5 µg/kg | ≤10 µg/kg | |
| µ-QuEChERS | Apple Juice | HPLC-MS/MS | 92 - 103 | 0.32 µg/kg | 1.15 µg/kg | |
| LLE | Apple Juice | HPLC-UV | 70 - 120 | 4.5 µg/L | 15 µg/L | |
| SPE (MIP) | Apple Juice | HPLC-UV | 84 | - | - | |
| SPE (C18) | Apple Juice Concentrate | HPLC-UV | 96.4 - 114.1 | 5 µg/kg | - | |
| SPE (Macroporous Copolymer) | Apple Juice | HPLC-UV | 93 - 104 | - | - |
Experimental Protocol: QuEChERS for this compound Extraction from Apple-Based Baby Food
This protocol is adapted from established QuEChERS methods for this compound analysis in complex food matrices.
1. Materials and Reagents
-
Acetonitrile (HPLC grade)
-
QuEChERS extraction salts (e.g., ECMSSC-MP Mylar pouch or equivalent containing magnesium sulfate, sodium chloride, sodium citrate, and sodium sesquihydrate)
-
Dispersive SPE (dSPE) cleanup tubes containing primary secondary amine (PSA), C18, and graphitized carbon black (GCB) (e.g., CUMPSC1875CB2CT or equivalent)
-
50 mL polypropylene centrifuge tubes
-
2 mL microcentrifuge tubes
-
Vortex mixer
-
Centrifuge capable of ≥ 3000 x g
-
Autosampler vials
2. Sample Preparation
-
Weigh 10 g of the homogenized apple-based baby food sample into a 50 mL polypropylene centrifuge tube.
3. Extraction
-
Add 10 mL of acetonitrile to the centrifuge tube containing the sample.
-
Add the contents of the QuEChERS extraction salt pouch to the tube.
-
Immediately cap the tube and shake vigorously for at least 1 minute, either manually or using a mechanical shaker, to ensure thorough mixing and prevent the agglomeration of salts.
-
Centrifuge the sample at ≥ 3000 x g for 5 minutes. The sample will separate into an upper acetonitrile layer (containing this compound) and a lower layer of sample residue and water.
4. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Carefully transfer 1 mL of the supernatant (acetonitrile extract) to a 2 mL dSPE cleanup tube. The inclusion of graphitized carbon black (GCB) is crucial for producing a clean sample extract.
-
Vortex the dSPE tube for 30 seconds to ensure the sorbents are fully dispersed in the extract.
-
Centrifuge the dSPE tube at ≥ 3000 x g for 5 minutes.
5. Final Extract Preparation and Analysis
-
Transfer 500-600 µL of the purified supernatant into an autosampler vial. If necessary, filter the extract through a 0.22 µm syringe filter before transfer.
-
The sample is now ready for analysis by UHPLC-MS/MS or another suitable analytical technique.
Visualization of the QuEChERS Workflow
Caption: Workflow for this compound extraction using the QuEChERS method.
The QuEChERS method provides a rapid, simple, and effective approach for the extraction and cleanup of this compound from complex food matrices such as apple-based baby food. The use of graphitized carbon black in the dSPE step is particularly effective in removing interfering compounds, leading to cleaner extracts and more reliable analytical results. This protocol, coupled with sensitive analytical techniques like UHPLC-MS/MS, enables the accurate quantification of this compound at levels relevant to regulatory limits, ensuring food safety and quality.
References
- 1. obrnutafaza.hr [obrnutafaza.hr]
- 2. journals.usamvcluj.ro [journals.usamvcluj.ro]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. unitedchem.com [unitedchem.com]
- 5. Determination of this compound in Processed Foods Using QuEChERS Extraction and UHPLC-MS/MS Analysis | Separation Science [sepscience.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Patulin LC-MS/MS Analysis
Welcome to the technical support center for patulin analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common challenges related to matrix effects in LC-MS/MS analysis of this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: I'm observing significant signal suppression or enhancement for this compound in my sample matrix compared to the solvent standard. What is causing this and how can I fix it?
A1: This phenomenon is known as a "matrix effect," where co-eluting endogenous components from the sample interfere with the ionization of this compound in the mass spectrometer's ion source, leading to inaccurate quantification.[1][2] It is a common challenge in LC-MS/MS analysis, particularly when using electrospray ionization (ESI).[3]
Here are the primary strategies to address this issue, ordered from most to least effective:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for compensating for matrix effects.[4][5] A SIL-IS, such as ¹³C-patulin, co-elutes with the native this compound and experiences the same ionization suppression or enhancement. By using the ratio of the analyte signal to the internal standard signal for quantification, the variability caused by matrix effects is effectively canceled out. This approach is considered the gold standard for accurate quantification.
-
Optimize Sample Preparation: A thorough clean-up procedure can significantly reduce the concentration of matrix components that interfere with this compound ionization.
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples. Options include:
-
Molecularly Imprinted Polymers (MIPs): SPE cartridges based on MIPs offer high selectivity for this compound, leading to a very clean final extract.
-
Polymeric Reversed-Phase Cartridges (e.g., Oasis HLB): These are also effective for this compound clean-up.
-
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is another popular and effective sample preparation method that can be adapted for this compound analysis.
-
Liquid-Liquid Extraction (LLE): Historically used, LLE with solvents like ethyl acetate can be effective but may be more labor-intensive.
-
-
Change the Ionization Source: If your instrument allows, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can significantly reduce matrix effects for this compound. Studies have shown that APCI is less susceptible to ionization suppression for this analyte.
-
Use Matrix-Matched Calibration: If a SIL-IS is not available, you can prepare your calibration standards in a blank matrix extract that is free of this compound. This helps to ensure that the standards experience the same matrix effects as the samples. However, finding a truly blank matrix can be challenging.
Q2: My this compound peak is broad, splitting, or showing poor chromatography. What could be the issue?
A2: Poor peak shape can be due to a variety of factors related to your chromatographic conditions or sample preparation.
-
Co-elution with Interferences: A major interfering compound in apple-based matrices is 5-hydroxymethylfurfural (HMF), which can co-elute with this compound. Ensure your chromatographic method provides adequate separation between this compound and HMF.
-
Column Contamination: Matrix components can build up on your analytical column over time, leading to poor peak shape. Implement a regular column washing procedure. Using a guard column can also help protect your analytical column.
-
Inappropriate Mobile Phase: Ensure the pH and organic composition of your mobile phase are optimized for this compound. This compound is a polar compound, and a suitable reversed-phase column (e.g., C18) with an appropriate aqueous/organic gradient is typically used.
-
Sample Solvent Mismatch: Injecting your sample in a solvent that is much stronger than your initial mobile phase can cause peak distortion. If possible, the sample should be reconstituted in a solvent similar in composition to the starting mobile phase conditions.
Q3: I'm having trouble with the reproducibility of my results. What are the likely causes?
A3: Poor reproducibility is often linked to inconsistent sample preparation or uncompensated matrix effects.
-
Inconsistent Sample Preparation: Manual sample preparation steps, especially liquid-liquid extractions, can introduce variability. Automated sample preparation systems can improve consistency.
-
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression or enhancement. As mentioned in Q1, the use of a stable isotope-labeled internal standard is the best way to correct for this variability.
Frequently Asked Questions (FAQs)
Q4: What is the most effective way to quantify this compound accurately in complex matrices like apple juice?
A4: The most effective and widely recommended method is stable isotope dilution analysis using ¹³C-patulin as an internal standard. This approach effectively compensates for matrix effects and any analyte loss during sample preparation, leading to high accuracy and precision.
Q5: Is it better to use ESI or APCI for this compound analysis?
A5: While ESI is commonly used, APCI has been shown to be less susceptible to matrix effects for this compound analysis. If your instrument has an APCI source, it is worth evaluating for your specific matrix. One study noted that APCI demonstrated approximately 10 times higher sensitivity than ESI for this compound.
Q6: Can I just dilute my sample to reduce matrix effects?
A6: Diluting the sample can reduce the concentration of interfering matrix components and thus lessen the matrix effect. However, this also dilutes the this compound, which may compromise the sensitivity of the method, especially if you are trying to detect low levels of contamination. This approach is only feasible if the sensitivity of your assay is very high. A proper sample clean-up is generally a more robust strategy.
Q7: What are some typical recovery values I should expect for this compound extraction?
A7: Recovery can vary significantly depending on the matrix and the extraction method used. However, with optimized methods, you can expect good recoveries. For example, a study using an automated sample preparation system with dichloromethane extraction reported average recoveries between 95% and 110% across seven different apple-based matrices. Another study using MIP-SPE reported accuracy between 97.8% and 102.0%.
Data Presentation
Table 1: Comparison of this compound Recovery in Different Apple-Based Matrices
| Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD%) |
| 10 | 95 | 9 |
| 50 | 110 | 5 |
| 200 | 101 | 7 |
| 1000 | 104 | 4 |
| Data sourced from a study using an automated sample preparation system and LC-APCI-MS/MS with a stable isotope-labeled internal standard. |
Experimental Protocols
Protocol 1: Sample Preparation using Molecularly Imprinted Polymer (MIP) SPE
This protocol is based on the use of selective SPE for a clean extract.
-
Sample Pre-treatment: Centrifuge the liquid sample (e.g., apple juice) to remove any solid particulates.
-
SPE Column Conditioning: Condition a SupelMIP SPE-Patulin cartridge with the appropriate solvents as recommended by the manufacturer.
-
Sample Loading: Load a defined volume of the sample onto the conditioned SPE cartridge at a controlled flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the cartridge with a specific sequence of solvents to remove interfering compounds while retaining this compound. A vigorous wash step is a key advantage of MIPs.
-
Elution: Elute the purified this compound from the cartridge using a small volume of an appropriate elution solvent (e.g., acetonitrile).
-
Final Preparation: The eluate may be directly injected or evaporated and reconstituted in a mobile phase-compatible solvent before LC-MS/MS analysis.
Protocol 2: Stable Isotope Dilution Analysis Workflow
-
Sample Preparation: To a known volume or weight of your sample, add a precise amount of ¹³C-patulin internal standard solution.
-
Extraction: Perform the chosen extraction procedure (e.g., LLE, QuEChERS, or SPE clean-up as described in Protocol 1).
-
LC-MS/MS Analysis: Analyze the final extract using an LC-MS/MS system. Monitor at least two MRM (Multiple Reaction Monitoring) transitions for both native this compound and ¹³C-patulin. The most intense transition is used for quantification, and the second is used for confirmation.
-
Quantification: Create a calibration curve by plotting the ratio of the peak area of the this compound standard to the peak area of the ¹³C-patulin internal standard against the concentration of the this compound standard. Determine the concentration of this compound in the sample using this calibration curve.
Visualizations
Caption: Troubleshooting decision tree for matrix effects in this compound analysis.
Caption: General workflow for this compound analysis using stable isotope dilution.
References
- 1. researchgate.net [researchgate.net]
- 2. zefsci.com [zefsci.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. Determination of this compound in Apple Juice and Apple-Derived Products Using a Robotic Sample Preparation System and LC-APCI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"troubleshooting patulin instability during sample preparation"
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with patulin instability during sample preparation and analysis.
Troubleshooting Guides
This section addresses specific problems you might be facing in the laboratory.
Question: I am experiencing low or no recovery of this compound from my samples. What are the likely causes and how can I fix this?
Answer:
Low or no this compound recovery is a common issue stemming from its inherent instability. Several factors during your sample preparation workflow could be contributing to this problem. Here’s a step-by-step troubleshooting guide:
-
Review Your pH Conditions: this compound is highly unstable in alkaline conditions.[1][2][3] It is stable in acidic environments, with an optimal pH range of 3.5 to 5.5.[4][5] Exposure to basic solutions, even for a short period, can lead to significant degradation.
-
Recommendation: Avoid using alkaline solutions, such as sodium carbonate, for cleanup steps if possible. If an alkaline wash is unavoidable, minimize the exposure time and immediately neutralize the sample extract. Acidifying the final extract can help maintain this compound stability.
-
-
Check Your Temperature Settings: While this compound is relatively heat-stable in acidic conditions, high temperatures can still contribute to its degradation, especially as the pH increases.
-
Recommendation: Avoid excessive heat during sample extraction and concentration steps. If a heating step is necessary, it should be as short as possible. For instance, pasteurization at 90°C for 30 seconds resulted in a mean loss of 39.6% of this compound in apple juice.
-
-
Evaluate Sample Matrix Components: The composition of your sample can significantly impact this compound stability.
-
Ascorbic Acid (Vitamin C): The presence of ascorbic acid can lead to the degradation of this compound. One study noted a 36% loss of this compound after 44 hours in the presence of ascorbic acid. Another reported a 60% reduction in this compound in cloudy apple juice with 0.25% (w/v) ascorbic acid after 6 days at 22°C in the presence of oxygen.
-
Sulfur-Containing Compounds: this compound readily reacts with sulfhydryl groups in compounds like cysteine and glutathione, forming less toxic adducts. This reaction can be accelerated by heat. Sulfur dioxide has also been shown to reduce this compound levels.
-
Recommendation: Be aware of the native composition of your sample matrix. If you are working with samples known to contain high levels of ascorbic acid or sulfur compounds, consider adjusting your protocol to minimize degradation, for example, by working at lower temperatures and minimizing storage times.
-
-
Assess Your Sample Cleanup Method: Traditional liquid-liquid extraction (LLE) methods can be tedious and may introduce instability issues.
-
Recommendation: Consider using Solid-Phase Extraction (SPE), particularly with Molecularly Imprinted Polymers (MIPs). MIP-SPE offers high selectivity for this compound, leading to cleaner extracts and potentially higher and more reproducible recoveries.
-
Question: My this compound peak is co-eluting with an interfering peak, likely 5-hydroxymethylfurfural (HMF). How can I resolve this?
Answer:
Co-elution with matrix components like HMF is a known challenge in this compound analysis, particularly in fruit-based matrices.
-
Improve Sample Cleanup: The most effective way to address this is to improve the selectivity of your sample preparation to remove HMF before chromatographic analysis.
-
Recommendation: The use of Molecularly Imprinted Polymer Solid-Phase Extraction (MIP-SPE) is highly recommended for this purpose. MIPs are designed to selectively bind this compound, allowing for vigorous washing steps that can effectively remove interfering compounds like HMF.
-
-
Optimize Chromatographic Conditions: If you are unable to change your cleanup method, you may be able to achieve separation by modifying your HPLC method.
-
Recommendation: Adjust the mobile phase composition, gradient, or flow rate. You could also try a different stationary phase that offers a different selectivity.
-
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a mycotoxin produced by several species of fungi, most notably Penicillium expansum, which causes blue mold rot in apples. It is often found in apples and apple-derived products. Due to its potential genotoxic, immunotoxic, and neurotoxic effects, many countries have set regulatory limits for this compound in food products. This compound's instability during sample preparation can lead to inaccurate quantification, potentially underestimating the contamination level in a sample.
Q2: At what pH is this compound most stable?
This compound is most stable in acidic conditions, typically within a pH range of 3.5 to 5.5. As the pH becomes neutral or alkaline (pH > 6.0), its stability decreases significantly.
Q3: How does temperature affect this compound stability?
This compound is relatively heat-stable, especially in acidic environments. However, at elevated temperatures, degradation can occur, and the rate of degradation increases with increasing pH. For example, at pH 6, about 50% of this compound can degrade within an hour at 100°C.
Q4: Can ascorbic acid be used to intentionally degrade this compound in samples?
While ascorbic acid does degrade this compound, the reaction rate and extent can be influenced by factors such as concentration, temperature, and the presence of oxygen. Some studies have explored its use for this compound mitigation. For instance, adding 143 or 286 µg/mL of ascorbic acid to pear or apple juice led to significant this compound degradation after 24 hours at 25°C. However, for analytical purposes where accurate quantification is the goal, the presence of ascorbic acid is a source of instability that needs to be managed.
Q5: What are the primary degradation products of this compound?
The degradation of this compound can result in less toxic compounds. Known degradation products include (E/Z)-ascladiol and desoxypatulinic acid. The formation of these products can be influenced by the degradation method, such as chemical treatment with ascorbic acid or biological degradation by microorganisms.
Data Presentation
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Duration | This compound Loss (%) | Reference |
| 3.5-5.5 | 105-125 | - | Stable | |
| 6.0 | 25 | - | Unstable | |
| 6.0 | 100 | 40-60 min | ~50% | |
| 8.0 | 25 | - | Unstable |
Table 2: Effect of Temperature on this compound Degradation in Apple Juice
| Temperature (°C) | Duration (min) | This compound Loss (%) | Reference |
| 70 | 20 | 9.40% | |
| 80 | 20 | 14.06% | |
| 90 | 20 | 18.81% | |
| 100 | 20 | 25.99% |
Table 3: Effect of Ascorbic Acid on this compound Degradation
| Matrix | Ascorbic Acid Conc. | Temperature (°C) | Duration | This compound Loss (%) | Reference |
| Apple Juice | - | 34 days | 30% | ||
| Apple Juice | Added | 34 days | 70% | ||
| Cloudy Apple Juice | 0.25% (w/v) | 22 | 6 days | 60% | |
| Pear/Apple Juice | 143 or 286 µg/mL | 25 | 24 hours | 67.3-100% |
Experimental Protocols
Protocol 1: this compound Extraction from Apple Juice using Molecularly Imprinted Polymer (MIP) SPE
This protocol is based on the methodology for SupelMIP® SPE - this compound.
1. Sample Pre-treatment: a. Dilute the apple juice sample in a 1:1 ratio with a 2% acetic acid solution in water.
2. SPE Cartridge Conditioning: a. Condition a SupelMIP SPE - this compound cartridge with 2 mL of acetonitrile. b. Equilibrate the cartridge with 1 mL of deionized water. Maintain a flow rate of 1-2 drops per second for all steps unless specified otherwise.
3. Sample Loading: a. Load 4 mL of the pre-treated sample onto the conditioned cartridge.
4. Washing (Interference Removal): a. Wash the cartridge with 1 mL of a 1% sodium bicarbonate solution. b. Wash the cartridge with 2 mL of deionized water. c. Apply a strong vacuum for approximately 10 seconds after the wash steps to dry the SPE sorbent.
5. Elution: a. Elute the retained this compound from the cartridge with 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate into a clean collection tube.
6. Final Preparation: a. Evaporate the eluate to dryness under a gentle stream of nitrogen. b. Reconstitute the residue in a suitable volume of mobile phase for HPLC or LC-MS analysis.
Visualizations
Caption: Factors contributing to this compound degradation during sample preparation.
Caption: Recommended workflow for this compound sample preparation using MIP-SPE.
References
- 1. Selective Extraction and Cleanup of this compound Mycotoxin from Apple Juice Samples [sigmaaldrich.com]
- 2. theanalyticalscientist.com [theanalyticalscientist.com]
- 3. Chromatographic Determination of the Mycotoxin this compound in 219 Chinese Tea Samples and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermal Stability and Degradation Kinetics of this compound in Highly Acidic Conditions: Impact of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of HPLC Mobile Phase for Patulin Separation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) mobile phases for the accurate separation and quantification of patulin.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound separation on a C18 column?
A common starting point for this compound analysis using a reversed-phase C18 column is an isocratic mobile phase consisting of a high percentage of aqueous solvent and a small percentage of an organic modifier. A widely used combination is a mixture of water and acetonitrile in a ratio of approximately 95:5 (v/v).[1][2] To improve peak shape and control the ionization of acidic interferents, the aqueous phase is often acidified with a small amount of acid, such as 0.1% formic acid or 1% acetic acid.[3]
Q2: Why is an acidic modifier added to the mobile phase?
Adding an acid like acetic acid or formic acid to the mobile phase helps to ensure this compound and other potentially ionizable compounds are in a single, non-ionized form. This minimizes secondary interactions with the stationary phase, leading to sharper, more symmetrical peaks and more reproducible retention times. A slightly acidic pH can also improve the stability of this compound during analysis.
Q3: What is the most common interfering compound in this compound analysis, and how can I resolve it?
The most common interference in the analysis of this compound, particularly in apple products, is 5-hydroxymethylfurfural (HMF). HMF and this compound have similar chromatographic properties. To resolve this compound from HMF, you can adjust the mobile phase composition. Typically, decreasing the percentage of the organic solvent (e.g., acetonitrile) will increase the retention time of both compounds, often improving their separation. Fine-tuning the mobile phase, for instance to 5% acetonitrile in water, has been shown to provide good separation between HMF and this compound.
Q4: What is the standard detection wavelength for this compound?
This compound is typically detected using a UV detector set at a wavelength of 276 nm.
Q5: Can I use a mobile phase gradient for this compound analysis?
While most reported methods use a simple isocratic mobile phase for this compound analysis, a gradient elution can also be employed. A gradient might be useful if your samples contain compounds with a wide range of polarities, helping to elute late-retained compounds and reduce analysis time. However, for routine analysis where the primary goal is to separate this compound from known interferences like HMF, a well-optimized isocratic method is often more robust and reproducible.
Troubleshooting Guide
Q1: My this compound peak is tailing. What are the common causes and solutions?
-
Cause 1: Secondary Interactions: Polar interactions between this compound and residual silanol groups on the silica-based stationary phase can cause peak tailing. This is particularly relevant for basic compounds, but can affect polar molecules like this compound.
-
Solution: Ensure the mobile phase is sufficiently acidic (e.g., pH 3-4 with acetic or formic acid). The acid protonates the silanol groups, reducing these unwanted interactions. Using a highly deactivated, end-capped column can also minimize this effect.
-
-
Cause 2: Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Try diluting your sample or injecting a smaller volume to see if the peak shape improves.
-
-
Cause 3: Column Contamination or Degradation: Accumulation of matrix components at the column inlet or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Use a guard column to protect the analytical column. If the column is contaminated, try flushing it with a strong solvent. If the problem persists, the column may need to be replaced.
-
Q2: I am observing a split or shoulder peak for this compound. How do I fix this?
-
Cause 1: Co-eluting Interference: The most likely cause is an interfering compound eluting very close to this compound, such as HMF.
-
Solution: Optimize the mobile phase to improve resolution. Decrease the organic solvent percentage (e.g., reduce acetonitrile from 10% to 5%) to increase retention and separation. You can also try a different organic solvent or a column with a different selectivity.
-
-
Cause 2: Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your final sample extract in the mobile phase itself or a solvent with a similar or weaker elution strength.
-
-
Cause 3: Physical Column Issues: A partially blocked inlet frit or a void at the head of the column can cause the sample band to split, leading to a split peak.
-
Solution: First, try back-flushing the column to dislodge any particulates on the frit. If this doesn't work, the frit may need to be replaced. A void at the column inlet usually means the column needs to be replaced.
-
Q3: The retention time for this compound is drifting or unstable. What should I check?
-
Cause 1: Mobile Phase Preparation: Inconsistent mobile phase composition is a primary cause of retention time shifts. Small variations in the organic solvent percentage can have a significant effect. Changes in pH can also cause drift if any compounds are ionizable.
-
Solution: Prepare the mobile phase accurately by carefully measuring components. Premixing the mobile phase in a single large batch for a sequence of analyses can improve consistency. Ensure the pH is stable and buffered if necessary.
-
-
Cause 2: Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.
-
-
Cause 3: Column Equilibration: Insufficient column equilibration time between injections or after changing the mobile phase can lead to drifting retention times.
-
Solution: Ensure the column is equilibrated with at least 10-20 column volumes of the new mobile phase before starting the analysis.
-
Data Presentation: Mobile Phase Comparison
The table below summarizes various mobile phase compositions used for this compound separation on C18 columns, providing a starting point for method development.
| Mobile Phase Composition | Column Dimensions | Flow Rate (mL/min) | This compound Retention Time (min) | Reference |
| Acetonitrile / Water (5:95, v/v) | 100 x 4.6 mm, 3 µm | 0.8 | 6.16 | |
| 0.1% Formic Acid in Water / Acetonitrile (95:5, v/v) | Not Specified | 0.75 | 5.42 | |
| Acetonitrile / Deionized Water (5:95, v/v) | 250 x 4.6 mm, 5 µm | 1.5 | ~6.5 | |
| 1% Acetic Acid / Acetonitrile (99:1, v/v) | Not Specified | 0.3 | 12.48 | |
| 10% Acetonitrile / 0.2% Phosphoric Acid in Water | 100 x 3.2 mm, 5 µm | 0.5 | Not Specified |
Experimental Protocols
Protocol 1: Standard HPLC Analysis of this compound in Apple Juice
This protocol describes a general method for the determination of this compound.
-
Sample Preparation (Liquid-Liquid Extraction):
-
Transfer 50 mL of apple juice into a 250 mL separatory funnel.
-
Add 50 mL of ethyl acetate and shake vigorously for 1 minute.
-
Allow the layers to separate and collect the upper ethyl acetate layer.
-
Repeat the extraction twice more, combining all ethyl acetate extracts.
-
(Optional Cleanup) Wash the combined extract with 2 mL of 1.5% (w/v) aqueous sodium carbonate solution to remove phenolic acids.
-
Dry the ethyl acetate extract by passing it through anhydrous sodium sulfate.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the HPLC mobile phase or water acidified to pH 4.0 with acetic acid.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile / Water (5:95, v/v). Degas the mobile phase before use.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 276 nm.
-
-
Analysis:
-
Inject a series of this compound standards to generate a calibration curve.
-
Inject the prepared sample extracts.
-
Identify the this compound peak by comparing its retention time with that of the standard.
-
Quantify the amount of this compound in the sample using the calibration curve.
-
Protocol 2: Mobile Phase Optimization for this compound-HMF Separation
This protocol outlines a systematic approach to optimize the mobile phase for resolving this compound from the key interferent, HMF.
-
Prepare Standard Solutions: Prepare a mixed standard solution containing both this compound and HMF at a known concentration (e.g., 0.2 µg/mL each).
-
Initial Conditions: Start with the standard conditions described in Protocol 1.
-
Mobile Phase A: Acetonitrile / Water (10:90, v/v).
-
-
Systematic Variation of Organic Modifier:
-
Perform an injection with the initial mobile phase (10% acetonitrile) and record the chromatogram.
-
Decrease the acetonitrile concentration in steps. Prepare and test mobile phases with 8%, 6%, and 5% acetonitrile.
-
Equilibrate the column with at least 15 column volumes of the new mobile phase before each injection.
-
For each condition, calculate the resolution between the this compound and HMF peaks. The goal is to achieve baseline resolution (R > 1.5).
-
-
Addition of an Acidic Modifier:
-
If peak shape is poor (e.g., tailing), add an acidic modifier to the optimal mobile phase composition identified in the previous step.
-
Prepare a mobile phase of Acetonitrile / 0.1% Acetic Acid in Water (e.g., 6:94, v/v).
-
Inject the mixed standard and observe the improvement in peak symmetry and retention time stability.
-
-
Flow Rate Adjustment:
-
Once the mobile phase composition is optimized, the flow rate can be adjusted to shorten the analysis time.
-
Test flow rates from 0.8 mL/min to 1.5 mL/min. Note that increasing the flow rate will decrease retention times but may also reduce resolution.
-
Select a flow rate that provides adequate separation in the shortest acceptable time.
-
Visualizations
Caption: Workflow for optimizing HPLC mobile phase for this compound separation.
Caption: Troubleshooting decision tree for common this compound HPLC issues.
References
"reducing interference from 5-hydroxymethylfurfurural (hmf) in patulin analysis"
Technical Support Center: Patulin Analysis
Welcome to the Technical Support Center for this compound Analysis. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound, with a specific focus on mitigating interference from 5-hydroxymethylfurfural (HMF).
Troubleshooting Guides
Issue: Poor separation of this compound and HMF peaks in HPLC analysis.
Question: My this compound and 5-hydroxymethylfurfural (HMF) peaks are co-eluting or not baseline-separated. What steps can I take to improve separation?
Answer:
Co-elution of this compound and HMF is a frequent challenge due to their similar chemical structures and chromatographic behaviors.[1][2] Here are several troubleshooting steps to enhance separation:
-
Optimize the Mobile Phase: The composition of your mobile phase is critical for good separation.
-
Increase the aqueous portion: this compound is a hydrophilic compound, and using a higher percentage of water in the mobile phase (e.g., 90-99% water with 1-10% acetonitrile or methanol) can improve its retention on a C18 column and enhance separation from HMF.[3][4]
-
Acidify the mobile phase: Adding a small amount of acid, such as acetic acid or formic acid (e.g., 0.1% to 1.0%), to the mobile phase can improve peak shape and selectivity.[5] this compound is more stable in acidic conditions.
-
Adjust the flow rate: A lower flow rate (e.g., 0.5-0.8 mL/min) can increase the interaction time with the stationary phase and improve resolution.
-
-
Evaluate Your HPLC Column:
-
Column Chemistry: While C18 columns are common, other stationary phases can offer different selectivities. Consider using a Biphenyl or a C30 column, which have been shown to provide excellent resolution between this compound and HMF. An Atlantis™ T3 column is also a suitable option for retaining hydrophilic compounds like this compound.
-
Column Dimensions and Particle Size: A longer column with a smaller internal diameter and smaller particle size (e.g., <3 µm) will provide higher efficiency and better resolution.
-
-
Adjust the Column Temperature: Increasing the column temperature (e.g., to 35-40 °C) can reduce the viscosity of the mobile phase and improve mass transfer, leading to sharper peaks and potentially better separation.
Issue: Low this compound Recovery After Sample Cleanup.
Question: I am experiencing low recovery of this compound after my sample preparation procedure. What could be the cause and how can I improve it?
Answer:
Low this compound recovery can be attributed to several factors during sample preparation. Here are some common causes and solutions:
-
Inappropriate Extraction Solvent: Ensure you are using an effective solvent for this compound extraction. Ethyl acetate is widely used and has demonstrated good recovery rates.
-
Degradation of this compound: this compound is unstable in alkaline conditions. If your cleanup procedure involves a basic wash step (e.g., sodium carbonate solution), minimize the contact time and ensure the subsequent steps neutralize the pH.
-
Inefficient Solid-Phase Extraction (SPE) Protocol:
-
Incorrect Sorbent: The choice of SPE sorbent is crucial. For complex matrices, consider using molecularly imprinted polymer (MIP) SPE cartridges specifically designed for this compound. These offer high selectivity and can effectively remove HMF and other interferences, leading to high analyte recovery. Mixed-mode SPE columns, such as the Acclaim Mixed-Mode WCX-1, can also be effective.
-
Improper Conditioning, Loading, or Elution: Follow the manufacturer's protocol for the SPE cartridges precisely. Ensure the cartridge is properly conditioned before loading the sample. The loading volume and flow rate should be optimized. Use an appropriate elution solvent and volume to ensure complete recovery of this compound.
-
-
Sample Matrix Effects: The complexity of the sample matrix, especially in fruit juices, can interfere with extraction. Pre-treatment of the sample, such as centrifugation and filtration, can help remove solid particles. For viscous samples like apple sauce, enzymatic treatment with pectinase may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is 5-hydroxymethylfurfural (HMF) and why does it interfere with this compound analysis?
A1: 5-hydroxymethylfurfural (HMF) is a compound formed from the dehydration of sugars, particularly under acidic conditions and at high temperatures during food processing. It is often found in fruit juices and other processed foods. HMF interferes with this compound analysis because both compounds have similar chemical structures, polarity, and chromatographic properties, causing them to co-elute during HPLC analysis, especially with UV detection at 276 nm.
Q2: What are the most effective methods for removing HMF interference before HPLC analysis?
A2: The most effective methods involve a robust sample cleanup procedure. Solid-phase extraction (SPE) is highly recommended. Specifically, molecularly imprinted polymer (MIP) SPE cartridges for this compound have shown excellent results in selectively extracting this compound while removing HMF and other matrix components. Another effective technique is liquid-liquid extraction with ethyl acetate followed by a wash with a sodium carbonate solution to remove interfering phenolic acids.
Q3: Can I achieve baseline separation of this compound and HMF without extensive sample cleanup?
A3: While challenging, it is possible to achieve baseline separation through careful optimization of your HPLC/UPLC conditions. This includes selecting a highly efficient column with a suitable stationary phase (e.g., Biphenyl or C30), optimizing the mobile phase composition (typically a high aqueous content with an acid modifier), and adjusting the column temperature and flow rate. However, for complex matrices and low this compound concentrations, a cleanup step is generally recommended to improve accuracy and prolong column life.
Q4: At what wavelength should I set my UV detector for this compound analysis?
A4: The maximum UV absorbance for this compound is at 276 nm, which is the most commonly used wavelength for its detection. HMF also absorbs at a similar wavelength, with its maximum around 284 nm, which contributes to the interference.
Q5: Are there alternative analytical techniques to HPLC-UV for this compound analysis that are less prone to HMF interference?
A5: Yes, while HPLC-UV is common, other detection methods offer greater selectivity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific and sensitive technique that can distinguish between this compound and HMF based on their mass-to-charge ratios, thus eliminating the interference issue. Electrochemical detection has also been explored as a screening method for this compound in the presence of HMF.
Quantitative Data Summary
The following table summarizes the performance of various methods for this compound analysis, highlighting this compound recovery and the limits of detection (LOD) and quantification (LOQ).
| Method | Matrix | This compound Recovery (%) | LOD | LOQ | Citation(s) |
| MIP SPE and HPLC-UV | Apple Juice | 84% | - | - | |
| LLE with Na2CO3 wash and HPLC-PDA | Apple Juice | 94% to 125% | < 5 µg/L | - | |
| LLE with Na2CO3 wash and HPLC-DAD | Fruit Juice & Baby Food | 85.1% to 113.2% | 0.2 ng/mL | 0.6 ng/mL | |
| SPE and UPLC-PDA | Beverages | 61.9% to 109.0% | 4.9-6.6 µg/L | 16.1-21.8 µg/L | |
| LLE and HPLC-PDA | Fruit Drinks | 82% to 99% | 1.1 ng/mL | - | |
| Syringe-Cartridge SPE and HPLC | Apple Juice | 92% | - | - | |
| Electrochemical Method | Apple Juice | 84% | 45 ppb | - |
LLE: Liquid-Liquid Extraction; SPE: Solid-Phase Extraction; MIP: Molecularly Imprinted Polymer; HPLC: High-Performance Liquid Chromatography; UPLC: Ultra-Performance Liquid Chromatography; UV: Ultraviolet Detector; PDA: Photodiode Array Detector; DAD: Diode-Array Detector.
Experimental Protocols
Protocol 1: this compound Analysis using Liquid-Liquid Extraction with Sodium Carbonate Wash
This protocol is adapted from methods described for the determination of this compound in apple juice.
-
Sample Extraction:
-
To 5 mL of apple juice in a centrifuge tube, add 10 mL of ethyl acetate.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the upper ethyl acetate layer to a clean tube.
-
Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Cleanup:
-
Add 2 mL of 1.5% (w/v) sodium carbonate solution to the combined ethyl acetate extracts.
-
Vortex for 30 seconds to remove phenolic acids.
-
Allow the layers to separate and discard the lower aqueous layer.
-
-
Drying and Reconstitution:
-
Add anhydrous sodium sulfate to the ethyl acetate extract to remove any residual water.
-
Filter or decant the extract into a new tube.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at a temperature not exceeding 40 °C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase (e.g., water:acetonitrile, 99:1, v/v).
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Analysis:
-
Column: C18, e.g., 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: Isocratic elution with water:acetonitrile (99:1, v/v) or a slight gradient.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV/PDA at 276 nm.
-
Protocol 2: this compound Analysis using Molecularly Imprinted Polymer (MIP) Solid-Phase Extraction (SPE)
This protocol is based on the use of specialized SPE cartridges for selective this compound extraction.
-
Sample Pre-treatment:
-
Centrifuge the apple juice sample to remove any pulp or suspended solids.
-
Filter the supernatant through a 0.45 µm filter.
-
-
SPE Cleanup:
-
Conditioning: Condition the SupelMIP SPE - this compound cartridge according to the manufacturer's instructions. This typically involves washing with a solvent like methanol followed by water.
-
Loading: Load a specific volume of the pre-treated apple juice onto the conditioned cartridge at a controlled flow rate.
-
Washing: Wash the cartridge with a specific wash solution (e.g., water or a mild organic solvent mix) to remove HMF and other interfering compounds. This step is crucial for selectivity.
-
Elution: Elute the retained this compound with a suitable elution solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the HPLC mobile phase.
-
Transfer to an HPLC vial for analysis.
-
-
HPLC Analysis:
-
Follow the HPLC conditions outlined in Protocol 1 or optimize as needed for your system.
-
Visualizations
Caption: Workflow for this compound Analysis using Liquid-Liquid Extraction.
Caption: Workflow for this compound Analysis using MIP-SPE Cleanup.
References
- 1. jfda-online.com [jfda-online.com]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. Simultaneous determination of 5-hydroxymethylfurfural and this compound in apple juice by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic Determination of the Mycotoxin this compound in 219 Chinese Tea Samples and Implications for Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.uaic.ro [chem.uaic.ro]
Technical Support Center: Optimizing Patulin Solid-Phase Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve recovery rates for patulin solid-phase extraction (SPE).
Troubleshooting Guide
Low or inconsistent recovery rates are a common challenge in this compound analysis using SPE. This guide addresses specific issues you might encounter during your experiments.
Issue 1: Low this compound Recovery
If you are experiencing lower than expected this compound recovery, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Inappropriate Sorbent Selection | The choice of SPE sorbent is critical. This compound is a polar molecule, making it challenging to retain on traditional reversed-phase columns. Consider using a sorbent with a suitable retention mechanism. Hydrophilic-Lipophilic Balanced (HLB) cartridges or Molecularly Imprinted Polymers (MIPs) often provide better recovery for polar compounds like this compound compared to standard C18 cartridges.[1] |
| Suboptimal pH of Sample and Solvents | This compound is unstable in alkaline conditions. Ensure the pH of your sample and wash solutions is slightly acidic to prevent degradation of the mycotoxin.[2] An acetate buffer (pH 4.0) can be used to maintain an acidic environment. |
| Inefficient Elution | The elution solvent may not be strong enough to desorb this compound completely from the sorbent. If recovery is low, try increasing the polarity of your elution solvent or using a stronger solvent mixture. For instance, a mixture of n-hexane and acetone has been used effectively. Sometimes, a second elution with a different solvent composition, like acetonitrile/acetic acid, can significantly improve recovery. |
| Sample Matrix Interference | Complex matrices, such as those in apple juice, can interfere with this compound binding to the sorbent. Pre-treatment of the sample can mitigate these effects. For cloudy juices, centrifugation prior to loading onto the SPE cartridge is recommended. Diluting the sample with an acidic solution can also improve binding. |
| Improper Flow Rate | A flow rate that is too high during sample loading or elution can lead to incomplete binding or elution. It is recommended to maintain a slow and consistent flow rate (e.g., 1-2 drops per second) during the conditioning, loading, and elution steps to ensure adequate interaction time between the analyte and the sorbent. |
| Cartridge Over-drying | Excessive drying of the SPE cartridge after the wash step can lead to reduced recovery of this compound. While it's important to remove excess water, avoid over-drying the sorbent bed. |
Issue 2: Poor Reproducibility
Inconsistent results between replicates can be frustrating. Here are some factors that may contribute to poor reproducibility.
| Potential Cause | Recommended Solution |
| Inconsistent Cartridge Packing | Variations in the packing of SPE cartridges can lead to channeling and inconsistent flow, affecting recovery. If you suspect this is an issue, try a different batch or brand of cartridges. |
| Variable Sample Pre-treatment | Ensure that all samples are pre-treated uniformly. Inconsistencies in pH adjustment, dilution, or centrifugation can lead to variable results. |
| Inadequate Cartridge Conditioning | Improper or inconsistent conditioning of the SPE cartridge can result in a non-activated sorbent bed, leading to poor analyte retention. Always follow a consistent and thorough conditioning protocol. |
| Co-elution with Interfering Compounds | The presence of co-eluting compounds, such as 5-hydroxymethylfurfural (HMF), can interfere with this compound quantification, leading to inaccurate and irreproducible results. Using highly selective sorbents like MIPs can help to eliminate these interferences. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low this compound recovery in SPE?
A1: A frequent cause of low recovery is the mismatch between the polarity of this compound and the SPE sorbent. This compound is a highly polar molecule, which can lead to poor retention on non-polar sorbents like C18. Using more polar-retentive phases or specialized sorbents like MIPs is often necessary for good recovery. Additionally, the instability of this compound in alkaline conditions is a critical factor; maintaining an acidic pH throughout the extraction process is crucial.
Q2: How can I prevent the degradation of this compound during sample preparation?
A2: this compound is susceptible to degradation at high pH. To prevent this, ensure your sample and all solutions used during the SPE process are maintained at a slightly acidic pH, typically around 4.0. This can be achieved by adding acetic acid or using an acetate buffer.
Q3: What type of SPE cartridge is best for this compound extraction?
A3: While C18 cartridges have been used, studies have shown that Hydrophilic-Lipophilic Balanced (HLB) and Molecularly Imprinted Polymer (MIP) SPE cartridges can offer superior performance and selectivity for this compound. MIPs, in particular, are designed to selectively bind a target analyte, which can significantly reduce matrix effects and improve recovery.
Q4: Can I reuse my SPE cartridges for this compound analysis?
A4: It is generally not recommended to reuse SPE cartridges for trace analysis like mycotoxin determination. Reusing cartridges can lead to cross-contamination and inconsistent recoveries. For reliable and reproducible results, always use a new cartridge for each sample.
Q5: My sample is cloudy apple juice. How should I prepare it before SPE?
A5: For cloudy or unfiltered apple juice, it is recommended to centrifuge the sample at a minimum of 5000 rpm for 5-10 minutes before applying it to the SPE cartridge. This will remove particulate matter that could clog the cartridge and interfere with the extraction process.
Experimental Protocols
Below are detailed methodologies for key experiments related to this compound solid-phase extraction.
Protocol 1: this compound Extraction from Apple Juice using a C18 SPE Cartridge
This protocol is adapted from a method used for the determination of this compound in apple juice concentrate.
-
Sample Pre-treatment: If the apple juice is cloudy, centrifuge it to obtain a clear supernatant.
-
Cartridge Conditioning: Pre-wash a C18-SPE cartridge with 10 mL of methanol, followed by 10 mL of ultrapure water.
-
Sample Loading: Load an appropriate volume of the apple juice sample onto the conditioned cartridge.
-
Washing: Wash the cartridge to remove interferences. The original protocol does not specify a wash step, but a common practice is to wash with a weak solvent that does not elute the analyte of interest.
-
Elution: Elute the retained this compound from the cartridge. The specific elution solvent and volume should be optimized for your specific application.
-
Analysis: Analyze the eluate using High-Performance Liquid Chromatography (HPLC) with a UV detector.
Protocol 2: this compound Extraction using a Molecularly Imprinted Polymer (MIP) SPE Cartridge
This protocol is based on a method developed for the selective extraction and cleanup of this compound.
-
Sample Pre-treatment: Dilute the apple juice sample in a 1:1 ratio with a 2% acetic acid solution.
-
Cartridge Conditioning: Condition the SupelMIP® SPE - this compound cartridge with 2 mL of acetonitrile, followed by 1 mL of deionized water. Perform this at a flow rate of 1-2 drops per second.
-
Sample Loading: Load 4 mL of the pre-treated sample onto the conditioned cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of a 1% sodium bicarbonate solution.
-
Follow with a wash of 2 mL of deionized water.
-
Apply a strong vacuum for 10 seconds after the wash steps to dry the SPE tube.
-
-
Elution: Elute the this compound with 0.5 mL of diethyl ether followed by 2 mL of ethyl acetate under a strong vacuum.
-
Analysis: The eluate is then ready for analysis by HPLC-UV.
Data Presentation
Table 1: Comparison of this compound Recovery Rates with Different SPE Sorbents
| SPE Sorbent | Sample Matrix | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| C18 | Apple Juice Concentrate | 96.4 - 114.1 | 1.62 - 4.82 | |
| Molecularly Imprinted Polymer (MIP) | Apple Juice | 84 | 2 | |
| Hydrophilic Molecularly Imprinted Polymer | Apple Juice | 85 - 90 | < 15 | |
| Graphene-based magnetic nanocomposite | Apple Juice | 68.7 - 83.6 | 1.8 - 8.7 |
Visualizations
References
Technical Support Center: Method Development for Patulin Analysis in Novel Food Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on method development for patulin analysis in novel food matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for this compound analysis?
A1: The most widely used methods for this compound analysis are high-performance liquid chromatography (HPLC) with ultraviolet (UV) or diode array detection (DAD), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] HPLC-UV/DAD is a robust and common technique, while LC-MS/MS offers higher sensitivity and selectivity, making it ideal for complex matrices and confirmatory analysis.[2][4]
Q2: Which sample preparation techniques are suitable for different food matrices?
A2: The choice of sample preparation technique depends on the complexity of the food matrix.
-
Liquid-Liquid Extraction (LLE): A traditional method often using ethyl acetate, suitable for simpler matrices like clear juices.
-
Solid-Phase Extraction (SPE): Offers better cleanup than LLE and is effective for more complex matrices. Molecularly Imprinted Polymer (MIP) SPE cartridges show high selectivity for this compound.
-
Matrix Solid-Phase Dispersion (MSPD): A good option for solid and semi-solid samples like apple puree, as it combines extraction and cleanup in a single step.
Q3: What are the typical validation parameters I should assess for my this compound analysis method?
A3: Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (measured as recovery), and precision (repeatability and reproducibility). It is also crucial to evaluate matrix effects, especially when developing methods for novel or complex food matrices.
Q4: What are the regulatory limits for this compound in different food products?
A4: Regulatory limits for this compound vary by country and food product. For example, in the European Union, the maximum level for this compound in fruit juices is 50 µg/kg, while for apple products intended for infants and young children, the limit is 10 µg/kg. The US Food and Drug Administration (FDA) has an action level of 50 µg/L in apple juice.
Troubleshooting Guide
Problem 1: Poor recovery of this compound.
-
Possible Cause: this compound degradation. This compound is unstable in alkaline conditions.
-
Solution: Ensure the sample and extraction solvents remain at an acidic pH. The addition of an acid like acetic acid or a buffer like NaH₂PO₄ during extraction can help maintain stability.
-
-
Possible Cause: Inefficient extraction from the matrix.
-
Solution: Optimize the extraction solvent and technique. For complex matrices, consider techniques like MSPD or the use of more selective SPE cartridges. Ensure thorough homogenization of solid or semi-solid samples.
-
Problem 2: Co-eluting peaks interfering with this compound quantification, especially in HPLC-UV analysis.
-
Possible Cause: Interference from 5-hydroxymethylfurfural (HMF), a common compound in heat-treated fruit products that has a similar UV absorbance to this compound.
-
Solution 1 (Chromatographic): Optimize the HPLC mobile phase and gradient to achieve baseline separation between this compound and HMF.
-
Solution 2 (Sample Preparation): Employ a more effective cleanup step. MIP-SPE cartridges are particularly effective at selectively removing interferences like HMF. A sodium carbonate wash step during cleanup can also help remove some interferences, but care must be taken to avoid this compound degradation.
-
Solution 3 (Detection): Use a more selective detection method like LC-MS/MS, which can differentiate between compounds with the same retention time based on their mass-to-charge ratio.
-
Problem 3: Low sensitivity (high LOD/LOQ).
-
Possible Cause: Insufficient sample concentration or signal suppression from matrix components.
-
Solution: Incorporate a pre-concentration step in your sample preparation, such as evaporating the solvent after extraction and reconstituting in a smaller volume. SPE can also serve as a concentration technique. To address matrix effects, dilute the sample extract or use matrix-matched calibration standards. Isotope-labeled internal standards, like ¹³C-patulin, are highly effective in compensating for matrix effects in LC-MS/MS analysis.
-
Problem 4: Poor repeatability (high RSD).
-
Possible Cause: Inconsistent sample preparation.
-
Solution: Ensure precise and consistent execution of all sample preparation steps, including weighing, pipetting, and extraction times. Automated sample preparation systems can significantly improve repeatability. For solid samples, ensure the sample is homogenized to a uniform consistency before taking a subsample for extraction.
-
Quantitative Data Summary
Table 1: Method Performance for this compound Analysis in Fruit Juices
| Analytical Method | Sample Preparation | Recovery (%) | LOQ | Reference |
| HPLC-UV | LLE with ethyl acetate | 75.1 - 75.3 | 4.6 µg/L | |
| HPLC-DAD | LLE with ethyl acetate | ≥94.9 | 0.6 ng/mL | |
| LC-MS/MS | LLE with acetonitrile | 92.5 - 97.5 | Not specified | |
| LC-MS/MS | Automated LLE with DCM | 95 - 110 | 4.0 ng/g | |
| HPLC-UV | SPE (MIP) | 84 | 16 ng/mL (incurred) | |
| HPLC-UV | LLE | 83.7 | 10 µg/kg |
Table 2: Method Performance for this compound Analysis in Solid/Semi-Solid Apple Products
| Analytical Method | Matrix | Sample Preparation | Recovery (%) | LOQ | Reference |
| LC-MS/MS | Apple Puree | LLE with DCM (automated) | 110 | 2.1 µg/kg | |
| HPLC-PDA | Baby Food (fruit-based) | SPE | 92.9 - 100.5 | 2.93 x 10⁻⁵ µg/mL | |
| HPLC | Apple Puree | Optimized LLE | 82.9 | Not specified | |
| LC-MS/MS | Apple-based baby food | Automated LLE with DCM | 95-110 | 4.0 ng/g | |
| HPLC | Apple | MSPD | 79.7 - 94.3 | Not specified |
Experimental Protocols
Method 1: HPLC-UV Analysis of this compound in Fruit Juice using LLE
This protocol is a generalized procedure based on common LLE methods.
-
Sample Extraction:
-
Take 5 mL of the fruit juice sample.
-
Add 10 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Collect the upper ethyl acetate layer.
-
Repeat the extraction of the aqueous layer with another 10 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Cleanup:
-
Add 5 mL of 1.5-2% sodium carbonate solution to the combined extract and shake to remove acidic interferences.
-
Discard the lower aqueous layer.
-
Add anhydrous sodium sulfate to the ethyl acetate extract to remove residual water.
-
-
Concentration and Reconstitution:
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of acidified water (e.g., water with 0.1% acetic acid).
-
Filter the reconstituted solution through a 0.45 µm syringe filter.
-
-
HPLC-UV Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 10:90 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector set at 276 nm.
-
Method 2: Analysis of this compound in Apple Puree using MSPD and HPLC
This protocol is based on the principles of Matrix Solid-Phase Dispersion.
-
Sample Preparation:
-
Weigh 1 g of homogenized apple puree into a glass mortar.
-
Add 2 g of a solid support (e.g., C18 sorbent or silica gel).
-
Blend the sample and sorbent with a pestle until a homogeneous mixture is obtained.
-
-
MSPD Column Packing:
-
Place the resulting mixture into an empty solid-phase extraction cartridge.
-
Gently compress the material to form a packed bed.
-
-
Fractionation/Cleanup (optional):
-
Wash the column with a non-polar solvent like hexane to remove lipids and other non-polar interferences. Discard the eluate.
-
-
Elution:
-
Elute the this compound from the column with a suitable solvent such as dichloromethane or ethyl acetate.
-
Collect the eluate.
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
-
Filter the solution prior to injection.
-
-
HPLC Analysis:
-
Proceed with HPLC analysis as described in Method 1.
-
Visualizations
Caption: General workflow for this compound analysis.
Caption: Troubleshooting decision tree for this compound analysis.
References
- 1. Critical review of the analytical methods for determining the mycotoxin this compound in food matrices [iris.unimol.it]
- 2. Analysis of this compound in Apple Products Marketed in Belgium: Intra-Laboratory Validation Study and Occurrence - ProQuest [proquest.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an extraction method using liquid chromatography-tandem mass spectrometry to determine this compound in apple juice - PubMed [pubmed.ncbi.nlm.nih.gov]
"minimizing ion suppression in esi-ms for patulin analysis"
Welcome to our technical support center for minimizing ion suppression in ESI-MS for patulin analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges in your experiments.
Troubleshooting Guides
Issue: Poor sensitivity or no this compound signal detected.
Q1: I am not seeing a signal for this compound, or the signal is very weak. What are the common causes and how can I troubleshoot this?
A1: Low sensitivity for this compound in ESI-MS is a frequent issue, often stemming from its poor ionization efficiency and significant ion suppression from matrix components. Here are the key factors to investigate:
-
Ionization Mode: this compound generally shows poor ionization in positive electrospray ionization (ESI+) mode.[1] Negative ESI mode (ESI-) is typically used, monitoring for the deprotonated molecule [M-H]⁻ at m/z 153.[2][3] However, forming a methanol adduct under alkaline conditions in the mobile phase can significantly improve the signal in ESI+ mode.[4]
-
Matrix Effects: Co-eluting matrix components, such as sugars and phenols from fruit juices, can severely suppress the this compound signal.[5] Effective sample cleanup is crucial to minimize these interferences.
-
Sample Preparation: An inadequate sample preparation method may lead to low recovery of this compound or insufficient removal of matrix components. Consider optimizing your extraction and cleanup steps.
-
Mobile Phase Composition: The mobile phase can influence ionization efficiency. While some methods use additives like acetic acid, others have found that no mobile phase additive gives a better signal intensity for this compound in ESI-. The use of an alkaline mobile phase (e.g., with ammonium bicarbonate) has been shown to enhance adduct formation for improved ESI+ detection.
Issue: High variability and poor reproducibility in quantitative results.
Q2: My quantitative results for this compound are inconsistent between injections and samples. What could be causing this?
A2: Inconsistent results are often a direct consequence of uncompensated matrix effects and ion suppression.
-
Use of Internal Standards: The most effective way to compensate for variability caused by ion suppression is to use a stable isotope-labeled internal standard, such as ¹³C-patulin. This technique, known as stable isotope dilution analysis (SIDA), is considered the gold standard for accurate quantification as the internal standard experiences the same matrix effects as the analyte.
-
Matrix-Matched Calibration: If a stable isotope-labeled internal standard is not available, using matrix-matched calibration standards can help to reduce the impact of matrix effects on quantification.
-
Sample Cleanup: Inconsistent sample cleanup can lead to varying levels of matrix components in the final extracts, causing differential ion suppression between samples. Ensure your sample preparation method is robust and reproducible. Solid-phase extraction (SPE) and other cleanup techniques can help reduce matrix interferences.
Frequently Asked Questions (FAQs)
Q3: What is ion suppression and why is it a significant problem in this compound analysis?
A3: Ion suppression is a phenomenon in mass spectrometry where the ionization of the target analyte is reduced due to the presence of co-eluting compounds from the sample matrix. In ESI, these interfering compounds can compete with the analyte for ionization, leading to a decreased signal. This is particularly problematic for this compound analysis in complex matrices like apple juice, which are rich in sugars and phenolic compounds that are known to cause significant ion suppression. This can lead to poor sensitivity, inaccurate quantification, and lack of reproducibility.
Q4: What are the most effective sample preparation techniques to minimize ion suppression for this compound analysis?
A4: The choice of sample preparation technique is critical for minimizing matrix effects. Here are some effective approaches:
-
Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up sample extracts. Various sorbents can be used, with polymeric phases like Oasis HLB being a common choice for this compound analysis. Molecularly Imprinted Polymer (MIP) SPE cartridges offer high selectivity for this compound, resulting in very clean extracts.
-
Liquid-Liquid Extraction (LLE): LLE with solvents like ethyl acetate is a traditional method for extracting this compound. However, it may require additional cleanup steps to sufficiently remove matrix interferences. Dichloromethane has also been used as an effective extraction solvent.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): Modified QuEChERS methods have been successfully applied for the extraction of this compound from apple juice, reducing interference from the sugar-rich matrix.
Q5: Should I use ESI or APCI for this compound analysis?
A5: While ESI is commonly used, Atmospheric Pressure Chemical Ionization (APCI) can be a better alternative for this compound analysis, especially when dealing with significant matrix effects. Studies have shown that APCI is less susceptible to ion suppression compared to ESI for this compound analysis in apple-derived products. One study found that APCI demonstrated approximately 10 times higher sensitivity than ESI for this compound.
Q6: Can I switch from negative to positive ESI mode to improve my results?
A6: While this compound itself ionizes poorly in positive ESI mode, a strategy involving the formation of a methanol adduct in an alkaline mobile phase has been shown to produce a strong signal in ESI+. This approach can be beneficial, especially in the context of multi-mycotoxin methods where other analytes are detected in positive mode.
Data and Protocols
Data Summary
Table 1: Comparison of Ionization Techniques for this compound Analysis
| Ionization Technique | Susceptibility to Matrix Effects | Relative Sensitivity | Reference |
| ESI (-) | High | Lower | |
| APCI (-) | Low | ~10x higher than ESI | |
| ESI (+) with Methanol Adduct | Moderate | High |
Table 2: Recovery of this compound using Different Sample Preparation Methods
| Sample Matrix | Sample Preparation Method | Fortification Level | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| Apple Juice | µ-QuEChERS | 2 µg/kg | 92-103 | < 7 | |
| Apple Juice | µ-QuEChERS | 20 µg/kg | 92-103 | < 7 | |
| Apple Juice | µ-QuEChERS | 50 µg/kg | 92-103 | < 7 | |
| Apple-derived products | Dichloromethane Extraction | 10 ng/g | 95 | 9 | |
| Apple-derived products | Dichloromethane Extraction | 50 ng/g | 110 | 5 | |
| Apple-derived products | Dichloromethane Extraction | 200 ng/g | 101 | 7 | |
| Apple-derived products | Dichloromethane Extraction | 1000 ng/g | 104 | 4 | |
| Apple Juice | Oasis HLB SPE | 50 µg/kg | Not specified | Not specified |
Experimental Protocols
Protocol 1: µ-QuEChERS Sample Preparation for this compound in Apple Juice
This protocol is adapted from a method for the quantification of this compound in commercial apple juices.
-
Sample Preparation: Transfer 2 mL of the apple juice sample into a 15 mL centrifuge tube.
-
Extraction: Add the appropriate QuEChERS extraction salts.
-
Vortexing: Vortex the tube vigorously for 1 minute.
-
Centrifugation: Centrifuge the sample to separate the layers.
-
Cleanup (d-SPE): Transfer the supernatant to a dispersive SPE (d-SPE) tube containing cleanup sorbents.
-
Vortexing and Centrifugation: Vortex and centrifuge the d-SPE tube.
-
Analysis: Collect the final extract for LC-ESI-MS/MS analysis.
Protocol 2: Stable Isotope Dilution Analysis using Dichloromethane Extraction
This protocol is based on a method for the analysis of this compound in various apple-derived products.
-
Sample Weighing: Weigh 1.00 ± 0.05 g of the sample into a 15 mL sample vial.
-
Internal Standard Spiking: Spike the sample with 50 µL of a 1.0 ppm ¹³C-patulin solution.
-
Extraction Solvent Addition: Add 2 mL of dichloromethane (DCM).
-
Extraction: Shake the vial for 3 minutes at 1000 rpm using a Geno/Grinder.
-
Phase Separation: Centrifuge for 5 minutes at 4200× g.
-
Sample Transfer: Pipette approximately 0.5 mL of the DCM extract into an LC autosampler vial for LC-APCI-MS/MS analysis.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting logic for ion suppression in this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. An optimized method for the accurate determination of this compound in apple products by isotope dilution-liquid chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
"optimizing atmospheric pressure chemical ionization (apci) for patulin"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing atmospheric pressure chemical ionization (APCI) for the analysis of patulin.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a weak or no signal for this compound in APCI negative ion mode. What are the potential causes and solutions?
A: Low signal intensity for this compound is a common issue. Several factors in the APCI source and chromatography can contribute to this. Here is a step-by-step troubleshooting guide:
-
Verify Ionization and Polarity: this compound is a small, acidic molecule that is most effectively analyzed in negative APCI mode, detecting the deprotonated molecule [M-H]⁻ at m/z 153.[1][2] Ensure your instrument is operating in negative ion mode.
-
Optimize Source Parameters: APCI is sensitive to source conditions. Systematically optimize the following parameters. Below are typical starting ranges, but optimal values can be instrument-dependent.
Parameter Typical Range Troubleshooting Action Vaporizer/Source Temperature 350 - 600 °C Start around 450 °C and optimize in 50 °C increments. Insufficient temperature leads to poor desolvation, while excessive heat can cause thermal degradation.[3][4] Nebulizer Current/Corona Current -3 to 4 µA This initiates the chemical ionization. Optimize for maximum signal intensity of the [M-H]⁻ ion.[3] Ion Source Gas 1 (Nebulizer Gas) 40 - 60 psi This gas aids in aerosol formation. Higher flow rates can improve nebulization but may also dilute the sample. Curtain Gas 30 - 40 au Prevents solvent clusters and particulates from entering the mass spectrometer. Optimize for the best signal-to-noise ratio. -
Check Mobile Phase Composition: The mobile phase influences the gas-phase reactions in the APCI source.
-
Solvent Choice: While APCI does not strictly require modifiers for ionization, they can affect the gas-phase chemistry. Acetonitrile is commonly used as the organic phase.
-
Additives: Using a weak acid like 0.1% acetic acid in the mobile phase can aid in proton abstraction in the gas phase, enhancing the [M-H]⁻ signal. Some methods also use 5 mM ammonium acetate.
-
Q2: My this compound signal is unstable and shows poor reproducibility. What should I investigate?
A: Signal instability can stem from both the LC system and the MS interface.
-
LC System Stability:
-
Ensure a stable pump flow and a properly equilibrated column. Fluctuations in mobile phase delivery will directly impact the stability of the spray in the APCI source.
-
Check for leaks in the LC system.
-
-
APCI Source Contamination: The high temperatures used in APCI can bake contaminants onto the source components.
-
Regularly clean the corona needle, capillary, and other source elements as per your instrument's maintenance guide. Matrix components from samples like apple juice can build up and cause signal drift.
-
-
Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects.
-
APCI is generally less susceptible to matrix effects than ESI for this compound analysis. However, complex matrices can still cause signal suppression.
-
The use of a stable isotope-labeled internal standard, such as ¹³C-patulin, is the preferred method for quantification as it effectively compensates for matrix effects and variations in instrument response.
-
Q3: I am seeing unexpected peaks or adducts in my mass spectrum. How can I identify and mitigate them?
A: While adduct formation is more commonly discussed for ESI, it can also occur in APCI.
-
Identify the Adduct: Determine the mass difference between your unexpected peak and the expected this compound ion (m/z 153 for [M-H]⁻). Common adducts in negative mode could include formate [M+HCOO]⁻ or acetate [M+CH₃COO]⁻ if these are present in your mobile phase.
-
Solvent Adducts: Although less common in negative mode APCI, be aware of potential solvent adducts. For instance, in positive mode ESI, methanol adducts of this compound ([M+MeOH+H]⁺) have been observed. If using methanol, consider this possibility.
-
Source of Contamination: If the adduct is from an unknown source, consider contaminants from your sample preparation, solvents, or LC system.
-
Optimize In-Source Fragmentation: Increasing the fragmentor or cone voltage can sometimes dissociate adducts in the source, simplifying the spectrum. However, this may also lead to fragmentation of the this compound molecule itself, so optimization is key.
Experimental Protocols
Sample Preparation (Based on Apple Juice Matrix)
This protocol is a general guideline; modifications may be necessary based on the specific sample matrix.
-
Internal Standard Spiking: To 1.0 g of sample, add a known amount of ¹³C-patulin internal standard solution.
-
Liquid-Liquid Extraction (LLE):
-
Add 2 mL of dichloromethane (DCM) to the sample.
-
Vortex or shake vigorously for 3 minutes to ensure thorough mixing.
-
Centrifuge at 4200 x g for 5 minutes to separate the organic and aqueous phases.
-
-
Collection: Carefully pipette the DCM layer (bottom layer) into a clean autosampler vial for LC-APCI-MS/MS analysis.
LC-APCI-MS/MS Method Parameters
The following table provides a starting point for method development. Parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting |
| LC Column | C18 column (e.g., 100 x 2.1 mm, 1.6 µm) |
| Mobile Phase A | Water + 5 mM Ammonium Acetate |
| Mobile Phase B | Acetonitrile/Water (95/5, v/v) + 5 mM Ammonium Acetate |
| Flow Rate | 200 - 400 µL/min |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 30 - 40 °C |
| Ionization Mode | APCI, Negative |
| Source Temperature | 600 °C |
| Nebulizer Current | -3 µA |
| Curtain Gas | 36 au |
| Ion Source Gas 1 | 60 psi |
| Collision Gas | High |
| MRM Transitions | This compound: m/z 153 → 109; ¹³C-Patulin: m/z 160 → 115 |
Visualizations
Troubleshooting Workflow for Low this compound Signal
The following diagram outlines a logical workflow for diagnosing and resolving issues of low signal intensity in this compound analysis by APCI-MS/MS.
Caption: Troubleshooting workflow for low this compound signal in APCI.
APCI Negative Ionization Process for this compound
This diagram illustrates the key steps involved in the generation of the deprotonated this compound ion in the APCI source.
Caption: APCI negative ionization mechanism for this compound.
References
Validation & Comparative
A Comparative Guide to the Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Patulin in Fruit Juices
This guide provides a comparative overview of various analytical methodologies for the determination of patulin in fruit juices, with a specific focus on the Limit of Detection (LOD) and Limit of Quantitation (LOQ). The information is intended for researchers, scientists, and professionals in drug development and food safety.
This compound, a mycotoxin produced by several species of fungi, is a common contaminant in fruit products, particularly apple juice. Regulatory bodies worldwide have set maximum permissible levels for this compound in foodstuffs, necessitating sensitive and reliable analytical methods for its detection and quantification.[1][2] The U.S. Food and Drug Administration (FDA) and the European Union have established an action level of 50 µg/kg for this compound in apple juice.[1][3][4] For products intended for infants and young children, the EU has set a stricter limit of 10 µg/kg.
This guide details and compares various analytical techniques, including High-Performance Liquid Chromatography (HPLC) with different detectors and Gas Chromatography-Mass Spectrometry (GC-MS).
Experimental Workflow for this compound Analysis
A generalized workflow for the determination of this compound in fruit juice samples is outlined below. This process typically involves sample preparation to extract and clean up the analyte, followed by chromatographic separation and detection.
Comparison of Analytical Methods
The selection of an analytical method for this compound determination depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. The following tables summarize the performance characteristics of various methods reported in the literature.
High-Performance Liquid Chromatography (HPLC) Methods
HPLC is a widely used technique for this compound analysis, often coupled with Ultraviolet (UV) or Diode Array Detection (DAD). For enhanced sensitivity and selectivity, Mass Spectrometry (MS) detectors are employed.
| Method | Sample Matrix | LOD | LOQ | Recovery (%) | Linearity (R²) | Reference |
| HPLC-UV | Apple Juice | 1.82 µg/L | - | 87-93 | - | |
| HPLC-UV | Apple Juice | 0.21 µg/L | 0.70 µg/L | 94.63 | 0.9996 | |
| HPLC-UV | Bissap & Gnamankou Juices | 1.4 µg/L | 4.6 µg/L | 75.09 - 75.27 | 0.9994 | |
| HPLC-DAD | Clear Apple Juice | 4.5 µg/L | 15 µg/L | 70-120 | >0.999 | |
| HPLC-DAD | Apple Juice | 8 µg/kg | 25 µg/kg | 90.2 - 102.8 | 0.9996 | |
| HPLC-DAD | Apple Juice | 0.23 µg/kg | 1.2 µg/kg | 99.5 | - | |
| HPLC-MS/MS | Apple Juice | 0.32 µg/kg | 1.15 µg/kg | 92-103 | 0.999 | |
| LC-APCI-MS/MS | Apple-derived products | - | 4.0 ng/g | 95-110 | >0.99 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is another powerful technique for the confirmation of this compound identity.
| Method | Sample Matrix | LOD | LOQ | Recovery (%) | Reference |
| GC-MSD | Apple Juice | 5.8 µg/kg | 13.8 µg/kg | 41 |
Detailed Experimental Protocols
Below are detailed methodologies for some of the key experiments cited in this guide.
µ-QuEChERS with LC-MS/MS
This method offers a rapid and effective approach for the extraction and quantification of this compound in apple juice.
-
Sample Preparation (µ-QuEChERS):
-
A small sample of apple juice (e.g., 2 mL) is used.
-
An extraction and partitioning step is performed using an appropriate solvent and salt mixture.
-
A dispersive solid-phase extraction (d-SPE) clean-up step is employed to remove matrix interferences.
-
-
Chromatographic Conditions:
-
Column: C18 Atlantis T3 column.
-
Mobile Phase: A gradient elution is typically used.
-
Flow Rate: Optimized for the specific column and system.
-
Injection Volume: A small volume of the final extract is injected.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization in negative mode (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Solid Phase Extraction (SPE) with HPLC-DAD
This method is a robust and widely used technique for this compound analysis.
-
Sample Preparation (SPE):
-
A defined volume of fruit juice is passed through an SPE cartridge (e.g., Oasis HLB).
-
The cartridge is washed to remove interfering compounds.
-
This compound is eluted from the cartridge using a suitable solvent.
-
The eluate is evaporated and reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 10:90 v/v).
-
Flow Rate: Typically around 1 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30°C or 40°C).
-
Injection Volume: A fixed volume is injected (e.g., 20 µL or 50 µL).
-
-
Detection:
-
Detector: Diode Array Detector (DAD) or UV detector.
-
Wavelength: this compound is monitored at its maximum absorbance, typically 276 nm.
-
Liquid-Liquid Extraction (LLE) with HPLC-UV
A classic and cost-effective method for this compound extraction.
-
Sample Preparation (LLE):
-
A measured volume of juice is extracted multiple times with an organic solvent, commonly ethyl acetate.
-
The organic phases are combined and washed with an aqueous sodium carbonate solution to remove acidic interferences.
-
The purified organic phase is then evaporated to dryness and the residue is redissolved in the mobile phase.
-
-
Chromatographic and Detection Conditions:
-
Similar to the HPLC-DAD method described above, utilizing a C18 column and UV detection at 276 nm.
-
Conclusion
The choice of method for determining LOD and LOQ for this compound in fruit juices is a critical decision for any analytical laboratory. HPLC-MS/MS methods, particularly those employing µ-QuEChERS for sample preparation, generally offer the lowest detection and quantification limits, along with high selectivity. However, HPLC with UV or DAD detection provides a reliable and more accessible alternative for routine monitoring, with LODs and LOQs that are often sufficient to meet regulatory requirements. The recovery rates and linearity of these methods are generally excellent, demonstrating their suitability for accurate this compound quantification in various fruit juice matrices. For unambiguous confirmation of this compound, GC-MS can be utilized, although it may exhibit lower recovery compared to HPLC-based methods. Ultimately, the selection should be based on the specific needs of the laboratory, considering factors such as required sensitivity, sample throughput, and available resources.
References
A Comparative Guide to Patulin Certified Reference Materials for Method Validation
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. In the analysis of patulin, a mycotoxin commonly found in apples and apple products, the use of high-quality Certified Reference Materials (CRMs) is essential for method validation and ensuring compliance with regulatory limits. This guide provides an objective comparison of commercially available this compound CRMs, supported by experimental data and detailed methodologies, to aid in the selection of the most suitable reference material for your analytical needs.
Comparison of Commercially Available this compound CRMs
The selection of an appropriate this compound CRM is a critical first step in method validation. Key considerations include the CRM's certification, concentration, solvent, and the supplier's accreditations. The following table summarizes the specifications of this compound CRMs from leading suppliers.
| Supplier | Product Name/ID | Concentration | Solvent | Accreditations |
| Sigma-Aldrich | TraceCERT® this compound solution (CRM46914) | 100 µg/mL | Chloroform | ISO 17034, ISO/IEC 17025[1][2] |
| LGC Standards | Dr. Ehrenstorfer this compound (DRE-C15896000) | 5 mg (solid) | N/A | ISO/IEC 17025, ISO 17034[3] |
| LGC Standards | This compound 100 µg/mL in Acetonitrile | 100 µg/mL | Acetonitrile | ISO/IEC 17025, ISO 17034[4] |
| Romer Labs | Biopure™ this compound (10007040, 10007041) | 100 µg/mL | Acetonitrile | ISO 17034[5] |
| LabStandard | This compound solution (CRM2B3L1947) | 100 mg/L | Acetonitrile | ISO 17034 |
| Pribolab | This compound in Apple Juice (HWMRM-P00AJ0) | Not specified | Apple Juice Matrix | HPLC/GC/MS validated CoA |
| Gold Standard Diagnostics | ABRAXIS® this compound Standard & Control Set (301102) | Not specified | Not specified | N/A |
Experimental Protocols for Method Validation
The validation of an analytical method for this compound determination typically involves assessing several key performance parameters. The following protocols are based on established methods and scientific publications.
Preparation of Calibration Standards
A stock solution of this compound is prepared by dissolving a known amount of the solid CRM in a suitable solvent (e.g., acetonitrile or chloroform) or by using a commercially available standard solution. A series of calibration standards is then prepared by diluting the stock solution to different concentration levels covering the expected working range.
Sample Preparation (Apple Juice Example)
-
Extraction: A known volume of apple juice is mixed with an extraction solvent, typically ethyl acetate.
-
Purification: The organic layer is separated and may be further purified using a sodium carbonate solution to remove interfering acidic compounds.
-
Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent for analysis.
Chromatographic Analysis (HPLC-UV/MS)
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector or a Mass Spectrometer (MS) is commonly used.
-
Column: A C18 reversed-phase column is typically employed for the separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of water (often acidified) and acetonitrile is common.
-
Detection: this compound is typically detected by UV absorbance at approximately 276 nm or by using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) in MS.
Validation Parameters
-
Linearity: Assessed by analyzing the calibration standards at different concentrations and evaluating the coefficient of determination (R²) of the resulting calibration curve.
-
Accuracy (Recovery): Determined by spiking blank matrix samples with a known amount of the this compound CRM at different concentration levels and calculating the percentage of the analyte recovered.
-
Precision (Repeatability and Intermediate Precision): Evaluated by performing repeated analyses of spiked samples under the same operating conditions over a short period (repeatability) and on different days with different analysts (intermediate precision). The results are expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio of the analytical signal or from the standard deviation of the response and the slope of the calibration curve.
Visualizing the Method Validation Workflow
The following diagram illustrates the typical workflow for validating an analytical method for this compound determination using a certified reference material.
Selecting the Right this compound CRM
The choice of a this compound CRM depends on several factors specific to the laboratory's needs. The following decision tree provides a logical approach to selecting the most appropriate reference material.
References
A Comparative Guide to Inter-laboratory Analytical Methods for Patulin Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the detection and quantification of patulin, a mycotoxin commonly found in apple-based products. The performance of various methods is evaluated based on data from inter-laboratory comparison studies, offering insights into their reliability and suitability for regulatory and research purposes. This document summarizes key performance indicators, details experimental protocols, and visualizes the workflow of a typical inter-laboratory study.
Quantitative Performance of this compound Analytical Methods
The selection of an appropriate analytical method for this compound analysis is critical for ensuring food safety and compliance with regulatory limits. Inter-laboratory proficiency tests and comparative studies provide valuable data on the performance of different methodologies. The following table summarizes key performance parameters for commonly employed techniques, including High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Method | Matrix | Recovery (%) | Repeatability (RSDr) (%) | Reproducibility (RSDR) (%) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Apple Juice | 70-108 | 10.9-53.8 | 19.8-39.5 | 10 µg/L | [1][2][3] |
| Apple Puree | 62-74 | 3.5-9.3 | 12.5-35.2 | - | [2] | |
| LC-MS/MS | Apple Juice | >80 | <11 | 4.80-6.08 | 0.005 mg/kg | [1] |
| Apple Juice/Cider | 85 | 13.1 | - | 1.2 µg/L | ||
| Apple Puree | 86 | 2.6 | - | 2.1 µg/kg | ||
| Various Apple Products | 95-110 | 3-8 (within-matrix) | 4-9 (between-matrix) | 4.0 ng/g |
Note: RSDr (Relative Standard Deviation for repeatability) and RSDR (Relative Standard Deviation for reproducibility) are key indicators of a method's precision. Lower values indicate higher precision.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are outlines of typical experimental protocols for the HPLC-UV and LC-MS/MS methods for this compound analysis.
1. AOAC Official Method 995.10 (HPLC-UV)
This method is a widely recognized standard for the determination of this compound in apple juice.
-
Sample Preparation and Extraction:
-
A known volume of apple juice is mixed with ethyl acetate.
-
The mixture is shaken vigorously to extract this compound into the organic layer.
-
The ethyl acetate layer is separated and washed with a sodium carbonate solution to remove interfering acidic compounds.
-
For cloudy apple juice or puree, a pectinase enzyme treatment may be required to break down pectins before extraction.
-
The cleaned extract is then dried over anhydrous sodium sulfate.
-
-
Chromatographic Analysis:
-
The dried ethyl acetate extract is evaporated to dryness and the residue is redissolved in a suitable solvent, typically the mobile phase.
-
An aliquot of the reconstituted sample is injected into a reversed-phase HPLC system.
-
Separation is typically achieved on a C18 column.
-
The mobile phase is often a mixture of water and an organic solvent like acetonitrile or methanol.
-
Detection is performed using a UV detector at a wavelength of 276 nm, where this compound exhibits maximum absorbance.
-
-
Quantification:
-
A calibration curve is generated using this compound standards of known concentrations.
-
The concentration of this compound in the sample is determined by comparing the peak area of the sample with the calibration curve.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS methods offer higher sensitivity and selectivity compared to HPLC-UV.
-
Sample Preparation and Extraction:
-
Sample extraction is often similar to the HPLC-UV method, using a liquid-liquid extraction with a solvent like ethyl acetate.
-
Alternatively, solid-phase extraction (SPE) may be used for cleanup, providing a cleaner extract.
-
An internal standard, such as ¹³C-patulin, may be added to the sample before extraction to improve the accuracy and precision of quantification.
-
-
Chromatographic and Mass Spectrometric Analysis:
-
The final extract is injected into an LC-MS/MS system.
-
Chromatographic separation is performed on a reversed-phase column.
-
The eluent from the column is introduced into the mass spectrometer.
-
Ionization of this compound is typically achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for this compound are monitored for highly selective and sensitive detection.
-
-
Quantification:
-
Quantification is based on the peak area ratio of the analyte to the internal standard, plotted against a calibration curve prepared with known concentrations of this compound and a constant concentration of the internal standard.
-
Inter-laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, also known as a proficiency test. Such studies are essential for assessing the performance of different laboratories and analytical methods.
Caption: Workflow of an inter-laboratory comparison study.
This guide highlights the key aspects of this compound analytical methods, providing a foundation for informed decision-making in a research or quality control setting. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, and the available instrumentation. Proficiency testing schemes, such as those offered by FAPAS, play a crucial role in ensuring the continued accuracy and reliability of these important food safety analyses.
References
A Comparative Guide to Patulin Analysis in Apple Puree: Recovery, and Methodological Workflows
For Researchers, Scientists, and Drug Development Professionals
The determination of patulin, a mycotoxin produced by several species of fungi, in apple puree is critical for ensuring food safety and regulatory compliance. This guide provides an objective comparison of common analytical methods for this compound analysis, focusing on recovery studies and detailed experimental protocols. The performance of High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method are evaluated to assist researchers in selecting the most appropriate technique for their analytical needs.
Comparative Analysis of Analytical Methods
The efficacy of an analytical method for mycotoxin analysis is often evaluated based on its recovery, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), and precision. The following table summarizes the performance of three distinct methods for the determination of this compound in apple puree.
| Parameter | Method 1: HPLC-UV with SPE Cleanup | Method 2: LC-MS/MS with Liquid-Liquid Extraction | Method 3: µ-QuEChERS with LC-MS/MS |
| Recovery | 81.47% - 91.36%[1] | 86%[2][3] | 92% - 103%[4][5] |
| LOD | 1.36 µg/kg | 0.6 µg/kg | 0.32 µg/kg |
| LOQ | 4.55 µg/kg | 2.1 µg/kg | 1.15 µg/kg |
| Instrumentation | HPLC with UV/DAD Detector | LC with Triple Quadrupole Mass Spectrometer | HPLC with Triple Quadrupole Mass Spectrometer |
| Sample Throughput | Lower | Moderate | Higher |
| Selectivity | Good | Excellent | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the experimental protocols for the three compared methods.
Method 1: HPLC-UV with Solid-Phase Extraction (SPE) Cleanup
This method is a conventional approach for this compound analysis, often relying on affinity-based SPE cartridges for cleanup.
Sample Preparation and Extraction:
-
Weigh 10 g of apple puree into a centrifuge tube.
-
Add pectinase enzyme and incubate to break down the pectin.
-
Centrifuge the sample to obtain a clear extract.
-
The clear supernatant is then subjected to cleanup.
Cleanup:
-
Pass the clear extract through an AFFINIMIP® SPE this compound cartridge.
-
Wash the cartridge to remove interferences.
-
Elute this compound with acetonitrile containing 0.1% acetic acid.
Analysis:
-
Evaporate the eluate to near dryness under a nitrogen stream at 40°C.
-
Reconstitute the residue in a mixture of acetonitrile and ultrapure water (pH 4) (10:90 v/v).
-
Inject the sample into an HPLC system equipped with a Hypersil GOLD column (150 mm × 4 mm, 5 µm) and a Diode Array Detector (DAD) set at 276 nm.
Method 2: LC-MS/MS with Liquid-Liquid Extraction
This method utilizes the high selectivity and sensitivity of tandem mass spectrometry for this compound detection.
Sample Preparation and Extraction:
-
Weigh a sample of apple puree.
-
Perform a liquid-liquid extraction using a suitable organic solvent, such as acetonitrile or ethyl acetate.
Cleanup:
-
Depending on the complexity of the matrix, a cleanup step may be employed, such as back-extraction into a sodium carbonate solution to remove acidic interferences.
Analysis:
-
The final extract is analyzed by LC-MS/MS.
-
Separation is typically achieved on a C18 column.
-
Detection is performed using a triple quadrupole mass spectrometer in negative ionization mode, monitoring for specific precursor-product ion transitions for this compound.
Method 3: Micro-QuEChERS (µ-QuEChERS) with LC-MS/MS
The QuEChERS method is a streamlined approach that simplifies the extraction and cleanup process, leading to higher sample throughput.
Sample Preparation and Extraction:
-
Place 2 mL of the sample solution into a 15 mL tube.
-
Add extraction salts (e.g., NaCl).
-
Add acetonitrile as the extraction solvent.
-
Vortex and centrifuge the mixture.
Cleanup (Dispersive SPE):
-
Take an aliquot of the supernatant (acetonitrile phase).
-
Add a mixture of sorbents (e.g., primary secondary amine - PSA) for dispersive solid-phase extraction (d-SPE) to remove matrix interferences.
-
Vortex and centrifuge.
Analysis:
-
The supernatant is filtered and injected into the LC-MS/MS system for analysis.
-
The separation is performed on a C18 Atlantis T3 column.
-
This compound is detected by a mass spectrometer with electrospray ionization (ESI) in negative mode, using multiple reaction monitoring (MRM).
Methodological Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the experimental workflows for each of the described analytical methods.
Caption: Workflow for HPLC-UV with SPE Cleanup.
Caption: Workflow for LC-MS/MS with Liquid-Liquid Extraction.
Caption: Workflow for µ-QuEChERS with LC-MS/MS.
References
A Comparative Guide to LC-MS/MS Methods for the Quantification of Patulin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of patulin, a mycotoxin commonly found in apple-based products. The following sections detail the linearity and range of quantification of these methods, offering a valuable resource for selecting the most appropriate analytical approach for your research and quality control needs.
Performance Comparison of this compound LC-MS/MS Methods
The efficacy of an analytical method is determined by several key parameters, including its linearity, limit of quantification (LOQ), and the range over which it can accurately measure an analyte. The following table summarizes these performance characteristics for various published LC-MS/MS methods for this compound analysis.
| Method Reference | Linearity Range | Correlation Coefficient (r²) | Limit of Quantification (LOQ) | Upper Limit of Quantification (ULOQ) | Matrix |
| Scribd[1] | 5 - 500 ppb | 0.999 | 5 ppb | 500 ppb | Apple Juice |
| PubMed[2] | 2 - 1000 ng/mL | > 0.99 | 4.0 ng/g | 1000 ng/mL | Apple Juice, Cider, Puree, Baby Food, etc. |
| Waters Corporation | 1 - 1000 µg/kg | > 0.99 | 1 µg/kg | 1000 µg/kg | Apple Juice |
| MDPI[3] | Not Specified | Not Specified | 1.2 µg/L (Juice/Cider), 2.1 µg/kg (Puree) | Not Specified | Apple Juice, Cider, Puree |
| Advion, Inc.[4] | 10 - 200 ppb | 0.999 | 10 ppb | 200 ppb | Apple Baby Food |
| Advion, Inc. | 10 - 1000 ppb | 0.999 | 10 ppb | 1000 ppb | Apple Juice |
| ResearchGate | 1 - 100 µg/kg | ≥ 0.997 | 1 µg/kg | 100 µg/kg | Apples |
| MDPI | 2 - 50 µg/kg | 0.999 | 1.15 µg/kg | 50 µg/kg | Apple Juice |
| Wiley Analytical Science | 1 - 400 µg/kg | 0.9997 | Not Specified | 400 µg/kg | Apple Juice |
Experimental Workflow for this compound Analysis by LC-MS/MS
The general workflow for the analysis of this compound in food matrices using LC-MS/MS involves sample preparation followed by instrumental analysis. The diagram below illustrates a typical procedure.
Caption: A typical workflow for this compound analysis using LC-MS/MS.
Detailed Experimental Protocols
The successful quantification of this compound relies on a well-defined experimental protocol. Below are summaries of methodologies cited in the comparison table.
Method 1: Solid-Phase Extraction (SPE) followed by LC-MS
-
Sample Preparation: This method utilizes solid-phase extraction (SPE) for sample clean-up and concentration. While the specific sorbent is not detailed in the abstract, Oasis HLB is a common choice for this compound analysis.
-
Liquid Chromatography: Chromatographic separation is performed on a C18 column.
-
Mass Spectrometry: Detection is achieved using a mass spectrometer, with the specific ionization mode and transitions not detailed in the summary.
Method 2: Robotic Sample Preparation and LC-APCI-MS/MS
-
Sample Preparation: An automated robotic system performs the sample preparation. The process involves the addition of a ¹³C-labeled internal standard followed by extraction with dichloromethane (DCM).
-
Liquid Chromatography: The publication mentions LC-APCI-MS/MS analysis, implying a liquid chromatography step, but specific column and mobile phase details are not provided in the abstract.
-
Mass Spectrometry: Atmospheric Pressure Chemical Ionization (APCI) in negative ionization mode is used. Quantitation is performed using isotope dilution with ¹³C-patulin as an internal standard.
Method 3: µ-QuEChERS and HPLC-MS/MS
-
Sample Preparation: A modified µ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) procedure is employed for sample extraction.
-
Liquid Chromatography: Separation is achieved using an Atlantis T3 C18 column.
-
Mass Spectrometry: A triple quadrupole mass spectrometer (QqQ-MS) with electrospray ionization (ESI) in negative mode is used for detection. The analysis is performed in Multiple Reaction Monitoring (MRM) mode.
Method 4: Liquid-Liquid Extraction and HPLC-MS/MS with APCI
-
Sample Preparation: This method utilizes liquid-liquid extraction (LLE) with acetonitrile as the extraction solvent.
-
Liquid Chromatography: The abstract mentions HPLC-MS/MS, indicating a chromatographic separation step.
-
Mass Spectrometry: Detection is carried out using a mass spectrometer with an Atmospheric Pressure Chemical Ionization (APCI) source in negative ion mode.
Alternative Methods and Considerations
While LC-MS/MS is a highly sensitive and specific technique for this compound analysis, other methods such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) have also been traditionally used. However, HPLC-UV methods can be susceptible to interference from matrix components like 5-hydroxymethylfurfural (HMF). LC-MS/MS offers superior selectivity and often lower detection limits, making it the preferred method for regulatory compliance and trace-level analysis.
The choice of ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), can also influence method performance. APCI has been shown to be effective for this compound analysis.
Furthermore, the use of an internal standard, particularly a stable isotope-labeled version of this compound (e.g., ¹³C-patulin), is highly recommended to correct for matrix effects and variations in sample preparation and instrument response, thereby improving the accuracy and precision of the quantification.
References
A Comparative Guide to the Simultaneous Determination of Patulin and Citrinin in Cereals
The co-occurrence of mycotoxins such as patulin (PAT) and citrinin (CIT) in cereals poses a significant threat to food safety and public health. Accurate and reliable analytical methods are crucial for their simultaneous detection and quantification to ensure compliance with regulatory limits and to conduct exposure assessments. This guide provides a comparative overview of the most common analytical techniques used for the simultaneous determination of this compound and citrinin in cereal matrices, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Comparison of Analytical Methods
The choice of an analytical method for mycotoxin analysis depends on various factors, including sensitivity, selectivity, sample throughput, cost, and the specific requirements of the analysis (e.g., screening vs. confirmation). Liquid chromatography coupled with mass spectrometry (LC-MS) is increasingly favored for its high selectivity and sensitivity, allowing for the determination of multiple mycotoxins in a single run.[1]
| Parameter | HPLC-FLD/UV | LC-MS/MS | ELISA |
| Principle | Chromatographic separation followed by detection based on fluorescence (CIT) or UV absorbance (PAT). | Chromatographic separation followed by mass analysis of precursor and product ions. | Antigen-antibody reaction with colorimetric detection. |
| Specificity | Moderate to High. Potential for matrix interference. | Very High. Provides structural confirmation. | Moderate to High. Cross-reactivity can be an issue.[2] |
| Sensitivity (LOD/LOQ) | Good. LODs in the low µg/kg range are achievable.[2][3] | Excellent. Sub-µg/kg detection limits are common.[4] | Good for screening. LODs typically in the low µg/kg range. |
| Quantification | Reliable and accurate. | Highly accurate and precise. | Semi-quantitative to quantitative. |
| Sample Throughput | Moderate. | High, especially with UHPLC systems. | Very High. Ideal for screening large numbers of samples. |
| Cost (Instrument) | Moderate. | High. | Low. |
| Cost (Per Sample) | Moderate. | High. | Low. |
| Confirmation | Requires confirmation by a more selective technique. | Provides definitive confirmation. | Requires confirmation by a chromatographic method. |
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for this compound and Citrinin Determination.
Performance Data of Analytical Methods
The following tables summarize the reported performance data for the determination of this compound and citrinin in cereals and related matrices. It is important to note that performance characteristics can vary depending on the specific cereal matrix, sample preparation method, and instrumentation used.
Liquid Chromatography-Based Methods
| Method | Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| HPLC-FLD | Wheat, Red Yeast Rice | Citrinin | 3 | 10 | 80-110 | 0.7-4.3 | |
| HPLC-FLD | Spices | Citrinin | 1 | 3 | >80 | <9 | |
| HPLC-FLD | Infant Cereals | Citrinin | 0.1 | 0.25 | >80 | <9 | |
| HPLC-UV | Pome Fruits | This compound | 6 | 18 | 55-97 | N/A | |
| HPLC-UV | Pome Fruits | Citrinin | 1 | 3 | 84-101 | N/A | |
| LC-MS/MS | Various Foodstuffs (including spices) | Citrinin | 0.8 | 1.6 | 80-96 | 12.5-17.6 | |
| LC-MS/MS | Baby Milk Powder | Citrinin | 0.3 | 0.5 | 70-99 | 8-21 | |
| LC-MS/MS | Food Supplements (Red Yeast Rice) | Citrinin | N/A | 2.5 | 70-120 | N/A |
Table 2: Performance Data for Liquid Chromatography-Based Methods.
Immunoassay-Based Methods (ELISA)
| Method | Matrix | Analyte | LOD (µg/kg) | LOQ (µg/kg) | Recovery (%) | RSD (%) | Reference |
| ELISA | Cereals and Feedstuffs | Citrinin | 15 | 20 | 82.9 | 7.6-12.3 | |
| ELISA | Apple Juice, Orange Juice, Apple Sauce | This compound | 7.0 | 10 | >80 | <20 |
Table 3: Performance Data for ELISA Methods.
Experimental Workflow
A typical workflow for the analysis of this compound and citrinin in cereals involves sample preparation (extraction and clean-up) followed by instrumental analysis.
Caption: General workflow for mycotoxin analysis in cereals.
Experimental Protocols
LC-MS/MS Method for Simultaneous Determination
This protocol is a composite based on established methods for mycotoxin analysis in cereals and offers high sensitivity and selectivity.
a. Sample Preparation (QuEChERS-based)
-
Homogenization: Grind a representative sample of the cereal to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Clean-up (Dispersive Solid-Phase Extraction - d-SPE):
-
Take a 1 mL aliquot of the supernatant.
-
Add to a d-SPE tube containing 150 mg MgSO₄, 50 mg primary secondary amine (PSA), and 50 mg C18.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Final Preparation:
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
The extract is ready for LC-MS/MS analysis.
-
b. LC-MS/MS Conditions
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase:
-
A: 5 mM ammonium formate in water with 0.1% formic acid.
-
B: 5 mM ammonium formate in methanol with 0.1% formic acid.
-
-
Gradient: A typical gradient would start with a high percentage of A, ramping up to a high percentage of B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes (as this compound and citrinin ionize differently).
-
Detection: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for both this compound and citrinin would be monitored.
HPLC-FLD/UV Method
This method is a cost-effective alternative to LC-MS/MS, suitable for routine monitoring. It combines fluorescence detection for citrinin and UV detection for this compound.
a. Sample Preparation (Immunoaffinity Column Clean-up)
-
Homogenization: Grind the cereal sample to a fine powder.
-
Extraction:
-
Weigh 25 g of the homogenized sample into a blender jar.
-
Add 100 mL of methanol/water (75:25, v/v) and blend at high speed for 2 minutes.
-
Filter the extract through a fluted filter paper.
-
-
Dilution and Clean-up:
-
Dilute a portion of the filtrate with phosphate-buffered saline (PBS).
-
Pass the diluted extract through a tandem immunoaffinity column (IAC) designed for both this compound and citrinin (if available) or sequentially through individual IACs.
-
Wash the column with PBS to remove interfering compounds.
-
-
Elution:
-
Elute the mycotoxins from the IAC with methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for HPLC analysis.
-
b. HPLC Conditions
-
HPLC System: A standard HPLC system with a UV/Vis detector and a fluorescence detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water containing a pH modifier like phosphoric acid. The exact composition would need to be optimized for the simultaneous separation of both analytes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection:
-
This compound: UV detection at approximately 276 nm.
-
Citrinin: Fluorescence detection with excitation at ~330 nm and emission at ~500 nm.
-
ELISA Screening Method
ELISA provides a rapid and high-throughput screening tool for a large number of samples. Commercial ELISA kits are available for both this compound and citrinin.
a. Sample Preparation
-
Extraction: Follow the extraction procedure provided in the specific ELISA kit manual. This typically involves a simple solvent extraction (e.g., methanol/water).
-
Dilution: The extract is usually diluted with a buffer provided in the kit to minimize matrix effects.
b. ELISA Procedure
-
Add standards, controls, and prepared samples to the antibody-coated microtiter wells.
-
Add the enzyme-conjugated mycotoxin.
-
Incubate for the specified time to allow for competitive binding.
-
Wash the wells to remove unbound reagents.
-
Add a substrate solution, which will react with the bound enzyme conjugate to produce a color.
-
Stop the reaction and measure the absorbance using a microplate reader.
-
The concentration of the mycotoxin in the sample is inversely proportional to the color intensity.
Conclusion
The simultaneous determination of this compound and citrinin in cereals can be effectively achieved using various analytical techniques. LC-MS/MS stands out as the gold standard for its superior sensitivity, selectivity, and confirmatory capabilities, making it ideal for both research and regulatory compliance. HPLC with dual UV and fluorescence detection offers a reliable and more accessible alternative for routine monitoring, especially when coupled with effective clean-up techniques like immunoaffinity columns. ELISA serves as a valuable high-throughput screening tool, allowing for the rapid testing of numerous samples, with positive results requiring confirmation by a chromatographic method. The choice of the most appropriate method will depend on the specific analytical needs, available resources, and the required level of sensitivity and confirmation.
References
- 1. Advanced LC–MS-based methods to study the co-occurrence and metabolization of multiple mycotoxins in cereals and cereal-based food - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Citrinin in Cereals, Red Yeast Rice Dietary Supplement, and Animal Feed by Immunoaffinity Column Cleanup and LC with Fluorescence Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Comparative Analysis of Patulin and Ochratoxin A in Grapes: A Guide for Researchers
An objective comparison of the prevalence, toxicological effects, and analytical methodologies for two key mycotoxins affecting grape quality and safety.
This guide provides a comprehensive comparative analysis of patulin (PAT) and ochratoxin A (OTA), two mycotoxins of significant concern in grapes and grape-derived products. For researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols for their detection, and visualizes their toxicological pathways.
At a Glance: this compound vs. Ochratoxin A
| Feature | This compound (PAT) | Ochratoxin A (OTA) |
| Primary Producing Fungi | Penicillium expansum, Aspergillus clavatus, Byssochlamys nivea[1] | Aspergillus carbonarius, Aspergillus niger, Penicillium verrucosum[2] |
| Chemical Class | Polyketide lactone[3] | Dihydroisocoumarin derivative linked to phenylalanine |
| Primary Toxicological Effects | Gastrointestinal disturbances, neurotoxicity, immunotoxicity, genotoxicity[4] | Nephrotoxicity, hepatotoxicity, teratogenicity, immunotoxicity, potential carcinogen (IARC Group 2B)[2] |
| Regulatory Limits in Grape Juice (EU) | 50 µg/kg | 2.0 µg/kg |
Quantitative Analysis: Occurrence in Grapes and Grape Products
The contamination levels of this compound and ochratoxin A in grapes and their products vary significantly based on geographical location, grape variety, climate, and agricultural practices. The following tables summarize findings from various studies to provide a quantitative comparison.
Table 1: Occurrence of this compound in Grapes and Grape Products
| Product | Country/Region | No. of Samples | Positive Samples (%) | Concentration Range (µg/kg or µg/L) | Mean Concentration (µg/kg or µg/L) | Reference |
| Fresh Grapes | Pakistan | 133 | 65.1% | ND - 505 | 53.9 | |
| Fresh Grapes | Argentina | 50 | 10% | ND - 13,808 | 283 | |
| Grape Juice | Germany | - | - | 4.9 - 5.2 | - | |
| Grape Must | Germany | - | - | 3.5 - 80 | - | |
| Grape Must | Czech Republic | 23 | 43.5% | 143 - 644 | - | |
| Grape Juice | Pakistan | 39 | 84.6% | ND - 750 | 16.3 |
ND: Not Detected
Table 2: Occurrence of Ochratoxin A in Grapes and Grape Products
| Product | Country/Region | No. of Samples | Positive Samples (%) | Concentration Range (µg/L) | Mean Concentration (µg/L) | Reference |
| Wine | USA | - | >85% | 0.1 - >2.0 | - | |
| Wine | China | 223 | Red: 66%, White: 55% | 0.01 - 0.98 | 0.15 | |
| Wine | China (Hexi Corridor) | 42 | - | up to 1.27 | - | |
| Grape Juice & Pulp | Brazil | 64 | 25% | ND - 0.1 | 0.037 | |
| Wine | Brazil | - | 28.8% | - | 0.034 | |
| Grape Juice & Pulp | South America | 106 | Juice: 29%, Pulp: 12.5% | 0.021 - 0.1 | - |
ND: Not Detected
Experimental Protocols for Mycotoxin Analysis
Accurate quantification of this compound and ochratoxin A in grape matrices is crucial for food safety and research. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique. Below are detailed methodologies for their analysis.
Protocol 1: Analysis of this compound in Grapes by HPLC-UV
This protocol is based on established methods for the determination of this compound in fruits and fruit juices.
1. Sample Preparation and Extraction:
-
Homogenize 25 g of grape sample.
-
For cloudy juice or puree, incubate with 150 µL of pectinase at 40°C for 2 hours.
-
Add 50 mL of ethyl acetate and 2 g of sodium chloride to the homogenized sample in an Erlenmeyer flask.
-
Shake vigorously for 1 minute.
-
Repeat the extraction with another 50 mL of ethyl acetate.
-
Combine the ethyl acetate extracts.
2. Clean-up:
-
Extract the combined ethyl acetate phase with 25 mL of 1.5% sodium carbonate solution to remove acidic interferences.
-
Discard the aqueous layer.
-
Wash the ethyl acetate phase with 25 mL of distilled water.
-
Dry the ethyl acetate extract by passing it through anhydrous sodium sulfate.
-
Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter the reconstituted solution through a 0.45 µm syringe filter before HPLC analysis.
3. HPLC-UV Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and acetonitrile (e.g., 95:5, v/v), acidified with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 276 nm.
-
Quantification: Based on a calibration curve prepared from this compound standards of known concentrations.
Protocol 2: Analysis of Ochratoxin A in Grapes by HPLC-FLD
This protocol is a synthesized methodology from various studies on OTA analysis in grapes and wine.
1. Sample Preparation and Extraction:
-
Homogenize 25 g of grape sample.
-
Add 100 mL of an extraction solvent mixture of acetonitrile and water (e.g., 60:40, v/v).
-
Shake for 60 minutes.
-
Filter the extract through a paper filter.
2. Immunoaffinity Column (IAC) Clean-up:
-
Dilute the filtered extract with a phosphate-buffered saline (PBS) solution.
-
Pass the diluted extract through an ochratoxin A-specific immunoaffinity column at a slow, steady flow rate.
-
Wash the column with distilled water to remove unbound impurities.
-
Elute the ochratoxin A from the column with methanol.
-
Evaporate the methanol eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a known volume of mobile phase.
3. HPLC-FLD Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile, water, and acetic acid (e.g., 60:40:1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detector: Fluorescence detector with excitation wavelength set at 333 nm and emission wavelength at 460 nm.
-
Quantification: Based on a calibration curve prepared from ochratoxin A standards of known concentrations.
Visualization of Toxicological Pathways
The toxicity of this compound and ochratoxin A is exerted through complex cellular and molecular mechanisms. The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved.
References
Comparative Guide to the Cross-Reactivity of Patulin Immunoassays with Other Mycotoxins
For researchers and professionals in drug development and food safety, the specificity of immunoassays is a critical parameter for accurate mycotoxin quantification. This guide provides an objective comparison of the cross-reactivity of patulin immunoassays with other common mycotoxins, supported by available experimental data. The focus is on enzyme-linked immunosorbent assays (ELISAs), a widely used immunochemical method for mycotoxin analysis.
Understanding this compound Immunoassays
This compound, a mycotoxin produced by several species of Penicillium, Aspergillus, and Byssochlamys fungi, is a common contaminant in apples and apple-derived products. Its small molecular size and high reactivity have historically posed challenges for the development of highly specific antibodies essential for immunoassays. Traditional methods often struggled with generating antibodies that could reliably distinguish this compound from other structurally similar compounds.
A significant advancement in this area is the development of immunoassays that target a stable derivative of this compound. This innovative approach involves a derivatization step where this compound is converted into a more stable adduct, against which highly specific monoclonal antibodies are raised. This strategy has been shown to significantly enhance the specificity and sensitivity of this compound detection.
Cross-Reactivity Data
The cross-reactivity of an immunoassay determines its ability to differentiate the target analyte from other structurally related or unrelated compounds that may be present in the sample. High cross-reactivity with other mycotoxins can lead to false-positive results and an overestimation of the this compound concentration.
The following table summarizes the available cross-reactivity data for a commercial this compound ELISA kit. It is important to note that comprehensive, publicly available cross-reactivity data for all commercial this compound immunoassays is limited. The data presented here is based on the validation report for the Gold Standard Diagnostics (now part of Eurofins) this compound ELISA Test Kit.
Table 1: Cross-Reactivity of the Gold Standard Diagnostics this compound ELISA Kit with Other Mycotoxins and Related Compounds
| Interferent | Concentration Tested (ppb) | This compound Detection (ppb) | Cross-Reactivity (%) |
| 5-(Hydroxymethyl) Furfural | 10,000 | <0.0376 | <0.0004% |
| Aflatoxin B1 | 10,000 | <0.0375 | <0.0004% |
| Deoxynivalenol | 1,000 | 0.04 | 0.004% |
| Fumonisin B1 | 500 | 0.04 | 0.008% |
| Ochratoxin A | 100 | <0.0375 | <0.0375% |
Data sourced from the Gold Standard Diagnostics this compound ELISA Test Kit Validation Report[1][2]. The cross-reactivity percentage is calculated as: (IC50 of this compound / IC50 of Interferent) x 100. Since the detected levels of this compound in the presence of high concentrations of interferents are extremely low, the cross-reactivity is negligible.
As the data indicates, this particular this compound immunoassay demonstrates very high specificity, with minimal to no cross-reactivity with other major mycotoxins such as aflatoxin B1, deoxynivalenol, fumonisin B1, and ochratoxin A, even when these compounds are present at concentrations significantly higher than the typical detection range for this compound. Similarly, 5-hydroxymethylfurfural (5-HMF), a compound that can form during the heating of sugars and may be present in fruit juices, shows no significant interference[1][2].
Experimental Protocols
The determination of cross-reactivity in a competitive ELISA format generally follows a standardized protocol. The following is a detailed methodology representative of the key experiments cited in validation reports.
Objective: To assess the specificity of the this compound immunoassay by measuring its cross-reactivity with other mycotoxins and potentially interfering compounds.
Materials:
-
This compound ELISA Kit (including antibody-coated microtiter plate, this compound standards, this compound-enzyme conjugate, substrate, and stop solution)
-
Certified analytical standards of this compound and the mycotoxins to be tested for cross-reactivity (e.g., Aflatoxin B1, Ochratoxin A, Deoxynivalenol, Zearalenone, Fumonisin B1)
-
Appropriate solvents for dissolving mycotoxin standards (e.g., acetonitrile, methanol)
-
Sample diluent buffer (provided in the kit)
-
Microplate reader with a 450 nm filter
Procedure:
-
Preparation of Standard Curves: A standard curve for this compound is generated according to the kit instructions. This typically involves preparing a series of dilutions of the this compound standard in the sample diluent buffer.
-
Preparation of Interferent Solutions: Stock solutions of each cross-reactant mycotoxin are prepared at high concentrations in an appropriate solvent and then diluted to the desired testing concentrations in the sample diluent buffer. The testing concentrations are usually set significantly higher than the assay's working range for this compound to robustly challenge the assay's specificity.
-
Immunoassay Protocol (Competitive ELISA):
-
Add a fixed volume of the this compound standard or the interferent solution to the antibody-coated microtiter wells.
-
Add a fixed volume of the this compound-enzyme conjugate to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the competitive binding of free this compound (or the interferent) and the this compound-enzyme conjugate to the antibodies on the plate.
-
Wash the plate multiple times with a wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes) to allow for color development. The enzyme on the bound conjugate converts the substrate into a colored product.
-
Stop the enzyme reaction by adding a stop solution.
-
-
Data Acquisition: Measure the absorbance (optical density) of each well at 450 nm using a microplate reader.
-
Calculation of Cross-Reactivity:
-
The concentration of each interferent that causes a 50% reduction in the maximum signal (IC50) is determined from its dose-response curve.
-
The IC50 for this compound is determined from its standard curve.
-
The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (IC50 of this compound / IC50 of Interferent) x 100
-
Visualizing the Workflow
To better understand the experimental process, the following diagram illustrates the logical workflow of a competitive ELISA for this compound detection.
Caption: Workflow of a competitive ELISA for this compound detection.
Conclusion
The available data indicates that modern commercial this compound immunoassays, particularly those utilizing monoclonal antibodies against a this compound derivative, offer high specificity with negligible cross-reactivity to other common mycotoxins. This high degree of specificity is crucial for accurate and reliable quantification of this compound in complex food matrices, ensuring that food safety standards are met and public health is protected. Researchers and quality control professionals should, however, always refer to the specific validation data provided by the manufacturer of the immunoassay kit they are using to be fully aware of its performance characteristics.
References
A Comparative Guide to QuEChERS and SPE for Multi-Mycotoxin Analysis, Including Patulin
For Researchers, Scientists, and Drug Development Professionals
The accurate and efficient detection of mycotoxins in various matrices is paramount for ensuring food safety and quality. This guide provides an objective comparison of two prevalent sample preparation techniques, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) and Solid-Phase Extraction (SPE), for the multi-mycotoxin analysis, with a specific focus on the challenging analyte, patulin. This comparison is supported by experimental data and detailed methodologies to aid researchers in selecting the optimal method for their analytical needs.
At a Glance: QuEChERS vs. SPE
| Feature | QuEChERS | Solid-Phase Extraction (SPE) |
| Principle | Liquid-liquid partitioning followed by dispersive SPE (d-SPE) cleanup. | Analyte isolation and purification based on affinity for a solid sorbent. |
| Speed | Generally faster, with fewer steps.[1][2] | Can be more time-consuming due to multiple conditioning, loading, washing, and elution steps.[3] |
| Cost | Typically lower cost due to reduced solvent and hardware requirements.[2][4] | Can be more expensive due to the cost of SPE cartridges. |
| Ease of Use | Simpler and requires less technical expertise. | Requires more careful optimization of each step for optimal recovery. |
| Solvent Consumption | Uses smaller volumes of organic solvents. | Can require larger volumes of solvents for conditioning and elution. |
| Selectivity | Can be less selective, potentially leading to more matrix effects. | Offers higher selectivity through the use of specific sorbents, leading to cleaner extracts. |
| Automation | Amenable to high-throughput automation. | Can be automated, but may require more complex robotic systems. |
Performance Data: A Quantitative Comparison
The following table summarizes the performance of QuEChERS and SPE for the analysis of various mycotoxins, including this compound, across different studies and food matrices.
| Mycotoxin | Matrix | Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| This compound | Apple-based baby food | QuEChERS | 83 - 90.1 | - | - | |
| This compound | Apple Juice | µ-QuEChERS | 92 - 103 | 0.32 | 1.15 | |
| This compound | Apple Juice | SPE | 93 - 104 (spiked at 20-100 µg/L) | - | 25 (µg/L) | |
| This compound | Apple Juice Concentrate | SPE | 96.4 - 114.1 | 0.005 (mg/kg) | - | |
| Multiple Mycotoxins (7) | Fruits and Vegetables | SPE | 81.1 - 116 | 0.05 - 3.0 | 0.2 - 10.0 | |
| Multiple Mycotoxins (14) | Peaches and Peach Products | QuEChERS | 84.6 - 117.6 | - | 2 or 5 (µg/L) | |
| Multiple Mycotoxins (15) | Beer-based drinks | Modified QuEChERS | 70.3 - 110.7 | - | <5 (ng/mL) |
Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are highly dependent on the analytical instrument used.
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for both QuEChERS and SPE.
Detailed Experimental Protocols
QuEChERS Method for this compound in Processed Foods
This protocol is adapted from an application note for the analysis of this compound in an apple-based baby food matrix.
-
Sample Extraction: a. Weigh 10 g of the homogenized sample into a 50 mL polypropylene centrifuge tube. b. Add 10 mL of acetonitrile. c. Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl). d. Shake vigorously for at least 1 minute. e. Centrifuge at ≥ 3000 x g for 5 minutes.
-
Dispersive SPE (d-SPE) Cleanup: a. Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing a cleanup sorbent mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18, and 7.5 mg GCB). b. Vortex for 30 seconds. c. Centrifuge at ≥ 3000 x g for 5 minutes. d. Transfer the purified supernatant into an autosampler vial for LC-MS/MS analysis.
SPE Method for this compound in Apple Juice
This protocol is based on a method for the extraction of this compound from apple juice.
-
SPE Cartridge Preparation: a. Condition an Oasis HLB cartridge with 5 mL of acetonitrile followed by 5 mL of 10 mM ammonium acetate solution. For other applications, conditioning with methanol followed by water is common.
-
Sample Preparation and Loading: a. Mix 5 mL of the wine sample with 25 mL of 10 mM ammonium acetate aqueous solution. For apple juice, a 2 mL sample can be loaded directly after cartridge equilibration. b. Apply the mixture to the conditioned SPE cartridge.
-
Washing: a. Wash the cartridge with 5 mL of 10 mM ammonium acetate aqueous solution to remove polar interferences. Other methods may use water or a weak organic solvent wash.
-
Elution: a. Elute the mycotoxins with 5 mL of a 1:1 (v/v) mixture of 10 mM ammonium acetate and acetonitrile, followed by 5 mL of acetonitrile. In other protocols, methanol is used for elution.
-
Post-Elution: a. Evaporate the eluate to dryness under a stream of nitrogen at 40°C. b. Reconstitute the residue in a suitable solvent (e.g., 500 µL of 85:15 v/v 10 mM ammonium acetate/acetonitrile) for analysis.
Logical Comparison of QuEChERS and SPE
The following diagram provides a logical comparison of the two techniques, highlighting their respective advantages and disadvantages.
Conclusion
Both QuEChERS and SPE are powerful techniques for the extraction and cleanup of mycotoxins, including this compound, from various food matrices. The choice between the two methods depends on the specific requirements of the analysis.
QuEChERS is an excellent choice for rapid screening of a large number of samples, especially in less complex matrices, where its speed, low cost, and ease of use are significant advantages. Recent modifications, such as the µ-QuEChERS approach, have shown excellent performance for this compound analysis in apple juice, with high recoveries and low detection limits.
SPE , on the other hand, is preferable when higher selectivity and cleaner extracts are required, particularly for complex matrices where significant matrix effects are expected. While more time-consuming and costly, the superior cleanup of SPE can lead to improved analytical performance and data quality.
For multi-mycotoxin analysis that includes this compound, both methods have been successfully applied. However, the poor ionization of this compound in mass spectrometry can be a challenge, sometimes necessitating a separate analytical protocol. Careful method development and validation are crucial regardless of the chosen technique to ensure accurate and reliable results. Researchers should consider the trade-offs between speed, cost, and the desired level of extract cleanliness when selecting the most appropriate sample preparation method for their specific application.
References
Stability of Patulin Under Various Storage Conditions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Patulin, a mycotoxin produced by several species of fungi, particularly Penicillium expansum, is a common contaminant in apples and apple-based products. Its stability during storage is a critical factor for food safety and quality control. This guide provides a comparative analysis of this compound stability under different storage conditions, supported by experimental data from various studies.
Influence of Temperature on this compound Stability
Temperature is a crucial factor affecting the stability of this compound. Generally, this compound is relatively heat-stable, especially in acidic environments typical of fruit juices.[1][2] However, higher temperatures can lead to significant degradation over time.
Studies have shown that at refrigeration temperatures (around 4°C), this compound levels can remain stable for extended periods.[3] One study on apples stored at 4°C found that this compound was only produced after 27 days by some strains of P. expansum and P. griseofulvum, and the levels were low.[3] In contrast, when these apples were subsequently stored at 25°C for 3 days, both the lesion diameter and this compound production increased significantly.[3] This indicates that while cold storage can inhibit this compound production, temperature abuse can lead to rapid accumulation.
Thermal processing, such as pasteurization, can reduce this compound levels, but the effectiveness is dependent on the temperature and duration of the treatment. For instance, heat treatments at 90°C and 100°C for 20 minutes resulted in this compound reductions of 18.81% and 25.99% in apple juice, respectively. More extreme temperatures, such as 150°C, can lead to complete degradation of this compound after 180 minutes of heat treatment in a buffer solution.
| Temperature (°C) | Duration | Matrix | Initial this compound (µg/kg) | This compound Reduction (%) | Reference |
| 4 | 30 days | Apples | N/A (production study) | Low production observed | |
| 25 | 3 days (after cold storage) | Apples | N/A (production study) | Significant increase | |
| 70 | 20 min | Apple Juice | Not Specified | 9.40 | |
| 80 | 20 min | Apple Juice | 4 | 55 | |
| 90 | 30 sec | Apple Juice | 433 | 39.6 | |
| 90 | 20 min | Apple Juice | 220 | 18.81 | |
| 100 | 20 min | Apple Juice | 220 | 25.99 | |
| 120 | 180 min | PCA Buffer (pH 3.5) | 10 µmol/L | 47.14 | |
| 150 | 180 min | PCA Buffer (pH 3.5) | 10 µmol/L | 100 |
Impact of pH on this compound Stability
The pH of the storage medium significantly influences this compound stability. This compound is notably more stable in acidic conditions, which are characteristic of apple juice (pH 3.0-4.0). It has been reported that this compound is highly stable in the pH range of 2.5 to 5.5. As the pH increases and becomes more neutral or alkaline, the stability of this compound decreases. For instance, the half-life of this compound in a buffer solution at pH 8 is 64 hours, whereas at pH 6, it increases to 1310 hours. This highlights the persistence of this compound in acidic food products.
| pH | Matrix | Observation | Reference |
| 2.5 - 5.5 | Aqueous Solution / Apple Juice | High stability | |
| < 5.0 | Acidic Media | Very stable | |
| 6.0 | Buffer Solution | Decomposes more quickly than in acidic media | |
| > 6.0 | Weak-acidic or near-neutral | Becomes unstable |
Influence of Other Factors on this compound Stability
Several other factors can affect the stability of this compound during storage:
-
Presence of Ascorbic Acid (Vitamin C): Ascorbic acid has been shown to degrade this compound in apple juice. The degradation rate increases with higher concentrations of ascorbic acid.
-
Presence of Cysteine: The amino acid cysteine can react with this compound, leading to its degradation. This reaction is more effective at higher temperatures. The presence of cysteine significantly decreases the thermal stability of this compound, even in highly acidic conditions.
-
Food Matrix: The composition of the food matrix can influence this compound stability. For example, the presence of sugars, like sucrose, may protect this compound from degradation during heat treatment. In a study comparing different tomato products, this compound degradation was most rapid in tomato paste, becoming undetectable after one month at 25°C.
-
Ultraviolet (UV) Radiation: Exposure to UV radiation can effectively reduce this compound levels in apple cider and juice, with the degradation following first-order reaction kinetics.
Experimental Protocols
1. Sample Preparation and this compound Extraction (General Method)
A common method for extracting this compound from apple juice involves liquid-liquid extraction with ethyl acetate.
-
Extraction: A known volume of the sample (e.g., 10 mL of apple juice) is mixed with an equal or double volume of ethyl acetate.
-
Shaking: The mixture is shaken vigorously for a specified time (e.g., 1-2 minutes) to ensure efficient transfer of this compound into the organic phase.
-
Phase Separation: The mixture is allowed to stand or is centrifuged to separate the aqueous and organic (ethyl acetate) layers.
-
Collection: The upper ethyl acetate layer containing the this compound is carefully collected.
-
Evaporation: The ethyl acetate is evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).
-
Reconstitution: The dried residue is redissolved in a suitable solvent, often the mobile phase used for HPLC analysis (e.g., acetonitrile/water mixture), to a specific volume.
2. This compound Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC with a UV detector is the most widely used technique for the quantification of this compound.
-
Chromatographic System: A standard HPLC system equipped with a pump, injector, C18 reversed-phase column, and a UV detector.
-
Mobile Phase: An isocratic or gradient mixture of solvents, typically acetonitrile and water, at a specific flow rate (e.g., 1.0 mL/min).
-
Column Temperature: The column is usually maintained at a constant temperature (e.g., 25-40°C) to ensure reproducible retention times.
-
Injection Volume: A fixed volume of the reconstituted sample extract (e.g., 20 µL) is injected into the system.
-
Detection: this compound is detected by its UV absorbance at a specific wavelength, typically around 276 nm.
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of a known concentration of a this compound standard.
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for a this compound stability study.
Caption: Workflow for a this compound stability study.
References
- 1. Thermal Stability and Degradation Kinetics of this compound in Highly Acidic Conditions: Impact of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mitigation of this compound in Fresh and Processed Foods and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Accumulation In Apples During Storage by Penicillium Expansum and Penicillium Griseofulvum Strains - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Patulin: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and chemical decontamination of patulin waste in a research environment.
For researchers, scientists, and drug development professionals, ensuring the safe disposal of hazardous materials like the mycotoxin this compound is a critical component of laboratory safety. Adherence to proper disposal protocols not only mitigates health risks associated with this compound exposure but also ensures regulatory compliance. This guide provides immediate, procedural, and step-by-step instructions for the effective decontamination and disposal of this compound waste, drawing from established safety data and scientific literature.
Immediate Safety and Handling Precautions
This compound is a toxic compound that can be fatal if swallowed and is harmful upon skin contact or inhalation. Therefore, stringent safety measures are imperative when handling this compound and its waste products.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including nitrile rubber gloves, chemical splash goggles, and a fully buttoned lab coat.
-
Ventilation: All work with this compound, especially in its dry, powdered form, must be conducted within a certified chemical fume hood to prevent inhalation of aerosols.
-
Spill Management: In the event of a spill, cover the area with absorbent material, then treat with a recommended decontamination solution (see protocols below) for at least 20 minutes before cleanup. For large spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.
-
General Waste: Under no circumstances should this compound waste be mixed with household garbage or discharged into the public sewage system. All this compound waste must be decontaminated or disposed of as hazardous chemical waste according to federal, state, and local regulations.
Recommended Decontamination and Disposal Protocols
Research supported by the International Agency for Research on Cancer (IARC) has identified effective chemical methods for the degradation of this compound in laboratory waste. The following protocols are based on these findings and offer validated procedures for rendering this compound waste non-hazardous.
Two primary methods are recommended for the chemical degradation of this compound: treatment with ammonia and treatment with potassium permanganate in an alkaline solution .
Experimental Protocols
Method 1: Ammonia Treatment
This procedure utilizes ammonia to chemically degrade this compound.
-
For Liquid Waste (Aqueous solutions, culture filtrates, etc.):
-
To each volume of this compound-contaminated liquid, add a sufficient amount of ammonia solution to reach a final concentration of 1% ammonia.
-
Stir the solution and allow it to react for a minimum of 8 hours at room temperature.
-
After the reaction period, neutralize the solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., hydrochloric acid).
-
The neutralized solution can then be disposed of in accordance with local regulations for non-hazardous aqueous waste.
-
-
For Solid Waste (Contaminated labware, PPE, absorbent materials, etc.):
-
Immerse the contaminated solid waste in a 5% ammonia solution.
-
Ensure all surfaces of the waste are in contact with the solution.
-
Allow the waste to soak for at least 12 hours.
-
Following decontamination, the liquid can be neutralized and disposed of as described above. The solid waste can then be disposed of as regular laboratory waste, provided it is not otherwise hazardous.
-
Method 2: Alkaline Potassium Permanganate Treatment
This method uses the strong oxidizing properties of potassium permanganate in a basic solution to destroy this compound.
-
For Liquid Waste:
-
Add sodium hydroxide (NaOH) to the this compound-contaminated liquid to adjust the pH to ≥ 9.0.
-
Slowly add a 2% potassium permanganate (KMnO₄) solution while stirring until a persistent purple color is obtained.
-
Continue stirring for at least 4 hours.
-
After the reaction, decolorize the solution by adding a reducing agent, such as sodium bisulfite, until the purple color disappears.
-
Neutralize the solution to a pH between 6.0 and 8.0.
-
Dispose of the final solution according to local regulations.
-
-
For Solid Waste:
-
Prepare a solution of 1% potassium permanganate in 0.2 M sodium hydroxide.
-
Submerge the contaminated solid waste in this solution for a minimum of 8 hours.
-
After the decontamination period, remove the solid waste. The remaining liquid should be decolorized and neutralized as described for liquid waste. The decontaminated solid waste can then be disposed of as non-hazardous waste.
-
Important Note on a Hazardous Byproduct: The use of potassium permanganate in an acidic solution for this compound degradation is strongly discouraged . This combination has been shown to produce mutagenic residues, posing a significant health risk.
Summary of Decontamination Procedures
For easy comparison, the key quantitative parameters for the recommended this compound disposal procedures are summarized below.
| Parameter | Ammonia Treatment | Alkaline Potassium Permanganate Treatment |
| Target Waste | Liquid and Solid | Liquid and Solid |
| Reagent Concentration | 1% (liquid waste), 5% (solid waste) | 2% KMnO₄ in solution with pH ≥ 9.0 (liquid waste), 1% KMnO₄ in 0.2M NaOH (solid waste) |
| Reaction Time | ≥ 8 hours (liquid), ≥ 12 hours (solid) | ≥ 4 hours (liquid), ≥ 8 hours (solid) |
| Key Steps | 1. Add ammonia. 2. React. 3. Neutralize. 4. Dispose. | 1. Adjust to alkaline pH. 2. Add KMnO₄. 3. React. 4. Decolorize. 5. Neutralize. 6. Dispose. |
| Safety Warning | - | Do not use in acidic conditions. |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these detailed procedures, laboratory professionals can effectively manage and neutralize this compound waste, fostering a safer research environment and ensuring compliance with all relevant safety regulations.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
